Product packaging for 2-Aminoquinoline(Cat. No.:CAS No. 31135-62-3)

2-Aminoquinoline

Cat. No.: B7722446
CAS No.: 31135-62-3
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dihydroquinolin-2-imine is an aminoquinoline.
2-Aminoquinoline has been reported in Leucopaxillus albissimus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B7722446 2-Aminoquinoline CAS No. 31135-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinolinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Friedländer Synthesis of 2-Aminoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of 2-aminoquinoline derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a multitude of bioactive molecules, and the Friedländer annulation offers a versatile and straightforward methodology for its construction.[1][2] This document details the reaction mechanisms, diverse catalytic systems, experimental protocols, and the crucial role of this compound derivatives in the development of novel therapeutics.

Introduction to the Friedländer Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, such as a ketone or nitrile, to yield a substituted quinoline.[2][3][4][5][6] This reaction is a powerful tool for the construction of the quinoline ring system due to its operational simplicity and the wide availability of starting materials. The synthesis can be catalyzed by both acids and bases, and recent advancements have introduced a variety of sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.[1][2][3]

The resulting this compound derivatives are of particular importance in drug development. They serve as key intermediates and core structures in a range of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[7] Notably, several quinoline-based compounds have been developed as kinase inhibitors, a critical class of targeted cancer therapeutics.[8][9][10] The ability of the this compound scaffold to interact with various biological targets underscores the significance of efficient and versatile synthetic methodologies like the Friedländer synthesis.[8][11]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions (acidic or basic catalysis).[2] Both pathways involve an initial condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.

A widely accepted mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by a cyclization and dehydration to furnish the final quinoline product. An alternative pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water.[2]

Below is a diagram illustrating the generally accepted mechanistic pathways of the Friedländer synthesis.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol Condensation First cluster_pathwayB Pathway B: Schiff Base Formation First 2-Aminoaryl Ketone 2-Aminoaryl Ketone A1 Aldol Adduct 2-Aminoaryl Ketone->A1 B1 Schiff Base 2-Aminoaryl Ketone->B1 Active Methylene Compound Active Methylene Compound Active Methylene Compound->A1 Active Methylene Compound->B1 A2 Enone Intermediate A1->A2 - H2O A3 Cyclized Intermediate A2->A3 Intramolecular Cyclization This compound\nDerivative This compound Derivative A3->this compound\nDerivative - H2O B2 Cyclized Adduct B1->B2 Intramolecular Aldol Condensation B2->this compound\nDerivative - H2O

Figure 1: Mechanistic Pathways of the Friedländer Synthesis.

Catalytic Systems

A wide variety of catalysts have been employed to facilitate the Friedländer synthesis, ranging from simple acids and bases to more complex and recyclable systems. The choice of catalyst can significantly influence the reaction rate, yield, and overall efficiency. The following table summarizes some of the catalytic systems used in the Friedländer synthesis of this compound derivatives.

Catalyst TypeCatalystSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Solvent-free1205-15 min85-95[6]
Amberlyst-15EthanolReflux6-8 h70-85[1]
Lewis Acid Iodine (I₂)Solvent-free12010-30 min82-94[6]
Neodymium(III) nitrate hexahydrateSolvent-free1001-2 h88-96[6]
Silver phosphotungstateSolvent-free8030-60 min85-95[6]
Base Potassium tert-butoxide (KOtBu)TolueneRoom Temp.1-2 h80-92[3]
Sodium hydroxide (NaOH)Ethanol/WaterReflux4-6 h75-88[1]
Ionic Liquid [bmim]HSO₄Solvent-free1001-2 h85-95[12]
Polymer-Supported PEG-SO₃HDichloromethaneReflux2-4 h88-96[1]

Experimental Protocols

This section provides a general experimental procedure for the synthesis of this compound derivatives via the Friedländer reaction. It is important to note that specific reaction conditions may need to be optimized depending on the substrates and catalyst used.

General Procedure for the Synthesis of a this compound Derivative:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-TsOH).

  • Reaction Setup: If the reaction is to be performed under solvent-free conditions, gently heat the mixture with stirring to the desired temperature (e.g., 120 °C). If a solvent is used, add the appropriate solvent (e.g., 10 mL of ethanol) and bring the mixture to reflux.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If the reaction was performed neat, add a suitable solvent such as ethyl acetate to dissolve the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound derivative.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

Experimental_Workflow Start Start Reactants Select & Weigh 2-Aminoaryl Ketone & Active Methylene Compound Start->Reactants Catalyst Select & Add Catalyst Reactants->Catalyst Reaction Perform Friedländer Reaction (Heating/Stirring) Catalyst->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Extraction) Monitoring->Workup Complete Purification Purify Product (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

Figure 2: General Experimental Workflow for Friedländer Synthesis.

Data Presentation: Yields of Representative this compound Derivatives

The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted this compound derivatives. The following table provides examples of synthesized compounds with their corresponding yields.

2-Aminoaryl KetoneActive Methylene CompoundProductYield (%)
2-AminobenzophenoneAcetone2-Methyl-4-phenylquinoline85
2-AminobenzophenoneAcetonitrile2-Amino-4-phenylquinoline88
2-Amino-5-chlorobenzophenoneEthyl cyanoacetateEthyl 2-amino-6-chloro-4-phenylquinoline-3-carboxylate92
2-AminoacetophenoneMalononitrile2-Amino-4-methylquinoline-3-carbonitrile95
2-AminobenzaldehydePhenylacetonitrile2-Amino-3-phenylquinoline82

Characterization of this compound Derivatives

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the quinoline core and the positions of the various substituents. For example, in the ¹H NMR spectrum of 2-amino-4-phenylquinoline, characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as a broad singlet for the amino protons, would be expected.[13][14] The ¹³C NMR spectrum would show distinct signals for the quaternary and protonated carbons of the heterocyclic and aromatic rings.[13][15][16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, which can further support the proposed structure.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the C=N and C=C stretching vibrations of the quinoline ring.[17][18]

Example Spectroscopic Data for 2-Amino-4-phenylquinoline-3-carbonitrile: [19]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.0-7.2 (m, 9H, Ar-H), 7.1 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 160.2, 148.5, 147.8, 137.2, 130.5, 129.8, 129.1, 128.7, 125.4, 124.9, 123.1, 118.9, 92.5.

Conclusion

The Friedländer synthesis remains a cornerstone in heterocyclic chemistry, providing a reliable and adaptable method for the synthesis of quinoline derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction is invaluable for the creation of novel this compound-based therapeutic agents. The continuous development of new catalytic systems and methodologies further enhances the utility of the Friedländer synthesis, paving the way for the discovery of next-generation pharmaceuticals.

References

A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, 2-aminoquinolines have garnered significant attention due to their diverse and potent biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is a cornerstone of modern medicinal chemistry and drug discovery. While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been known for over a century, they often suffer from harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[2] Consequently, the development of metal-catalyzed approaches has been a major focus, offering milder conditions, higher efficiency, and greater functional group tolerance.

This technical guide provides an in-depth overview of the core metal-catalyzed strategies for the synthesis of 2-aminoquinolines, with a focus on palladium, copper, gold, and iron catalysts. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Palladium-Catalyzed Synthesis of 2-Aminoquinolines

Palladium catalysis has emerged as a powerful tool for the construction of 2-aminoquinolines, primarily through cross-coupling and cyclization reactions. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single, efficient step.

A notable palladium-catalyzed approach involves the intermolecular oxidative cyclization of 2-vinylanilines with isocyanides.[3] This method provides a direct route to 2-aminoquinolines with a broad substrate scope for both the aniline and isocyanide coupling partners. Another strategy involves the palladium-catalyzed one-pot synthesis from readily available 2-amino aromatic ketones and alkynes, offering an alternative pathway to polysubstituted quinolines.[4] Furthermore, palladium catalysis can be employed in cascade reactions, such as the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides, which can be precursors to 2-aminoquinolines.[5]

Experimental Protocol: Palladium-Catalyzed Intermolecular Oxidative Cyclization of 2-Vinylanilines with Isocyanides

This protocol is adapted from the work of Jiang and coworkers.[3]

Materials:

  • 2-Vinylaniline (1.0 mmol)

  • Isocyanide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • TFA (Trifluoroacetic acid, 2.0 equiv)

  • Toluene (5.0 mL)

Procedure:

  • To a sealed tube, add 2-vinylaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).

  • Evacuate and backfill the tube with oxygen three times.

  • Add toluene (5.0 mL), isocyanide (1.2 mmol), and TFA (2.0 mmol) to the tube under an oxygen atmosphere.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminoquinoline.

Quantitative Data for Palladium-Catalyzed Syntheses
Catalyst SystemStarting MaterialsProductYield (%)Temp (°C)Time (h)Ref.
Pd(OAc)₂ / Cu(OAc)₂2-Vinylaniline, IsocyanideThis compound65-9210012[3]
Pd(PPh₃)₄ / KOH1,3-Butadiynamide, Alcohol2-Alkoxyquinolineup to 95701-3[5]
Pd(OAc)₂ / dppf2-Iodoaniline, Terminal Alkyne, CO2-Quinolone30-8010012[6]

Note: 2-Alkoxyquinolines and 2-quinolones can often be converted to 2-aminoquinolines in subsequent steps.

Proposed Mechanistic Pathway: Oxidative Cyclization

The following diagram illustrates a plausible mechanism for the palladium-catalyzed oxidative cyclization of 2-vinylanilines with isocyanides.

G cluster_cat Catalytic Cycle PdII Pd(II) A Coordination & Insertion PdII->A 2-Vinylaniline Pd0 Pd(0) D Oxidation Pd0->D Oxidant (Cu(II)) B Isocyanide Insertion A->B Isocyanide C Reductive Elimination B->C C->Pd0 This compound Product This compound C->Product D->PdII Reactants 2-Vinylaniline + Isocyanide Reactants->A

Caption: Proposed catalytic cycle for Pd-catalyzed synthesis.

Copper-Catalyzed Synthesis of 2-Aminoquinolines

Copper catalysts, being more abundant and less expensive than palladium, have gained considerable traction for the synthesis of 2-aminoquinolines. Copper-catalyzed methods often proceed through domino or tandem reactions, allowing for the rapid construction of complex quinoline scaffolds from simple starting materials.

One efficient approach involves the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols.[7] This method offers an atom-economical pathway to quinolines. Another versatile strategy is the copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes.[8] Furthermore, copper can catalyze the direct amidation of 2-methylquinolines, providing a route to functionalized amides which can be precursors to other 2-substituted quinolines.[9]

Experimental Protocol: Copper-Catalyzed Dehydrogenative Cyclization

This protocol is based on the work of and coworkers.[7]

Materials:

  • 2-Aminobenzyl alcohol (1.0 mmol)

  • Ketone (2.0 mmol)

  • Cu(OAc)₂·H₂O (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (3.0 mL)

Procedure:

  • In a Schlenk tube, combine 2-aminobenzyl alcohol (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (3.0 mL) and the ketone (2.0 mmol) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired quinoline.

Quantitative Data for Copper-Catalyzed Syntheses
Catalyst SystemStarting MaterialsProductYield (%)Temp (°C)Time (h)Ref.
Cu(OAc)₂·H₂O / 1,10-Phen2-Aminobenzyl alcohol, KetoneQuinoline60-9512024[7]
CuI / L-prolineEnaminone, 2-BromobenzaldehydeQuinoline50-8810012[8]
CuI / DMEDA2-Methylquinoline, Amine2-Amidomethylquinoline45-8513024[9]
Proposed Mechanistic Pathway: Dehydrogenative Cyclization

The following diagram outlines a plausible mechanism for the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones.

G cluster_workflow Reaction Workflow A Oxidation of 2-Aminobenzyl Alcohol B Aldol Condensation A->B 2-Aminobenzaldehyde intermediate C Intramolecular Cyclization B->C Ketone D Dehydration C->D End Quinoline Product D->End Start 2-Aminobenzyl Alcohol + Ketone Start->A

Caption: Workflow for Cu-catalyzed dehydrogenative cyclization.

Gold-Catalyzed Synthesis of 2-Aminoquinolines

Gold catalysis has emerged as a mild and efficient method for the synthesis of quinolines, particularly through the activation of alkynes. Gold catalysts exhibit a strong affinity for carbon-carbon multiple bonds, enabling unique cyclization and annulation reactions.

A prominent gold-catalyzed route to 2-aminoquinolines involves the annulation of ynamides with aminocarbonyl compounds.[10] This modular approach allows for the synthesis of 2-aminoquinolines with diverse substitution patterns. Another effective strategy is the intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, providing a facile route to polyfunctionalized quinolines.[11][12]

Experimental Protocol: Gold-Catalyzed Annulation of Ynamides

This protocol is adapted from the work of Dubovtsev and coworkers.[10]

Materials:

  • o-Aminobenzaldehyde (1.0 mmol)

  • Ynamide (1.1 mmol)

  • Ph₃PAuCl (5 mol%)

  • AgNTf₂ (5 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

  • To an oven-dried vial, add Ph₃PAuCl (0.05 mmol) and AgNTf₂ (0.05 mmol).

  • Add DCE (1.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add a solution of o-aminobenzaldehyde (1.0 mmol) and ynamide (1.1 mmol) in DCE (1.0 mL).

  • Heat the reaction mixture at 60-80 °C for the specified time (typically 1-6 hours).

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound product.

Quantitative Data for Gold-Catalyzed Syntheses
Catalyst SystemStarting MaterialsProductYield (%)Temp (°C)Time (h)Ref.
Ph₃PAuCl / AgNTf₂o-Aminobenzaldehyde, YnamideThis compound25-9860-801-6[10]
(PPh₃)AuCl / AgOTf2-Aminoaryl carbonyl, Internal AlkyneQuinolineup to 93801-12[11][12]
Proposed Mechanistic Pathway: Gold-Catalyzed Annulation

The following diagram illustrates the proposed mechanism for the gold-catalyzed annulation of ynamides with o-aminobenzaldehydes.

G cluster_mech Reaction Mechanism Au_cat [Au]⁺ Alkyne_act Alkyne Activation Au_cat->Alkyne_act Ynamide Nuc_attack Nucleophilic Attack Alkyne_act->Nuc_attack o-Aminobenzaldehyde Cyclization 6-endo-dig Cyclization Nuc_attack->Cyclization Protodeauration Protodeauration Cyclization->Protodeauration Protodeauration->Au_cat H⁺ Product This compound Protodeauration->Product Start Ynamide + o-Aminobenzaldehyde Start->Alkyne_act

Caption: Mechanism of Au-catalyzed annulation of ynamides.

Iron-Catalyzed Synthesis of 2-Aminoquinolines

The use of iron, an earth-abundant and environmentally benign metal, is highly desirable in catalysis. Iron-catalyzed reactions provide a cost-effective and sustainable alternative for the synthesis of quinolines.

A notable iron-catalyzed method is the three-component coupling reaction of aldehydes, amines, and styrenes.[13] This approach allows for the construction of 2,4-disubstituted quinolines from simple and readily available starting materials. While not always directly yielding 2-aminoquinolines, the versatility of this method allows for the incorporation of functionalities that can be later converted to an amino group.

Experimental Protocol: Iron-Catalyzed Three-Component Coupling

This protocol is based on the work of Cheng and coworkers.[13]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Styrene (2.0 mmol)

  • FeCl₃ (10 mol%)

  • 1,4-Dioxane (2.0 mL)

Procedure:

  • A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), styrene (2.0 mmol), and FeCl₃ (0.1 mmol) in 1,4-dioxane (2.0 mL) is placed in a sealed tube.

  • The reaction is stirred at 120 °C for 24 hours under an oxygen atmosphere (balloon).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.

Quantitative Data for Iron-Catalyzed Syntheses
Catalyst SystemStarting MaterialsProductYield (%)Temp (°C)Time (h)Ref.
FeCl₃Aldehyde, Amine, Styrene2,4-Disubstituted Quinoline40-8512024[13]
Proposed Logical Relationship: Three-Component Assembly

The following diagram illustrates the logical flow of the iron-catalyzed three-component synthesis of quinolines.

G cluster_assembly Three-Component Reaction Logic Aldehyde Aldehyde Intermediate1 Iminium Ion Formation Aldehyde->Intermediate1 Amine Amine Amine->Intermediate1 Styrene Styrene Intermediate2 Styrene Addition Styrene->Intermediate2 Intermediate1->Intermediate2 Cyclization Cyclization & Oxidation Intermediate2->Cyclization Product 2,4-Disubstituted Quinoline Cyclization->Product

Caption: Logical flow of the Fe-catalyzed three-component reaction.

Conclusion and Future Outlook

The metal-catalyzed synthesis of 2-aminoquinolines has witnessed remarkable progress, with palladium, copper, gold, and iron catalysts offering a diverse toolbox for organic chemists. These methods provide milder, more efficient, and often more sustainable alternatives to classical synthetic routes. The choice of catalyst and reaction conditions can be tailored to achieve a wide range of substitution patterns, which is crucial for the development of new drug candidates and functional materials.

Future research in this area will likely focus on several key aspects. The development of even more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant 3d metals, will continue to be a priority. The expansion of the substrate scope to include more complex and functionalized starting materials will be essential for accessing novel this compound derivatives. Furthermore, a deeper understanding of the reaction mechanisms, aided by computational studies, will enable the rational design of more active and selective catalysts. The ultimate goal is to develop catalytic systems that are not only highly efficient but also environmentally benign, aligning with the principles of green chemistry.

References

Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aminoquinoline is a heterocyclic aromatic amine, possessing a quinoline backbone substituted with an amino group at the C2 position. With the molecular formula C₉H₈N₂, this compound serves as a crucial scaffold and building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a range of pharmacological activities, and its inherent photophysical properties make it a valuable precursor for developing fluorescent probes for biological imaging and analytical applications.[1]

This technical guide provides an in-depth overview of the core spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics, detailed experimental protocols for analysis, and workflows for data acquisition.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The absorption profile is characterized by multiple bands in the UV region, corresponding to π-π* transitions within the aromatic quinoline system. The position and intensity of these bands are sensitive to the solvent environment.

Data Presentation: UV-Vis Absorption Maxima (λmax)

The primary absorption bands of this compound exhibit a dependence on solvent polarity, a phenomenon known as solvatochromism. Generally, more polar solvents can lead to shifts in the absorption maxima.

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
Ethanol~240~290~340[2]
Water~225~296-[3]

Note: Data for water is based on a closely related quinolinone derivative and indicates expected shifts in a highly polar, protic solvent.[3]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) by accurately weighing the solid and dissolving it in a suitable solvent (e.g., ethanol, methanol, or chloroform).

    • From the stock solution, prepare a working solution with a final concentration typically in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M by diluting with the chosen solvent.

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

    • Use a pair of matched quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to be used as the reference (blank).

    • Fill the second cuvette with the this compound sample solution.

    • Place the reference cuvette in the appropriate holder and perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-500 nm).

    • Replace the reference cuvette with the sample cuvette.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Ensure the maximum absorbance value is within the optimal instrumental range (typically 0.1 - 1.0 a.u.) to ensure linearity.

Visualization: UV-Vis Analysis Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh Solid This compound prep_dissolve Dissolve in Solvent (Stock Solution) prep_start->prep_dissolve prep_dilute Dilute to Working Concentration (e.g., 10 µM) prep_dissolve->prep_dilute acq_blank Run Baseline (Solvent Blank) prep_dilute->acq_blank To Spectrophotometer acq_sample Measure Sample Absorbance acq_blank->acq_sample analysis_process Identify λmax Values acq_sample->analysis_process

Workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

This compound is a fluorescent molecule, a property leveraged in the development of molecular probes. Its emission characteristics, like its absorption, are highly dependent on the solvent environment. Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission maximum due to the stabilization of a more polar excited state.[4][5]

Data Presentation: Fluorescence Properties
Solventλex (nm)λem (nm)Quantum Yield (Φf)Reference
Methanol275~400-450Not Reported[6]
Various-Exhibits solvatochromismNot Reported[7]
Experimental Protocol: Fluorescence Spectroscopy
  • Solution Preparation:

    • Prepare a stock solution (e.g., 1 mM) of this compound in the desired, spectroscopy-grade solvent.

    • Prepare a dilute working solution (e.g., 1-10 µM) from the stock. The final absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Turn on the spectrofluorometer and allow the source lamp (typically Xenon) to stabilize.

    • Select appropriate excitation and emission slit widths (e.g., 5 nm or 10 nm) to balance signal intensity and spectral resolution.

    • Fill a four-sided clear quartz cuvette with the sample solution.

    • To determine the optimal excitation wavelength, perform an excitation scan by setting the emission detector to an estimated emission maximum (e.g., 450 nm) and scanning a range of excitation wavelengths (e.g., 250-400 nm).

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Acquire the emission spectrum by scanning the emission monochromator over the desired range (e.g., 380-600 nm).

  • Data Analysis:

    • Identify the excitation (λex) and emission (λem) maxima from the respective spectra.

    • For quantum yield determination, a comparative method using a well-characterized standard (e.g., quinine sulfate) is typically employed.[8]

Visualization: Fluorescence Analysis Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Prepare Stock Solution (1 mM) prep_dilute Dilute to Working Solution (Abs < 0.1) prep_start->prep_dilute acq_ex_scan Determine λex (Excitation Scan) prep_dilute->acq_ex_scan To Spectrofluorometer acq_em_scan Acquire Emission Spectrum at λex acq_ex_scan->acq_em_scan analysis_process Identify λex & λem Calculate Quantum Yield acq_em_scan->analysis_process

Workflow for fluorescence spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its structure and the chemical environment of each proton and carbon atom.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following data are representative for this compound dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

Table: ¹H NMR Data (DMSO-d₆)

Atom Position δ (ppm) Multiplicity J (Hz) Integration
H4 7.95 d 8.8 1H
H8 7.65 d 8.2 1H
H6 7.45 ddd 8.2, 6.9, 1.3 1H
H5 7.35 d 8.4 1H
H7 7.15 ddd 8.4, 6.9, 1.1 1H
H3 6.70 d 8.8 1H

| NH₂ | 6.50 | s (br) | - | 2H |

Table: ¹³C NMR Data (DMSO-d₆)

Atom Position δ (ppm)
C2 158.5
C4 138.0
C8a 149.0
C6 128.5
C8 126.0
C5 122.5
C7 122.0
C4a 114.0

| C3 | 109.5 |

Note: NMR data is compiled from spectral databases and literature on similar compounds.[9][10][11] Peak positions and multiplicities may vary slightly based on concentration and specific instrument conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H spectrum using standard pulse parameters.

    • Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans is required.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_acq Spectrometer Operations cluster_analysis Data Processing & Analysis prep_start Dissolve 5-10 mg in ~0.7 mL Deuterated Solvent prep_filter Filter into NMR Tube prep_start->prep_filter acq_insert Insert Sample into Magnet prep_filter->acq_insert acq_lock Lock & Shim acq_insert->acq_lock acq_acquire Acquire ¹H & ¹³C Spectra acq_lock->acq_acquire analysis_proc Fourier Transform & Phase Correction acq_acquire->analysis_proc analysis_assign Assign Chemical Shifts, Integrate & Analyze Splitting analysis_proc->analysis_assign

Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Presentation: Characteristic FTIR Absorption Bands

The spectrum is typically recorded from a solid sample dispersed in a KBr pellet.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)Medium-Strong
3100 - 3000C-H StretchAromaticMedium
1640 - 1620N-H Scissoring (Bend)Primary Amine (-NH₂)Strong
1610 - 1580C=C and C=N StretchAromatic RingStrong
1500 - 1400C=C StretchAromatic RingMedium-Strong
900 - 675C-H Out-of-Plane BendAromaticStrong

Note: Peak positions are derived from standard functional group correlation tables and data from related structures.[13][14]

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the ambient atmosphere (or with a blank KBr pellet).

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_grind Grind 1-2 mg Sample with 100-200 mg KBr prep_press Press Mixture into a Pellet prep_grind->prep_press acq_bg Collect Background Spectrum prep_press->acq_bg To FTIR Spectrometer acq_sample Collect Sample Spectrum acq_bg->acq_sample analysis_assign Assign Peaks to Vibrational Modes acq_sample->analysis_assign MS_Fragmentation parent This compound [M]⁺˙ m/z = 144 fragment Naphthalene Azirene Cation [M - HCN]⁺˙ m/z = 117 parent->fragment - HCN Integrated_Analysis center This compound Structure & Properties NMR NMR info_nmr C-H Framework Connectivity NMR->info_nmr IR FTIR info_ir Functional Groups (-NH₂, Aromatic C=C) IR->info_ir MS Mass Spec info_ms Molecular Weight (144) Fragmentation Pattern MS->info_ms UV UV-Vis & Fluor. info_uv Electronic Transitions (π-π*) & Conjugation UV->info_uv info_nmr->center info_ir->center info_ms->center info_uv->center

References

An In-depth Technical Guide to 2-Aminoquinoline: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-aminoquinoline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. It details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is an aromatic organic compound consisting of a quinoline ring system substituted with an amino group at the C2 position. The presence of the fused benzene and pyridine rings, along with the amino group, imparts unique chemical and physical properties to the molecule.

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Caption: Chemical structure of this compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₉H₈N₂[2][3]
Molecular Weight 144.17 g/mol [2][3]
Appearance Light yellow to brown solid/powder to crystal[2][4]
Melting Point 126-135 °C[2][5]
Boiling Point 312.78 °C (estimate)[4][6]
Solubility Soluble in chloroform and methanol. Sparingly soluble in water.[4][7][8]
pKa 3.43 (at 20 °C) / 7.3[4][6][9]
LogP 1.87[3]
CAS Number 580-22-3[2][3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are summarized below.

Spectroscopic TechniqueKey Features
¹H NMR Spectra available for reference.[3]
¹³C NMR Spectra available for reference.[3]
IR Spectroscopy Data available from KBr wafer and ATR techniques.[3][10]
Mass Spectrometry (GC-MS) Molecular ion peak at m/z 144.[3][11]

Synthesis and Reactivity

Synthesis

The synthesis of 2-aminoquinolines can be achieved through various methods, ranging from classical named reactions to modern catalytic approaches. Some of the prominent synthetic routes include:

  • Friedländer Annulation: This is a classical and straightforward method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Skraup and Doebner-Miller Reactions: These are well-established methods for quinoline synthesis that can be adapted for this compound derivatives, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[12]

  • Modern Catalytic Methods: Recent advancements have led to the development of more sustainable and efficient one-pot syntheses. These methods often utilize transition metal catalysts, such as cobalt or manganese complexes, to facilitate the dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles.[12][13][14]

  • Other Synthetic Approaches: Other notable methods include Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination.[15][16] The direct amination of quinoline-N-oxides also presents a viable route.[12][17]

Below is a generalized workflow for the synthesis of 2-aminoquinolines from 2-aminobenzyl alcohol and a nitrile, representing a modern catalytic approach.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2_aminobenzyl_alcohol 2-Aminobenzyl Alcohol reaction_vessel Dehydrogenative Annulation (e.g., Mn(I) pincer complex) 2_aminobenzyl_alcohol->reaction_vessel nitrile Nitrile (R-CN) nitrile->reaction_vessel 2_aminoquinoline This compound Derivative reaction_vessel->2_aminoquinoline High atom economy nNOS_Inhibition_Pathway High_NO_Levels High Nitric Oxide (NO) Levels Neurodegenerative_Disorders Neurodegenerative Disorders High_NO_Levels->Neurodegenerative_Disorders implicated in nNOS_Enzyme Neuronal Nitric Oxide Synthase (nNOS) nNOS_Enzyme->High_NO_Levels produces Therapeutic_Goal Reduce NO Levels nNOS_Enzyme->Therapeutic_Goal L_Arginine L-Arginine L_Arginine->nNOS_Enzyme substrate for 2_Aminoquinoline_Inhibitor This compound-Based Inhibitor 2_Aminoquinoline_Inhibitor->nNOS_Enzyme inhibits Therapeutic_Goal->Neurodegenerative_Disorders potential treatment for

References

2-Aminoquinoline: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline, a versatile heterocyclic amine, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural framework, featuring a fused benzene and pyridine ring with a reactive amino group at the C2 position, imparts a rich chemical reactivity that has been extensively exploited in the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of biologically active compounds. We will delve into key synthetic methodologies, present quantitative data to inform experimental design, and provide detailed protocols for seminal reactions. Furthermore, we will visualize critical reaction workflows and biological signaling pathways to offer a holistic understanding of the role of this compound in contemporary chemical and pharmaceutical research. The inherent properties of the this compound scaffold have rendered it a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1]

Synthetic Applications of this compound

The reactivity of the this compound core allows for a multitude of chemical transformations, making it a valuable starting material for the synthesis of a wide range of derivatives. Key synthetic strategies involving this compound as a precursor are outlined below.

The Friedländer Synthesis

One of the most classical and efficient methods for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In the context of this compound derivatives, this can be a domino nitro reduction followed by a Friedländer heterocyclization to produce substituted quinolines in high yields.[3]

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization[3]

This procedure outlines the in-situ reduction of a 2-nitrobenzaldehyde and subsequent cyclization with an active methylene compound to yield a substituted quinoline.

Materials:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Active methylene compound (e.g., ethyl acetoacetate, 3.0 equiv)

  • Iron powder (<100 mesh, 4.0 equiv)

  • Glacial Acetic Acid

Procedure:

  • To a solution of the 2-nitrobenzaldehyde derivative and the active methylene compound in glacial acetic acid, heat the mixture to 95–110 °C.

  • Add the iron powder portion-wise to the heated solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed C-H Activation and Amination

Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, and this compound is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been instrumental in the selective amination of the quinoline core.[1] These methods often proceed with high efficiency and selectivity, providing access to a diverse range of N-substituted this compound derivatives.[1][4]

Experimental Protocol: Palladium-Catalyzed Amination of Dichloroquinolines[1]

This protocol describes a general method for the palladium-catalyzed amination of dichloroquinolines, which can be adapted for the synthesis of this compound derivatives from 2-chloroquinoline.

Materials:

  • Dichloroquinoline (e.g., 2,8-dichloroquinoline, 1.0 equiv)

  • Amine (1.0-4.0 equiv)

  • Palladium(0)-dibenzylideneacetone (Pd(dba)₂) (4-8 mol%)

  • Ligand (e.g., BINAP or DavePhos, 4.5-9 mol%)

  • Sodium tert-butoxide (tBuONa) (1.5-3.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a two-neck flask equipped with a condenser and a magnetic stirrer, and flushed with dry argon, add the dichloroquinoline, Pd(dba)₂, and the ligand.

  • Add anhydrous dioxane and stir the mixture for 2-3 minutes.

  • Add the corresponding amine and sodium tert-butoxide.

  • Reflux the reaction mixture for 6-15 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives, highlighting their biological activity and synthetic yields.

Table 1: Anticancer Activity of 2-Amino-pyrano[3,2-c]quinoline Derivatives[5]
CompoundGI₅₀ (nM) vs. A-549 Lung Cancer Cell LineIC₅₀ (nM) EGFRIC₅₀ (nM) HER-2IC₅₀ (nM) BRAF V600E
5e 26712162
5h 28752367
Erlotinib (Standard) 33---
Table 2: Antimalarial Activity of Quinoline Derivatives[6]
CompoundIC₅₀ (µg/mL) vs. Plasmodium falciparum
5 0.014 - 5.87
6 0.014 - 5.87
7 0.014 - 5.87
Chloroquine (Standard) -
Table 3: Synthesis of N-Benzyl-4-substituted-quinazolin-2-amines[7]
ProductYield (%)
3aa (R=CH₃) 85
3ae (R=CH₃, 2-methoxybenzyl) 80
3ap (R=CH₃, naphthalen-2-ylmethyl) 84
3ha (R=Ph) 66

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate important experimental workflows and biological signaling pathways related to this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reactants 2-Aminoaryl Ketone + N-Benzyl Cyanamide Start->Reactants 1. Mix Reaction Acid-Mediated [4+2] Annulation (HCl, 70°C) Reactants->Reaction 2. Heat Product 2-Aminoquinazoline Derivative Reaction->Product 3. Form Workup Aqueous Workup & Extraction Product->Workup 4. Quench Chromatography Column Chromatography Workup->Chromatography 5. Isolate Pure_Product Pure Product Chromatography->Pure_Product 6. Purify Characterization NMR, MS Pure_Product->Characterization 7. Analyze

Caption: General experimental workflow for the synthesis of 2-aminoquinazoline derivatives.

PI3K_pathway Aminoquinoline Aminoquinoline PI3K PI3K Aminoquinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.[5]

Apoptosis_Induction Aminoquinoline Aminoquinoline Bax_Bak Bax/Bak Activation Aminoquinoline->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives.[5]

Conclusion

This compound continues to be a molecule of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the construction of a vast library of derivatives with diverse biological activities. The synthetic methods highlighted in this guide, from the classical Friedländer synthesis to modern palladium-catalyzed C-H functionalization, underscore the adaptability of the this compound scaffold to a range of synthetic strategies. The quantitative data presented provides valuable insights into the potential of this compound derivatives as potent therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of the biological targets of these compounds deepens, the importance of this compound as a key precursor in the development of novel therapeutics and functional materials is set to grow.

References

The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-aminoquinolines have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents targeting a range of biological pathways. This technical guide provides an in-depth overview of the pharmacological profile of 2-aminoquinoline compounds, focusing on their anticancer, antimicrobial, and antimalarial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mode of anticancer action for many this compound compounds is the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades. Notably, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) have been identified as key targets.[1][2] By blocking the activity of these receptors, 2-aminoquinolines can disrupt the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell growth, proliferation, and survival.[3] Some derivatives also exhibit inhibitory activity against other kinases such as BRAFV600E.[1]

Furthermore, certain this compound derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[2] Other reported mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the inhibition of topoisomerase II.[1][4]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Anticancer Activity of 2-Amino-pyrano[3,2-c]quinoline Derivatives [1]

CompoundCell LineGI50 (nM)
5e A-549 (Lung)26
5h A-549 (Lung)28
Erlotinib (Control)A-549 (Lung)33

Table 2: EGFR, HER-2, and BRAFV600E Inhibitory Activity [1]

CompoundEGFR IC50 (nM)HER-2 IC50 (nM)BRAFV600E IC50 (nM)
5e 712162
5h 752367

Table 3: Antiproliferative Activity of Aminoquinoline Fumardiamides [2]

CompoundMCF-7 (Breast) IC50 (µM)H460 (Lung) IC50 (µM)HCT 116 (Colon) IC50 (µM)SW620 (Colon) IC50 (µM)
3a >507.910.216.2
3b 10.84.34.15.5
3c 8.93.93.54.9

Table 4: Cytotoxicity of 2-Oxoquinoline Arylaminothiazole Derivatives [4]

CompoundHeLa (Cervical) IC50 (µM)NCI-H460 (Lung) IC50 (µM)T24 (Bladder) IC50 (µM)SKOV3 (Ovarian) IC50 (µM)
A7 4.48.75.26.5

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Mechanism of Action

The antibacterial mechanism of action for 2-aminoquinolines is not as extensively characterized as their anticancer or antimalarial effects. However, it is believed that they may interfere with essential bacterial processes. For some quinoline derivatives, inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, has been identified as a key mechanism. Other potential targets include bacterial cell wall synthesis and cell division processes, such as the inhibition of the FtsZ protein.[5]

The antifungal activity of 2-aminoquinolines is also an area of active investigation. Unlike many traditional antifungal drugs that target the fungal membrane, some this compound derivatives appear to have alternative mechanisms of action.

Quantitative Data: In Vitro Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of representative this compound derivatives, with data presented as MIC (Minimum Inhibitory Concentration) values.

Table 5: Antibacterial Activity of 2-Fluoro 9-Oxime Ketolide and Carbamoyl Quinolone Hybrids [5]

CompoundS. pneumoniae ATCC 49619 MIC (µg/mL)S. pneumoniae PU09, mef MIC (µg/mL)S. pneumoniae 07P390, c-ermB MIC (µg/mL)
16 ≤ 0.0080.250.215
17 ≤ 0.0080.250.062
18 ≤ 0.0080.5≤ 0.008

Table 6: Antibacterial Activity of Quinoxaline Derivatives with C-2 Amine Substitution [6]

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
5m 1632
5n 816
5o 816
5p 48

Table 7: Antibacterial Activity of Quinoline-2-one Schiff-base Hybrids against Multidrug-Resistant Strains [7]

CompoundMRSA MIC (µg/mL)VRE MIC (µg/mL)MRSE MIC (µg/mL)
6c 0.750.752.50
6l 1.251.255.00
6o 1.252.505.00
Daptomycin (Control)0.500.501.00

Antimalarial Activity

Quinolines, particularly 4-aminoquinolines like chloroquine, have been a cornerstone of antimalarial therapy for decades. This compound derivatives also exhibit potent activity against Plasmodium falciparum, including chloroquine-resistant strains.

Mechanism of Action

The primary mechanism of antimalarial action for aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To detoxify this heme, the parasite polymerizes it into an insoluble, non-toxic crystal called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. They are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[8] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to cell death. The interaction is believed to involve π-π stacking between the quinoline ring and the porphyrin ring of heme.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of representative aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 8: Antiplasmodial Activity of Aminoquinoline Derivatives

CompoundStrainIC50 (nM)Reference
MAQ 3D7 (CQS)13.5 ± 2.1[9]
MAQ W2 (CQR)108.0 ± 19.8[9]
BAQ 3D7 (CQS)7.5 ± 1.0[9]
BAQ W2 (CQR)26.0 ± 4.2[9]
Chloroquine 3D7 (CQS)9.0 ± 1.4[9]
Chloroquine W2 (CQR)192.0 ± 31.2[9]
Hybrid 51 D6 (CQR)2.9[10]
Hybrid 51 Dd2 (CQR)5.6[10]
Bisquinoline 7 P. falciparum1-100[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cells in culture

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere at 37°C.

  • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[14][15][16][17]

Materials:

  • Fungal isolates

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity corresponding to a known cell density.

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. The endpoint can be read visually or with a microplate reader.

Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[18]

Materials:

  • Hemin chloride

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (pH 5.0)

  • 96-well microtiter plates

  • Microplate shaker

  • Centrifuge

  • Pyridine solution

Procedure:

  • Dissolve hemin chloride in DMSO.

  • Prepare solutions of the test compounds in DMSO.

  • In a 96-well plate, add the hemin solution to each well.

  • Add the test compounds at various concentrations.

  • Initiate the polymerization reaction by adding sodium acetate buffer.

  • Incubate the plate on a microplate shaker at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifuge the plate to pellet the β-hematin crystals.

  • Remove the supernatant and wash the pellet with DMSO.

  • Dissolve the β-hematin pellet in a pyridine solution.

  • Measure the absorbance of the resulting solution at 405 nm.

  • Calculate the percentage of hemozoin inhibition relative to a no-drug control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound compounds.

EGFR_HER2_Signaling cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER1 Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS Aminoquinoline This compound Derivative Aminoquinoline->Dimer Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Aminoquinoline This compound Derivative Aminoquinoline->RTK Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound compounds.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Screening (e.g., Cell Viability Assay) Synthesis->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization Inactive Secondary Secondary Assays (e.g., Kinase Inhibition, MIC) Hit->Secondary Active Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Secondary->Mechanism Lead Lead Compound Selection Mechanism->Lead Lead->Optimization

Caption: In Vitro Evaluation Workflow.

Conclusion

This compound compounds represent a rich and versatile scaffold for the development of novel therapeutic agents. Their diverse pharmacological profile, encompassing anticancer, antimicrobial, and antimalarial activities, underscores their significance in medicinal chemistry. The ability to readily modify the this compound core allows for the fine-tuning of their biological activity and selectivity. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further aids in understanding their mechanisms of action and the process of their evaluation. Continued research into the structure-activity relationships and mechanisms of action of this compound derivatives holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-aminoquinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. This document details their mechanisms of action, summarizes quantitative efficacy data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction to 2-Aminoquinolines as Anti-inflammatory Agents

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents. Among these, the this compound scaffold has emerged as a privileged structure in the design of novel anti-inflammatory drugs. These compounds have demonstrated the ability to modulate a variety of biological processes implicated in the inflammatory cascade, offering potential therapeutic avenues for a range of inflammatory diseases. Their mechanisms of action are often multifaceted, involving the inhibition of key inflammatory enzymes, suppression of pro-inflammatory cytokine production, and interference with critical signaling pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are attributed to their interaction with several key molecular targets involved in the inflammatory response.

Inhibition of Inflammatory Enzymes

Cyclooxygenases (COX): Certain quinoline derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. For instance, compounds have been identified that exhibit potent COX-2 inhibitory activity with IC50 values in the low micromolar range.[1]

Nitric Oxide Synthases (NOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several this compound derivatives have been identified as potent and selective inhibitors of neuronal NOS (nNOS) and iNOS.[2]

Lipoxygenases (LOX): Some quinoline derivatives have also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[1]

Modulation of Pro-inflammatory Cytokines

This compound derivatives have been shown to suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

Interference with Inflammatory Signaling Pathways

The anti-inflammatory properties of these compounds are also linked to their ability to modulate key intracellular signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.[4]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, plays a crucial role in the production of inflammatory mediators. There is evidence to suggest that some quinoline derivatives can exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this pathway.

Quantitative Anti-inflammatory Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected this compound and related quinoline derivatives from the scientific literature.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by this compound and Quinoline Derivatives

Compound ClassTarget EnzymeSpecific Derivative(s)IC50 / Ki (nM)Reference
2-AminoquinolinesnNOSCompound 574 (Ki)[2]
2-AminoquinolinesnNOSCompound 720 (Ki)[5]
2-AminoquinolinesnNOSCompound 1520 (Ki)[2]
2-AminoquinolinesiNOSFR0382511700 (IC50)[6]
2-AminoquinolinesiNOSFR1918631900 (IC50)[6]
Quinoline DerivativesCOX-2Compound 12c100 (IC50)[1]
Quinoline DerivativesCOX-2Compound 14a110 (IC50)[1]
Quinoline DerivativesCOX-2Compound 14b110 (IC50)[1]
Quinoline DerivativesCOX-2Compound 20a-[1]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Quinoline Derivatives

Compound ClassCell LineInflammatory StimulusCytokine InhibitedIC50 (µM)Reference
Quinoline DerivativeRAW264.7 MacrophagesLPSTNF-α-[4]
Quinoline DerivativeRAW264.7 MacrophagesLPSIL-6-[4]
4-AminoquinolineTHP-1 CellsMDPTNF-α-[7]

Table 3: In Vivo Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassAnimal ModelAssayDose% InhibitionReference
Quinoline DerivativeMiceXylene-induced ear edema50 mg/kg63.19[4]
Quinoline DerivativeMiceXylene-induced ear edema50 mg/kg68.28[4]
Quinoline-azetidinoneRatsCarrageenan-induced paw edema-Significant[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound derivatives.

Synthesis of a this compound Derivative

Representative Synthesis of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives:

  • Step 1: Synthesis of 2-chloro-3-formyl quinoline. Acetanilide is reacted with a Vilsmeier-Haack reagent (DMF + POCl3) to yield 2-chloro-3-formyl quinoline.[1]

  • Step 2: Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde. The 2-chloro-3-formyl quinoline is then treated with p-toluenesulphonic acid and sodium azide to produce Tetrazolo[1,5-a]quinoline-4-carbaldehyde.[1]

  • Step 3: Formation of Schiff Base Intermediates. The formyl group of the product from Step 2 is reacted with various substituted amines to form the corresponding Schiff base intermediates.

  • Step 4: Synthesis of the Final Azetidin-2-one Derivatives. The Schiff base intermediates are then reacted with chloroacetyl chloride to yield the final 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives.[1]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for assessing acute inflammation.

  • Animals: Wistar rats are typically used for this assay.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test this compound derivative.

  • Compound Administration: The test compounds and the standard drug are administered, usually intraperitoneally or orally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline (typically 0.1 mL) is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition: The percentage of paw edema is calculated using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume. The percentage of inhibition of edema is then calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound test compounds for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL. A vehicle control group (without LPS) and a positive control group (with LPS but without the test compound) are included.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the compound-treated wells to the LPS-stimulated control wells. IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory properties of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials reaction Chemical Synthesis (e.g., Friedländer Synthesis) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification enzyme_assay Enzyme Inhibition Assays (COX-2, NOS, LOX) purification->enzyme_assay cell_assay Cell-Based Assays (LPS-stimulated Macrophages) purification->cell_assay cytokine_measurement Cytokine Measurement (TNF-α, IL-6 ELISA) cell_assay->cytokine_measurement animal_model Animal Model of Inflammation (Carrageenan-induced Paw Edema) cytokine_measurement->animal_model compound_admin Compound Administration animal_model->compound_admin data_collection Measurement of Inflammatory Response compound_admin->data_collection

Caption: General experimental workflow for the synthesis and evaluation of anti-inflammatory this compound derivatives.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikba IκBα ikk->ikba P nfkb NF-κB (p50/p65) ikba->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb->gene_expression Activation aminoquinoline This compound Derivative aminoquinoline->ikk Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.

mapk_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 p38 p38 MAPK mkk36->p38 P ap1 AP-1 p38->ap1 Activation jnk JNK mkk47->jnk P jnk->ap1 Activation gene_expression Pro-inflammatory Gene Expression ap1->gene_expression Transcription aminoquinoline This compound Derivative aminoquinoline->p38 Inhibition of Phosphorylation

Caption: Simplified MAPK (p38 and JNK) signaling pathway and a potential point of inhibition by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anti-inflammatory potential. Their ability to target multiple key components of the inflammatory cascade, including enzymes, cytokines, and signaling pathways, makes them attractive candidates for the development of novel therapeutics for a variety of inflammatory disorders. Future research in this area should focus on optimizing the potency and selectivity of these compounds, as well as further elucidating their precise molecular mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in designing next-generation this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles, paving the way for their potential clinical application.

References

2-Aminoquinoline as a Bioavailable Neuronal Nitric Oxide Synthase (nNOS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuronal nitric oxide synthase (nNOS) is a critical enzyme in the central nervous system, producing nitric oxide (NO), a key signaling molecule.[1][2] While NO is essential for processes like synaptic transmission and neuroplasticity, its overproduction by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, as well as damage from stroke.[1][3][4][5] This makes selective inhibition of nNOS a promising therapeutic strategy.[6][7] A significant challenge in developing nNOS inhibitors has been achieving good oral bioavailability and the ability to cross the blood-brain barrier, as many potent inhibitors are arginine mimetics with poor pharmacokinetic properties.[3][6][8][9]

The 2-aminoquinoline scaffold emerged as a promising class of non-arginine-based nNOS inhibitors, designed to offer improved drug-like properties, including better potential for oral bioavailability and CNS penetration.[6][10][11] However, initial leads, while promising, often suffered from lower potency against human nNOS compared to rat nNOS, insufficient selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms, and off-target binding.[3][8][9] Subsequent research has focused on modifying the this compound core to enhance human nNOS (hnNOS) potency and selectivity while maintaining favorable pharmacokinetic characteristics.[8][9]

This technical guide provides an in-depth overview of this compound-based nNOS inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the underlying biological and experimental frameworks.

Data Presentation: Potency, Selectivity, and Permeability

The development of this compound inhibitors has been guided by a structure-activity relationship (SAR) approach, focusing on substitutions at the 7-position of the quinoline core to improve potency and selectivity.[10] The following tables summarize quantitative data for key compounds discussed in the literature.

Table 1: Inhibitory Potency and Selectivity of this compound Derivatives against NOS Isoforms

CompoundTargetKi (nM)Selectivity (n/e)Selectivity (n/i)Species
5 nNOS74~6124Rat (nNOS), Bovine (eNOS), Murine (iNOS)
7 nNOS50216~900Rat (nNOS), Bovine (eNOS), Murine (iNOS)
15 nNOS58216490Rat (nNOS), Bovine (eNOS), Murine (iNOS)
20 nNOS58216-Human (nNOS, eNOS)

Data sourced from multiple studies.[10][12] Selectivity is presented as a ratio of Ki values (e.g., Ki(eNOS) / Ki(nNOS)).

Table 2: Cell Permeability of Lead this compound Compounds

CompoundPermeability (Papp, A→B, 10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)Assay Model
7 18.50.9Caco-2
15 14.81.1Caco-2

Data indicates high permeability and low active efflux, suggesting a high potential for oral bioavailability.[6][10] Papp (A→B) represents apparent permeability from the apical (gut) to basolateral (blood) side.

Signaling Pathways and Experimental Logic

Understanding the role of nNOS in neurodegeneration and the workflow for inhibitor discovery is crucial for drug development professionals.

nNOS_Pathway nNOS Signaling Pathway in Neurotoxicity cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca Ca²⁺ Influx NMDAR->Ca Opens PSD95 PSD-95 PSD95->NMDAR Calmodulin Calmodulin Ca->Calmodulin Activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Activates nNOS_inactive->PSD95 Binds to nNOS_active nNOS (active) Citrulline L-Citrulline nNOS_active->Citrulline NO Nitric Oxide (NO) nNOS_active->NO Arginine L-Arginine Arginine->nNOS_active Substrate Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite + Superoxide (O₂⁻) Neurotoxicity Neurotoxicity & Cell Damage NO->Neurotoxicity Excess leads to Peroxynitrite->Neurotoxicity

Caption: nNOS activation cascade leading to neurotoxicity.

Inhibitor_Screening_Workflow Inhibitor Discovery and Evaluation Workflow cluster_assays Isoform Screening start Compound Synthesis (this compound Scaffold) in_vitro In Vitro Enzyme Assays start->in_vitro nNOS nNOS Inhibition (Potency - Ki) in_vitro->nNOS eNOS eNOS Inhibition iNOS iNOS Inhibition selectivity Determine Selectivity (n/e, n/i ratios) nNOS->selectivity eNOS->selectivity iNOS->selectivity cell_based Cell-Based Assays selectivity->cell_based Promising Candidates caco2 Permeability (Caco-2) (Bioavailability Prediction) cell_based->caco2 in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) caco2->in_vivo Good Permeability lead_opt Lead Optimization in_vivo->lead_opt lead_opt->start Iterate

Caption: Workflow for nNOS inhibitor screening and development.

Experimental Protocols

The evaluation of this compound derivatives relies on standardized biochemical and cell-based assays to determine potency, selectivity, and bioavailability.

Recombinant NOS Enzyme Expression and Purification
  • Objective: To obtain purified nNOS, eNOS, and iNOS enzymes for in vitro inhibition assays.

  • Methodology:

    • Expression: Human and rat NOS isoforms are typically expressed in E. coli using appropriate expression vectors.

    • Cell Lysis: Bacterial cells are harvested and lysed via sonication in a buffer containing protease inhibitors and stabilizing agents (e.g., glycerol, tetrahydrobiopterin).

    • Purification: The soluble lysate is subjected to affinity chromatography. A common method involves using a 2',5'-ADP-sepharose column, to which the NOS enzymes bind.

    • Elution: The enzyme is eluted from the column using a gradient of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride or a high concentration of NADPH.

    • Purity Check: The purity and concentration of the enzyme are confirmed using SDS-PAGE and a Bradford assay, respectively.

NOS Inhibition Assay (Hemoglobin Capture Assay)
  • Objective: To determine the inhibitory potency (Ki or IC50) of test compounds against purified NOS isoforms. The assay measures the conversion of L-arginine to L-citrulline, which produces NO.

  • Methodology:

    • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing buffer (e.g., HEPES), L-arginine, NADPH, calmodulin, tetrahydrobiopterin (H4B), and oxyhemoglobin.

    • Inhibitor Addition: Varying concentrations of the this compound test compound (or vehicle control) are added to the wells.

    • Enzyme Initiation: The reaction is initiated by adding a purified NOS isoform (nNOS, eNOS, or iNOS).

    • Incubation: The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).

    • Measurement: During the reaction, NO produced binds to oxyhemoglobin, converting it to methemoglobin. The change in absorbance is monitored spectrophotometrically at a dual-wavelength of 405 nm and 420 nm.

    • Data Analysis: The rate of reaction is calculated from the absorbance change. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]

Cell Permeability Assay (Caco-2 Assay)
  • Objective: To assess the potential for oral absorption and bioavailability of a compound by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days until they form a confluent, differentiated monolayer that mimics the intestinal barrier.

    • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • Transport Experiment (Apical to Basolateral - A→B):

      • The test compound is added to the apical (AP or upper) chamber, which represents the intestinal lumen.

      • At various time points, samples are taken from the basolateral (BL or lower) chamber, representing the blood side.

    • Transport Experiment (Basolateral to Apical - B→A):

      • To assess active efflux, the experiment is reversed. The compound is added to the BL chamber, and samples are taken from the AP chamber.

    • Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 typically suggests the compound is a substrate for active efflux transporters.[10]

Structure-Activity Relationship (SAR) and Design Strategy

The design of improved this compound inhibitors focuses on key structural modifications to enhance interaction with the nNOS active site while disfavoring binding to eNOS or iNOS.

Caption: Key structural features of this compound inhibitors.

Initial design hybridized the this compound moiety with other known inhibitor structures to create a scaffold with good calculated physicochemical properties.[10] Key strategies for optimization include:

  • 7-Position Substitution: Introducing aryl rings and other groups at the 7-position to interact with a hydrophobic pocket at the end of the nNOS substrate access channel. This interaction is a primary determinant of selectivity over other isoforms.[10]

  • Linker Elongation: Modifying the chain connecting the aminoquinoline core to the terminal aryl ring to optimize potency and selectivity.[10]

  • Introduction of Hydrophilic/Polar Groups: To improve potency against human nNOS and reduce off-target CNS binding, hydrophilic groups like benzonitriles were introduced.[8][9] These modifications promote interaction with hnNOS-specific residues (like His342) and interrupt a lipophilic, promiscuous pharmacophore.[3][8]

  • Methylation: Methylation of the aminoquinoline core has been shown to considerably improve isoform selectivity while preserving cell permeability.[8][9]

The this compound scaffold represents a significant advancement in the pursuit of bioavailable, selective nNOS inhibitors. Through systematic structural modification, researchers have developed compounds that demonstrate high potency against both rat and human nNOS, excellent selectivity over eNOS and iNOS, and favorable permeability characteristics predictive of good oral absorption.[8][10] These properties make them valuable lead compounds for the development of novel therapeutics for neurodegenerative diseases. Further in vivo studies are necessary to fully establish their pharmacokinetic profiles and therapeutic efficacy.

References

The Untapped Potential of the Aminoquinoline Scaffold: A Technical Guide to its Antiviral Activity Against Vaccinia Virus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antiviral activity of the aminoquinoline scaffold against the vaccinia virus, a prototypic member of the Poxviridae family. While the parent compound, 2-aminoquinoline, has been noted for its inhibitory effects on vaccinia virus, detailed public data on its specific activity remains limited.[1] This document, therefore, broadens the scope to explore the wider potential of aminoquinoline derivatives as a promising class of compounds for the development of novel anti-poxvirus therapeutics. By examining the available quantitative data, experimental methodologies, and potential mechanisms of action for various aminoquinoline analogs, this guide aims to provide a comprehensive resource for researchers in the field of antiviral drug discovery.

Quantitative Antiviral Activity of Quinoline Derivatives Against Vaccinia and Other Viruses

The following table summarizes the in vitro antiviral activity and cytotoxicity of various quinoline derivatives against different viruses, including vaccinia virus where data is available. This comparative data highlights the potential of the quinoline scaffold in antiviral research.

Compound ClassSpecific CompoundVirusAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Quinoline Derivatives2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acidOrthopoxvirusesNot SpecifiedActiveNot SpecifiedNot Specified[2]
2-PhenylquinolinesCompound 6gSARS-CoV-2Helicase (nsp13) AssayPotent Activity>100Not Specified[3]
2-PhenylquinolinesCompound 8kHCoV-229ENot Specified0.2>100>500[3]
AminoquinolinesChloroquineHCoV-OC43Not Specified0.12 - 12>19.7165[4]
AminoquinolinesHydroxychloroquineHCoV-OC43Not Specified0.12 - 12Not SpecifiedNot Specified[4]
Quinoline DerivativesCompound 1aeInfluenza A Virus (IAV)Not Specified1.87 ± 0.58Not SpecifiedNot Specified[5]
Quinoline DerivativesCompound 1gRespiratory Syncytial Virus (RSV)rRSV-mGFP HTS3.702490.33673.06[5]

Detailed Experimental Protocols

The assessment of antiviral activity for quinoline derivatives against vaccinia virus typically involves a combination of cell-based assays to determine viral inhibition and cytotoxicity. Below are detailed methodologies for key experiments.

Plaque Reduction Neutralization Test (PRNT)

This assay is a standard method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • Cells: BS-C-1 (African green monkey kidney epithelial cells) or Vero cells, grown to confluence in 6-well plates.

  • Virus: Vaccinia virus (e.g., WR strain) at a known titer (PFU/mL).

  • Compounds: Test compounds (aminoquinoline derivatives) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Media: Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).

  • Overlay: MEM containing 1% methylcellulose.

  • Stain: 0.1% Crystal Violet in 20% ethanol.

Protocol:

  • Prepare serial dilutions of the test compounds in MEM with 2% FBS.

  • In a separate plate, mix equal volumes of each compound dilution with a viral suspension containing approximately 100 plaque-forming units (PFU) of vaccinia virus.

  • Incubate the virus-compound mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Remove the growth medium from the confluent cell monolayers in the 6-well plates and wash with phosphate-buffered saline (PBS).

  • Inoculate the cells with 100 µL of the virus-compound mixture.

  • Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Aspirate the inoculum and overlay the cell monolayer with 2 mL of the methylcellulose overlay medium.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Aspirate the overlay and stain the cells with the crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Luciferase Reporter Gene Assay

This high-throughput screening method utilizes a recombinant vaccinia virus expressing a reporter gene, such as luciferase, to quantify viral gene expression and, by extension, viral replication.

Materials:

  • Cells: HeLa or other susceptible cells seeded in 96-well plates.

  • Virus: Recombinant vaccinia virus expressing luciferase (e.g., VTT-Fluc).

  • Compounds: Test compounds serially diluted.

  • Luciferase Assay System: Commercially available kit (e.g., Promega).

  • Luminometer: Plate reader capable of measuring luminescence.

Protocol:

  • Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Treat the cells with serial dilutions of the test compounds for a predetermined period (e.g., 1-2 hours) before infection.

  • Infect the cells with the luciferase-expressing vaccinia virus at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a defined period (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • The EC50 value is determined as the compound concentration that reduces luciferase expression by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Cells: Same cell line used in the antiviral assays, seeded in 96-well plates.

  • Compounds: Test compounds serially diluted.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: DMSO or a similar solvent.

  • Spectrophotometer: Plate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with the same serial dilutions of the test compounds used in the antiviral assays.

  • Incubate for the same duration as the antiviral assay.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizing Experimental Workflows and Viral Lifecycle

To better illustrate the processes involved in antiviral screening and the potential targets for intervention, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_data Data Acquisition & Analysis A Prepare confluent cell monolayers (e.g., BS-C-1, HeLa) D Pre-incubate cells with compounds or mix compounds with virus A->D B Prepare serial dilutions of Aminoquinoline compounds B->D C Prepare Vaccinia Virus stock (Wild-type or Reporter Virus) E Infect cells with Vaccinia Virus C->E D->E F Incubate for 24-72 hours E->F G Measure endpoint: - Plaque count (PRNT) - Luciferase activity (Reporter Assay) - Cell viability (Cytotoxicity Assay) F->G H Calculate IC50, EC50, and CC50 values G->H I Determine Selectivity Index (SI = CC50 / EC50) H->I

Caption: Generalized workflow for screening antiviral compounds against vaccinia virus.

vaccinia_lifecycle cluster_host Host Cell cluster_entry Entry cluster_rep Replication & Gene Expression cluster_assembly Assembly & Egress A Attachment to cell surface B Membrane fusion & core release A->B 2. Entry C Early gene transcription B->C 3. Uncoating D DNA replication in cytoplasm C->D 4. DNA Synthesis E Late gene transcription D->E 5. Late Transcription F Virion assembly E->F 6. Protein Synthesis & Assembly G Wrapping & egress F->G 7. Maturation Virus_out Progeny Virions G->Virus_out 8. Release Virus Vaccinia Virion Virus->A 1. Attachment T1 Viral Entry Inhibitors T1->B T2 DNA Polymerase Inhibitors T2->D T3 Assembly/ Egress Inhibitors T3->G

Caption: Potential targets for antiviral intervention in the vaccinia virus lifecycle.

Conclusion and Future Directions

The available evidence suggests that the aminoquinoline scaffold represents a promising starting point for the development of novel antiviral agents against vaccinia virus and potentially other poxviruses. While specific data for this compound is sparse, its derivatives have demonstrated notable in vitro activity against a range of viruses, underscoring the potential of this chemical class.

Future research should focus on a systematic evaluation of this compound and a broader library of its analogs specifically against vaccinia virus. Determining their precise mechanism of action, whether it be inhibition of viral entry, DNA replication, or another stage of the viral lifecycle, will be crucial for rational drug design and optimization. The detailed protocols and workflows provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of the structure-activity relationships within the aminoquinoline class will undoubtedly pave the way for the development of potent and selective anti-poxvirus therapeutics.

References

Methodological & Application

Application Notes: 2-Aminoquinoline and its Analogs for Fluorescent Labeling and Analysis of Glycans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycosylation is a critical post-translational modification that significantly impacts protein function, stability, and immunogenicity.[1][2][3] Consequently, the detailed characterization of glycan profiles is a regulatory requirement and a crucial aspect of biopharmaceutical development and quality control.[4][5] Since free glycans lack a chromophore, they are often derivatized with a fluorescent tag to enable sensitive detection and quantification.[6][7]

Reductive amination is a robust and widely used method to attach a fluorescent label to the reducing end of a glycan.[8][9] This process involves the stoichiometric attachment of one label per glycan, which allows for the relative quantification of different glycan species based on fluorescence intensity.[7][9][10] Among the various fluorescent tags, 2-aminobenzamide (2-AB) is one of the most commonly used due to its efficient and non-selective labeling, stability, and suitability for downstream analysis by High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).[3][10][11] This document provides detailed protocols and performance characteristics for glycan analysis using 2-aminobenzamide, a close and functionally similar analog of 2-aminoquinoline.

Principle of the Method: Reductive Amination

The labeling process is a two-stage reductive amination reaction.[6][8] First, the primary amine group of the fluorescent label (e.g., 2-AB) performs a nucleophilic attack on the carbonyl carbon of the open-ring form of the glycan's reducing sugar. This forms a reversible Schiff base.[6][8][12] In the second step, the resulting imine group is irreversibly reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, to form a stable secondary amine linkage between the glycan and the label.[6][8] This reaction is highly efficient and causes negligible loss of acid-labile sialic acid residues.[6][8]

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Glycan Glycan (Aldehyde Form) SchiffBase Schiff Base (Imine) Glycan->SchiffBase + 2-AB Label 2-AB Label (Primary Amine) LabeledGlycan Stable Labeled Glycan (Secondary Amine) SchiffBase->LabeledGlycan + Reducing Agent (e.g., NaBH₃CN)

Caption: The two-step reductive amination mechanism for fluorescently labeling glycans.

Experimental Workflow Overview

The overall workflow for N-glycan analysis involves enzymatic release of glycans from the glycoprotein, fluorescent labeling, purification to remove excess reagents, and subsequent analysis by chromatography and/or mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing start Glycoprotein Sample denature Denaturation start->denature release N-Glycan Release (PNGase F) denature->release labeling 2-AB Labeling release->labeling cleanup HILIC SPE Cleanup labeling->cleanup end_prep Labeled Glycans cleanup->end_prep separation HILIC-UPLC Separation end_prep->separation detection Fluorescence (FLD) & Mass Spec (MS) Detection separation->detection data Data Analysis (Profiling & Quantitation) detection->data

Caption: General workflow for N-glycan profiling using 2-AB fluorescent labeling.

Experimental Protocols

Protocol 1: Enzymatic Release of N-Glycans

This protocol describes the release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

  • Sample Preparation: Reconstitute 10-50 µg of purified glycoprotein in 10 µL of deionized water in a microcentrifuge tube.

  • Denaturation:

    • Add 10 µL of 2% (w/v) Sodium Dodecyl Sulfate (SDS).

    • Vortex gently and incubate at 60°C for 10 minutes.

  • Neutralization & Enzyme Addition:

    • Cool the sample to room temperature.

    • Add 10 µL of a solution containing 4% (v/v) Nonidet P-40 (NP-40) and 50 mM sodium phosphate, pH 7.5.

    • Add 1-2 µL of PNGase F (e.g., 500 units/µL).

  • Incubation: Vortex gently and incubate at 37°C for 3-4 hours (or overnight for complete digestion).

  • Protein Precipitation (Optional but Recommended):

    • Add 3 volumes of ice-cold ethanol and incubate at -20°C for 30 minutes to precipitate the deglycosylated protein.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant containing the released glycans to a new tube.

    • Dry the glycan sample in a vacuum centrifuge.

Protocol 2: Fluorescent Labeling with 2-Aminobenzamide (2-AB)

This protocol uses a standard reductive amination procedure.[13]

  • Prepare Labeling Reagent:

    • Warning: Prepare fresh in a fume hood.

    • Dissolve 2-aminobenzamide (19.2 mg/mL) and 2-picoline borane (44.8 mg/mL) in a 70:30 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and glacial acetic acid.[13]

  • Labeling Reaction:

    • Resuspend the dried glycan sample in 10 µL of deionized water.

    • Add 25 µL of the freshly prepared 2-AB labeling reagent.

    • Mix thoroughly by vortexing or shaking for 10 minutes.

  • Incubation: Seal the tube or plate and incubate at 65°C for 2 hours.

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

Protocol 3: Purification of Labeled Glycans

Excess labeling reagents must be removed prior to analysis. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a common method.

  • SPE Cartridge/Plate Equilibration:

    • Condition a HILIC SPE microplate or cartridge by washing with 1 mL of deionized water followed by 1 mL of 85% (v/v) acetonitrile.

  • Sample Loading:

    • Add ~700 µL of 100% acetonitrile to the cooled labeling reaction mixture to bring the final acetonitrile concentration to >85%.

    • Load the entire sample onto the equilibrated HILIC SPE plate/cartridge.

  • Washing:

    • Wash the SPE stationary phase 3-5 times with 1 mL of 85% acetonitrile to remove excess 2-AB label and reducing agent.

  • Elution:

    • Elute the 2-AB labeled glycans with 2-3 aliquots of 0.5 mL deionized water.

  • Drying: Dry the eluted, labeled glycans in a vacuum centrifuge. The sample is now ready for analysis.

Data Presentation and Performance Characteristics

The 2-AB label provides high sensitivity, allowing for the detection of glycans at femtomole and picomole levels.[3][6]

Table 1: Quantitative Performance of 2-AB Labeling

ParameterTypical ValueSource(s)
Labeling Efficiency >85%[6]
Stability Highly stable post-labeling[3]
Selectivity Non-selective, providing stoichiometric labeling[6]
Limit of Detection (LOD) ~3 fmol (with 8 µL flow cell)[3]
Limit of Quantitation (LOQ) ~10 fmol (with 8 µL flow cell)[3]
Linearity (r²) > 0.99[3]

Table 2: Comparison of Fluorescent Labels for Sensitivity

This table compares the relative signal intensities of 2-AB with other common labels, Procainamide (ProA) and RapiFluor-MS (RF-MS). Data is normalized to 2-AB.

Detection Method2-ABProcainamide (ProA)RapiFluor-MS (RF-MS)Source(s)
Fluorescence (FLR) 1x~15x~4x[13][14]
Mass Spectrometry (MS) 1x~2x~68x[13][14]

Note: While 2-AB is less sensitive than newer labels, its extensive historical use makes it valuable for comparing new data with legacy results.[12][15]

Protocols for Analysis

Protocol 4: HILIC-UPLC Analysis with Fluorescence Detection

Labeled glycans are separated using HILIC, which retains analytes based on their hydrophilicity.[1][2]

  • Sample Reconstitution: Resuspend the dried, labeled glycans in 100 µL of a 70:30 (v/v) mixture of acetonitrile and water.

  • Instrumentation & Columns:

    • System: UPLC system with a fluorescence detector (e.g., Waters ACQUITY UPLC H-Class).[16]

    • Column: ACQUITY UPLC BEH Glycan Amide column (e.g., 1.7 µm, 2.1 x 150 mm).[1]

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 320-330 nm

    • Emission Wavelength (λem): 420-428 nm[3][10]

  • Mobile Phases:

    • Mobile Phase A: 100 mM ammonium formate, pH 4.4

    • Mobile Phase B: 100% Acetonitrile

  • Gradient Conditions (Example):

    • A linear gradient from 75% to 62% Mobile Phase B over 27-35 minutes at a flow rate of 0.4 mL/min is a common starting point.[1][7] The gradient should be optimized to achieve the best resolution for the specific glycan mixture.

  • Data Analysis: Glycan structures are typically identified by comparing their retention times, often converted to Glucose Units (GU), with those of a labeled dextran ladder standard.[4][16] Relative quantification is performed by integrating the peak areas from the fluorescence chromatogram.[1][2]

Protocol 5: Mass Spectrometric (MS) Analysis

MS analysis provides confirmation of glycan composition and structure. HILIC-UPLC-FLD systems can be coupled directly to a mass spectrometer.[4][16]

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF is commonly used.[4][16]

  • Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for 2-AB labeled glycans.

  • Data Acquisition: Acquire full scan MS data (e.g., m/z 500–3000) to determine the mass of the labeled glycans.[7]

  • Structural Confirmation: Use tandem MS (MS/MS) to obtain fragment ion data, which helps in elucidating glycan structure, including branching and linkage information.[4]

  • Data Analysis: The accurate mass measurements from the MS data are used to confirm the elemental composition of each glycan peak identified by fluorescence.[4][17] Software platforms can automate the process by matching the measured mass and retention time (GU) to a library of known glycan structures.[16]

References

Application Note: HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of carbohydrates is crucial in various fields, including biotechnology, food science, and pharmaceutical development, due to their significant roles in biological processes and as quality attributes in biotherapeutics.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying carbohydrates. However, carbohydrates lack strong chromophores or fluorophores, making their detection by UV or fluorescence detectors challenging without derivatization.[2] Fluorescent labeling of carbohydrates at their reducing end via reductive amination significantly enhances detection sensitivity.[3][4] This application note details a robust method for the analysis of carbohydrates using 2-Aminoquinoline (2-AQ) as a pre-column derivatization agent, followed by separation and quantification using Reverse-Phase or HILIC HPLC with fluorescence detection.

Principle of the Method

The derivatization process is based on the reductive amination of the aldehyde or ketone group of the reducing end of a carbohydrate with the primary amine of this compound (2-AQ). The reaction proceeds in two steps: first, the formation of a Schiff base between the carbohydrate and 2-AQ, followed by the reduction of the imine to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane.[5] The resulting 2-AQ labeled carbohydrate is highly fluorescent, allowing for sensitive detection.

Carbohydrate Carbohydrate (with reducing end) Schiff_Base Schiff Base Intermediate Carbohydrate->Schiff_Base + 2-AQ Two_AQ This compound (2-AQ) Two_AQ->Schiff_Base Labeled_Carbohydrate Fluorescent 2-AQ Labeled Carbohydrate Schiff_Base->Labeled_Carbohydrate + Reducing Agent Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride) Reducing_Agent->Labeled_Carbohydrate

Caption: Reductive amination of a carbohydrate with this compound (2-AQ).

Experimental Protocols

1. Protocol for this compound (2-AQ) Derivatization of Carbohydrates

This protocol is based on established methods for reductive amination using similar fluorescent labels.[5]

Materials:

  • Carbohydrate standards or sample (e.g., released N-glycans from glycoproteins)

  • This compound (2-AQ)

  • Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Sodium cyanoborohydride or 2-Picoline borane

  • Milli-Q water

  • Acetonitrile (ACN)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Dry the carbohydrate sample (1-10 nmol) completely using a vacuum centrifuge.

  • Derivatization Reagent Preparation: Prepare a 0.35 M 2-AQ solution in DMSO/glacial acetic acid (3:7, v/v). Prepare a 1.0 M solution of sodium cyanoborohydride or 2-picoline borane in DMSO.

  • Derivatization Reaction:

    • To the dried carbohydrate sample, add 5 µL of the 2-AQ solution and 5 µL of the reducing agent solution.

    • Vortex briefly to dissolve the sample.

    • Incubate the mixture at 65°C for 2 hours.[6]

  • Cleanup of Labeled Carbohydrates:

    • After incubation, cool the reaction mixture to room temperature.

    • Excess labeling reagent can be removed using HILIC solid-phase extraction (SPE).

    • Condition a HILIC SPE cartridge with acetonitrile, followed by water, and then equilibrate with 85% acetonitrile.

    • Dilute the reaction mixture with acetonitrile to a final concentration of approximately 85% acetonitrile.

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge with 85% acetonitrile to remove excess 2-AQ and reducing agent.

    • Elute the labeled carbohydrates with water or a low percentage of acetonitrile (e.g., 50%).

    • Dry the eluted sample in a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried, labeled carbohydrates in a suitable volume of mobile phase A or water for HPLC analysis.

2. HPLC-Fluorescence Detection Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Data acquisition and analysis software.

HPLC Conditions:

  • Column: A HILIC column (e.g., TSKgel Amide-80, 3 µm, 4.6 x 150 mm) is recommended for the separation of labeled glycans.[6] Alternatively, a C18 column can be used.

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient:

    • 0-2 min: 95% B

    • 2-40 min: Linear gradient from 95% B to 60% B

    • 40-45 min: Linear gradient from 60% B to 20% B

    • 45-50 min: Hold at 20% B

    • 50-55 min: Return to 95% B

    • 55-65 min: Equilibrate at 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 320 nm (based on data for 3-AQ)

    • Emission Wavelength: 420 nm (based on data for 3-AQ)

Data Presentation

Fluorescence Properties of Amino-derivatizing Agents

The selection of a fluorescent label is critical for achieving high sensitivity. The table below compares the spectral properties of 2-AQ (using the closely related 3-AQ as a proxy) with the commonly used 2-aminobenzamide (2-AB).

Fluorescent LabelExcitation Wavelength (nm)Emission Wavelength (nm)
This compound (2-AQ) *320420
2-Aminobenzamide (2-AB)330420

*Data for 3-Aminoquinoline (3-AQ) is used as a proxy for this compound (2-AQ).

Quantitative Performance of 3-AQ Labeled Glycans

The following table summarizes the quantitative performance data for 3-Aminoquinoline (3-AQ) labeled N-glycans, which is expected to be similar for 2-AQ derivatives. This data demonstrates the high sensitivity and wide linear range of the method.

ParameterValue
Limit of Detection (LOD) 0.5 fmol
Limit of Quantification (LOQ) 1.5 fmol
Linearity Range 0.5 - 5000 fmol
Correlation Coefficient (R²) > 0.99

This data is for 3-AQ labeled N-glycans and serves as an estimate for 2-AQ labeled carbohydrates.[7]

Mandatory Visualization

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Start Start: Carbohydrate Sample Dry_Sample Dry Sample (Vacuum Centrifuge) Start->Dry_Sample Add_Reagents Add 2-AQ and Reducing Agent Dry_Sample->Add_Reagents Incubate Incubate at 65°C for 2h Add_Reagents->Incubate HILIC_SPE HILIC SPE Cleanup Incubate->HILIC_SPE Elute Elute Labeled Carbohydrates HILIC_SPE->Elute Dry_Labeled_Sample Dry Labeled Sample Elute->Dry_Labeled_Sample Reconstitute Reconstitute in Mobile Phase A Dry_Labeled_Sample->Reconstitute HPLC_Analysis HPLC Separation Reconstitute->HPLC_Analysis Fluorescence_Detection Fluorescence Detection (Ex: 320 nm, Em: 420 nm) HPLC_Analysis->Fluorescence_Detection Data_Analysis Data Analysis and Quantification Fluorescence_Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of 2-AQ labeled carbohydrates.

Conclusion

The use of this compound (2-AQ) as a fluorescent label offers a sensitive and reliable method for the quantitative analysis of carbohydrates by HPLC. The detailed protocol for derivatization and HPLC analysis provided in this application note, along with the expected quantitative performance, serves as a valuable resource for researchers in the fields of glycobiology and biopharmaceutical analysis. The high sensitivity and broad linear range make this method suitable for the analysis of low-abundance glycans from various biological samples.

References

Application of 2-Aminoquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its versatile nature allows for structural modifications that enable the fine-tuning of pharmacological properties, making it a valuable building block in the design and development of novel therapeutic agents. These application notes provide an overview of the key therapeutic areas where this compound derivatives have shown significant promise, along with detailed protocols for their synthesis and biological evaluation.

Application in Oncology

This compound derivatives have been extensively investigated for their potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and proliferation.

Mechanism of Action: A primary mechanism of action for many this compound-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, which are critical for cell proliferation, survival, and angiogenesis.[1][2]

The following table summarizes the in vitro activity of representative this compound derivatives against various cancer-related targets and cell lines.

Compound IDTargetCell LineActivity (IC₅₀ / GI₅₀)Reference
Compound IEGFR / HER-2-71 nM / 31 nM[3]
Compound IIEGFR / BRAFV600E-105 nM / 140 nM[3]
Compound 5eEGFR / BRAFV600E / HER-2-71 nM / 62 nM / 21 nM[3]
Compound 5hEGFR / BRAFV600E / HER-2-75 nM / 67 nM / 23 nM[3]
Compound 8b-HepG-22.36 µM[4]
Compound 10c-HepG-21.14 µM[4]
Chloroquine Fumardiamides-MCF-7, H460, HCT 116, SW620Low µM range[5]
Mefloquine Fumardiamides-MCF-7, H460, HCT 116, SW620Low µM range[5]

This protocol describes a common method to assess the in vitro cytotoxicity of this compound derivatives against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Application in Neurodegenerative Diseases

The this compound scaffold has emerged as a promising framework for developing agents to combat neurodegenerative diseases like Parkinson's Disease (PD). A key target in this area is the Leucine-Rich Repeat Kinase 2 (LRRK2).

Mechanism of Action: Mutations in the LRRK2 gene are a significant genetic cause of PD. These mutations often lead to increased kinase activity, which is thought to contribute to neuronal damage.[10][11] 2-Aminoquinazoline (an analogue of this compound) derivatives have been designed to act as potent and selective inhibitors of LRRK2, thereby blocking the aberrant signaling that leads to neurodegeneration.[10][12]

The following table presents the inhibitory activity of representative 2-aminoquinazoline derivatives against the LRRK2 enzyme.

Compound ClassTargetActivity (pIC₅₀ / IC₅₀)Reference
N-Heteroaryl Quinazolin-2-amineLRRK2 G2019SpIC₅₀ values provided[11]
2-AminoquinazolinesLRRK2 G2019SpIC₅₀ values provided[10]
DNL201 (GNE-0877)LRRK2 G2019S-[13]
Compound 22LRRK22.6 nM selectivity[13]

This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against a target kinase, such as LRRK2. Assays like the ADP-Glo™ or TR-FRET are commonly used.[14][15]

Materials:

  • Purified recombinant kinase (e.g., LRRK2 G2019S mutant)

  • Kinase-specific substrate (e.g., LRRKtide peptide)[10]

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (containing MgCl₂)

  • This compound test compounds dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™, TR-FRET antibodies)[14][15]

  • 384-well plates

  • Luminometer or TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer at appropriate concentrations. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate/ATP mixture. The final reaction volume is typically small (e.g., 5-10 µL).[15] Include controls for no enzyme (background) and no inhibitor (maximum activity).

  • Kinase Reaction: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination and Detection: Stop the kinase reaction and proceed with the detection step according to the specific assay kit's instructions.

    • For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.[15]

    • For TR-FRET Assay: Add a solution containing a pair of fluorophore-labeled antibodies (one for the substrate and one for the phosphorylated product).[14]

  • Signal Measurement: Incubate the plate as required by the detection chemistry. Measure the luminescence or TR-FRET signal using a compatible plate reader.[14][15]

  • Data Analysis: The signal intensity will be proportional (luminescence) or inversely proportional (TR-FRET) to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application in Infectious Diseases (Antimalarial)

4-Aminoquinoline derivatives like chloroquine have been cornerstone antimalarial drugs for decades. Research into other isomers, including compounds based on the this compound scaffold, continues in the search for agents that can overcome drug resistance.

Mechanism of Action: The primary mechanism for 4-aminoquinolines involves interfering with the detoxification of heme in the parasite's food vacuole. In this acidic compartment, the drug becomes protonated and accumulates, binding to heme (ferriprotoporphyrin IX) and preventing its polymerization into non-toxic hemozoin. The resulting heme-drug complex is toxic to the parasite, leading to its death. Hybrid molecules are being developed to combine the quinoline core with other pharmacophores to create agents less prone to resistance.

The table below shows the in vitro antimalarial activity of various aminoquinoline derivatives against different strains of Plasmodium falciparum.

Compound IDP. falciparum StrainActivity (IC₅₀)Reference
(S)-pentyl derivative3D7 (CQ-sensitive)< 13.9 nM[16]
(S)-pentyl derivativeW2 (CQ-resistant)< 13.9 nM[16]
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b)3D7 (CQ-sensitive)0.013 µM[17]
4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b)K1 (CQ-resistant)-[17]
BAQW2 (CQ-resistant)60-550 nM[18]
MAQW2 (CQ-resistant)260-320 nM[18]
ChloroquineW2 (CQ-resistant)120-180 nM[18]
ChloroquineDd2 (CQ-resistant)0.417 µM

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of a radiolabeled nucleic acid precursor.

Materials:

  • Synchronized P. falciparum cultures (ring stage)

  • RPMI 1640 medium with supplements

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • [³H]-hypoxanthine

  • Test compounds and standard antimalarial drugs (e.g., chloroquine)

  • Cell harvester and scintillation counter

Procedure:

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

  • Parasite Culture Addition: Add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: After the second incubation, harvest the contents of the wells onto glass fiber filters using a cell harvester. Wash to remove unincorporated radiolabel.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a beta-scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by analyzing the incorporation of [³H]-hypoxanthine as a function of drug concentration using a non-linear regression analysis.[16]

Synthesis Protocols

The Friedländer synthesis is a classical and versatile method for preparing quinoline and its derivatives.[19][20]

This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[20][21]

Reactants:

  • Component A: An o-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone).

  • Component B: A ketone, aldehyde, or other carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate).

  • Catalyst: Acid (e.g., HCl, p-toluenesulfonic acid) or base (e.g., KOH, NaOH).[19][22]

  • Solvent: Ethanol, water, or solvent-free conditions.

General Procedure:

  • Combine the o-aminoaryl ketone/aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the catalyst (e.g., 10 mol%) in a suitable solvent (e.g., 10 mL ethanol) in a round-bottom flask.

  • Reflux the reaction mixture for a specified time (e.g., 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and neutralize if necessary.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted quinoline derivative.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor This compound Kinase Inhibitor Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Discovery_Workflow start Design of this compound Derivatives synthesis Chemical Synthesis (e.g., Friedländer Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Screening (Kinase Assays, MTT Assays) purification->screening data Data Analysis (IC50 / GI50 Determination) screening->data sar Structure-Activity Relationship (SAR) Studies data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design preclinical Preclinical Studies (In Vivo Efficacy, Toxicology) optimization->preclinical Candidate Selection

References

Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a cornerstone in the development of anti-malarial drugs, with notable examples like chloroquine and quinine. While 4-aminoquinoline and 8-aminoquinoline derivatives have been extensively studied, the potential of 2-substituted quinolines as anti-plasmodial agents is an area of growing interest. This document provides detailed application notes and experimental protocols for the synthesis of 2-arylvinylquinoline and 2-aminopyrimidine-4-aminoquinoline hybrid derivatives, which have shown promising activity against Plasmodium falciparum.

Rationale for 2-Substituted Quinoline Derivatives

The core concept behind the development of novel quinoline-based anti-plasmodial agents is to overcome the widespread resistance of P. falciparum to existing drugs like chloroquine. Modifications at the 2-position of the quinoline ring offer a strategic approach to alter the molecule's physicochemical properties, potentially leading to novel mechanisms of action or improved efficacy against resistant strains.

One promising class of 2-substituted quinolines is the 2-arylvinylquinolines . These compounds have demonstrated potent, low nanomolar anti-plasmodial activity against chloroquine-resistant strains of P. falciparum.[1] Another approach involves the creation of hybrid molecules, such as linking a 2-aminopyrimidine moiety to a 4-aminoquinoline core. This strategy aims to combine the pharmacophoric features of both fragments to create a dual-action agent that can circumvent resistance mechanisms.[2]

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. By forming a complex with heme, these drugs prevent its detoxification, leading to parasite death.[2]

Quantitative Data Summary

The following tables summarize the in vitro anti-plasmodial activity and cytotoxicity of representative 2-substituted quinoline derivatives.

Table 1: Anti-plasmodial Activity of 2-Arylvinylquinoline Derivatives against P. falciparum

Compound IDR¹ SubstituentR² SubstituentEC₅₀ (nM) vs. Dd2 Strain (CQ-resistant)
8 6-OCH₃H41.2 ± 5.3
9 6-OCH₃4-NO₂28.6 ± 0.9
24 6-Cl4-CF₃10.9 ± 1.9
29 6-Cl4-F4.8 ± 2.0
31 6-Cl3-F5.9 ± 1.4

Data extracted from a study on 2-arylvinylquinolines, showcasing potent activity against the chloroquine-resistant Dd2 strain of P. falciparum.[1]

Table 2: Anti-plasmodial Activity of 2-Aminopyrimidine-4-Aminoquinoline Hybrids against P. falciparum

Compound IDLinker (n)IC₅₀ (nM) vs. 3D7 Strain (CQ-sensitive)IC₅₀ (nM) vs. K1 Strain (CQ-resistant)Selectivity Index (SI)
10c i-PrMePh47.2225.410.04
10m i-PrMeMe442.11659.80.48
10r i-PrMe2-NO₂Ph414.23.6638

Data extracted from a study on 2-aminopyrimidine based 4-aminoquinoline hybrids, highlighting a compound (10r) with exceptionally high potency against a chloroquine-resistant strain and a high selectivity index.[2][3]

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-arylvinylquinolines and 2-aminopyrimidine-4-aminoquinoline hybrids.

This protocol describes a multi-step synthesis to generate 2-arylvinylquinoline derivatives, which have shown significant anti-plasmodial activity.

Step 1: Synthesis of 4-hydroxy-2-methylquinolines (3a-d)

  • Method A: A mixture of p-anisidine (1a), ethyl acetoacetate (2), acetic acid, and anhydrous magnesium sulfate in ethanol is heated at 90 °C for 6 hours. The resulting intermediate is then heated in Dowtherm at 270 °C for 30 minutes.

  • Method B: A mixture of anilines (1a-d), ethyl acetoacetate (2), and polyphosphoric acid (PPA) is heated at 150 °C for 2 hours.

Step 2: Synthesis of 4-chloro-2-methylquinolines (4a-d)

  • The 4-hydroxy-2-methylquinoline from the previous step is heated with phosphorus oxychloride at 105 °C for 2 hours.

Step 3: Synthesis of 4-(dialkylaminoalkylamino)-2-methylquinolines (6a-f)

  • The 4-chloro-2-methylquinoline is heated with N,N-dimethylaminoalkylamines (5a-b) at 130 °C for 24 hours.

Step 4: Synthesis of 2-arylvinylquinolines (8-37)

  • The 4-(dialkylaminoalkylamino)-2-methylquinoline is reacted with various aromatic aldehydes (7a-l) in the presence of p-toluenesulfonamide (p-TsNH₂) in xylene at 130 °C for 12 hours.

This protocol outlines the synthesis of hybrid molecules combining a 2-aminopyrimidine core with a 4-aminoquinoline moiety.

Step 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (6)

  • A mixture of an appropriate aldehyde (R³CHO), an alkyl acetoacetate (R²CH₂COOR¹), and urea is refluxed in the presence of a catalytic amount of hydrochloric acid.

Step 2: Dehydrogenation to Pyrimidinones (7)

  • The 3,4-dihydropyrimidin-2(1H)-one is treated with pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 3: Chlorination to 2-Chloropyrimidines (8)

  • The resulting pyrimidinone is refluxed with phosphorus oxychloride (POCl₃).

Step 4: Nucleophilic Substitution to form 2-Aminopyrimidine-4-Aminoquinoline Hybrids (10a-s)

  • The 2-chloropyrimidine is reacted with an appropriate 4-amino-7-chloroquinoline derivative (9) via a nucleophilic substitution reaction to yield the final hybrid compounds.[2]

Visualizations

The following diagrams illustrate the synthetic workflows for the described anti-plasmodial agents.

Synthesis_of_2_Arylvinylquinolines cluster_step1 Step 1: 4-hydroxy-2-methylquinoline Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Olefination Aniline Aniline Derivatives Intermediate1 4-hydroxy-2-methylquinoline Aniline->Intermediate1 Method A or B EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Intermediate1 Intermediate2 4-chloro-2-methylquinoline Intermediate1->Intermediate2 POCl₃ Intermediate3 4-(dialkylaminoalkylamino)- 2-methylquinoline Intermediate2->Intermediate3 Aminoalkylamine N,N-dimethylaminoalkylamine Aminoalkylamine->Intermediate3 FinalProduct 2-Arylvinylquinoline Intermediate3->FinalProduct Aldehyde Aromatic Aldehyde Aldehyde->FinalProduct p-TsNH₂

Caption: Synthetic workflow for the preparation of 2-arylvinylquinoline anti-plasmodial agents.

Synthesis_of_2_Aminopyrimidine_4_Aminoquinoline_Hybrids cluster_step1 Step 1: Biginelli Condensation cluster_step2 Step 2: Dehydrogenation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Nucleophilic Substitution Aldehyde Aldehyde DHPM 3,4-Dihydropyrimidin-2(1H)-one Aldehyde->DHPM Acetoacetate Alkyl Acetoacetate Acetoacetate->DHPM Urea Urea Urea->DHPM Pyrimidinone Pyrimidinone DHPM->Pyrimidinone PCC ChloroPyrimidine 2-Chloropyrimidine Pyrimidinone->ChloroPyrimidine POCl₃ HybridProduct 2-Aminopyrimidine-4-Aminoquinoline Hybrid ChloroPyrimidine->HybridProduct Aminoquinoline 4-Amino-7-chloroquinoline Aminoquinoline->HybridProduct

Caption: Synthetic workflow for 2-aminopyrimidine-4-aminoquinoline hybrid anti-plasmodial agents.

Proposed_Mechanism_of_Action Proposed Mechanism of Action cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization QuinolineHemeComplex Quinoline-Heme Complex Heme->QuinolineHemeComplex Quinoline 2-Substituted Quinoline Derivative Quinoline->QuinolineHemeComplex QuinolineHemeComplex->Heme Inhibition

Caption: Proposed mechanism of action for quinoline-based anti-plasmodial agents.

References

Application Notes and Protocols for 2-Aminoquinoline-Based Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-aminoquinoline and its derivatives as fluorescent chemosensors for the detection of various metal ions. The high sensitivity, selectivity, and rapid response of these probes make them valuable tools in environmental monitoring, biological research, and pharmaceutical development.

Introduction

This compound serves as a versatile platform for the design of fluorescent probes for metal ion detection. Its derivatives, particularly Schiff bases, exhibit significant changes in their fluorescence properties upon coordination with specific metal ions. This "turn-on" or "turn-off" fluorescence response allows for the qualitative and quantitative determination of metal ions with high precision. The primary mechanism underlying this sensing capability is often Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the sensor restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.

Quantitative Data Summary

The following table summarizes the performance of various this compound-based fluorescent sensors for the detection of different metal ions.

Sensor MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing MechanismReference
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Isoquinoline-1-carbohydrazide Schiff BaseAl³⁺8.08 x 10⁻⁸ M0 - 10 µM2:1Turn-on Fluorescence (ESIPT & ICT)
6-(dimethylamino)quinaldine derivativeCd²⁺Not Specified0 - 10 µMNot SpecifiedRatiometric Fluorescence
Quinoline-based probeCu²⁺1.03 µMNot Specified1:1Fluorescence Enhancement
Quinoline derivative (TQA)Fe³⁺0.16841 µMNot Specified1:1Fluorescence Quenching
Quinoline-tagged probeZn²⁺5 ppb (approx. 7.6 x 10⁻⁸ M)0 - 64 µM1:1Chelation-Enhanced Fluorescence
8-aminoquinoline bearing a benzimidazole moietyZn²⁺1.76 x 10⁻⁷ MNot Specified1:1Turn-on Fluorescence
N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamideCd²⁺Not SpecifiedNot Specified1:1Fluorescence Enhancement (PET)

Note: ESIPT = Excited-State Intramolecular Proton Transfer; ICT = Intramolecular Charge Transfer; PET = Photoinduced Electron Transfer.

Experimental Protocols

Synthesis of a Representative this compound Schiff Base Sensor

This protocol describes the synthesis of a fluorescent probe based on the condensation reaction between an aminoquinoline derivative and an aldehyde.

Materials:

  • This compound (or a suitable derivative like 8-aminoquinoline)

  • A substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound (or its derivative) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol for Metal Ion Detection using a this compound-Based Fluorescent Sensor

This protocol outlines the procedure for performing a fluorometric titration to determine the concentration of a target metal ion.

Materials and Equipment:

  • Synthesized this compound Schiff base sensor

  • Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol)

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1% v/v) to avoid interference with the measurements.

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum using the fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Fluorometric Titration:

    • Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the sensor solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor with the metal ion.

  • Selectivity Study: To assess the selectivity of the sensor, repeat the titration procedure with other metal ions of interest at the same concentration as the target ion.

  • Competition Experiment: To evaluate the sensor's performance in a mixed-ion environment, perform a titration with the target metal ion in the presence of a constant concentration of potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, determine the linear range and the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

    • The binding stoichiometry can be determined using a Job's plot.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence of many this compound-based sensors upon metal ion binding is governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism. In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) from the nitrogen of the imine group to the quinoline fluorophore, can quench the fluorescence. Upon chelation with a metal ion, the lone pair of electrons on the imine nitrogen is engaged in coordination, which inhibits the PET process and leads to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism Free_Sensor Free Sensor (Low Fluorescence) Excited_State Excited State Free_Sensor->Excited_State Excitation Complex Sensor-Metal Complex (High Fluorescence) Free_Sensor->Complex Chelation PET Photoinduced Electron Transfer (PET) (Non-radiative decay) Excited_State->PET Quenching Metal_Ion Metal Ion Metal_Ion->Complex Excited_Complex Excited Complex Complex->Excited_Complex Excitation Fluorescence Fluorescence Emission Excited_Complex->Fluorescence

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Workflow

The following diagram illustrates the typical workflow for the development and application of a this compound-based fluorescent sensor for metal ion detection.

Experimental_Workflow cluster_synthesis Sensor Synthesis & Characterization cluster_sensing Metal Ion Sensing Experiments cluster_analysis Data Analysis & Application Synthesis Synthesis of This compound Derivative Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Stock_Prep Preparation of Stock Solutions (Sensor & Metal Ions) Characterization->Stock_Prep Titration Fluorometric Titration Stock_Prep->Titration Selectivity Selectivity & Competition Studies Titration->Selectivity Data_Processing Data Processing & Plotting Selectivity->Data_Processing LOD_Calc LOD & Linear Range Determination Data_Processing->LOD_Calc Application Application in Real Samples LOD_Calc->Application

Caption: Experimental workflow for metal ion detection.

Application Notes and Protocols for the Synthesis of 2-Aminoquinoline-Based Alkaloids from Acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the one-pot synthesis of 2-aminoquinoline-based alkaloids, utilizing acetonitrile as a key building block. The methodology centers on the generation of an α-diaminoboryl carbanion from acetonitrile, which subsequently reacts with substituted 2-nitrobenzaldehydes. This is followed by a reductive cyclization to yield the desired this compound scaffold. This synthetic route is notable for its operational simplicity and efficiency. Furthermore, this document outlines the relevance of this compound derivatives as potent inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural and synthetic molecules with diverse pharmacological activities.[1] These activities include, but are not limited to, antimalarial, anticancer, antibacterial, and antihypertensive properties.[2][3][4] A particularly promising therapeutic application of 2-aminoquinolines is their ability to inhibit BACE1, an enzyme pivotal in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][5]

The synthesis of the this compound scaffold can be achieved through various methods. A highly effective and straightforward one-pot procedure starting from acetonitrile and substituted 2-nitrobenzaldehydes has been developed.[1][6] This method involves the stereoselective conversion of 2-nitrobenzaldehydes to (Z)-acrylonitriles, followed by a reductive cyclization.[1][6] This approach is advantageous as it can be carried out in a single flask, enhancing its practicality for medicinal chemistry and drug development applications.[1][6]

Data Presentation

The one-pot synthesis of 2-aminoquinolines from acetonitrile and various substituted 2-nitrobenzaldehydes generally proceeds in good to excellent yields. The following table summarizes the reported yields for a selection of synthesized this compound derivatives.

Compound Substituent on 2-Nitrobenzaldehyde Yield (%)
1a H85
1b 4-MeO91
1c 5-MeO83
1d 4,5-(MeO)₂95
1e 4-Cl78
1f 4-F81
1g 4-CF₃75

Note: Yields are based on the one-pot procedure from the corresponding 2-nitrobenzaldehyde.

Experimental Protocols

General One-Pot Procedure for the Synthesis of 2-Aminoquinolines (1a-1g)

This protocol is adapted from the method described by Tomioka et al.[1]

Materials:

  • n-Butyllithium (nBuLi) (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile

  • Bis(diisopropylamino)chloroborane ((i-Pr₂N)₂BCl)

  • Substituted 2-nitrobenzaldehyde

  • Acetic acid

  • Zinc powder

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of nBuLi (2.2 mmol) in anhydrous THF (6 mL) at -78 °C under an inert atmosphere, add acetonitrile (3.3 mmol) dropwise with stirring.

  • Stir the mixture for 20 minutes at -78 °C.

  • Add (i-Pr₂N)₂BCl (1.1 mmol) dropwise to the solution at -78 °C and continue stirring for 1 hour.

  • Slowly add a solution of the substituted 2-nitrobenzaldehyde (1.0 mmol) in THF at -78 °C and stir for an additional hour.

  • Quench the reaction by adding acetic acid (17.5 mmol) and allow the mixture to warm to room temperature.

  • To the resulting mixture, add zinc powder (8.0 mmol) and stir overnight at room temperature to effect the reductive cyclization.

  • Basify the mixture with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol for the Synthesis of 3-Substituted-2-aminoquinolines

This protocol allows for the introduction of a substituent at the 3-position of the quinoline ring.[1]

Procedure:

  • Follow steps 1-3 of the general procedure for the synthesis of 2-aminoquinolines.

  • After the 1-hour stirring period at -78 °C, add an alkyl halide (1.1 mmol) slowly and stir for another hour at the same temperature.

  • Allow the reaction mixture to warm to room temperature.

  • Remove THF and excess acetonitrile via rotary evaporation.

  • Add a fresh portion of anhydrous THF (6.0 mL) to the reaction vessel and cool to -78 °C.

  • Proceed with the addition of the substituted 2-nitrobenzaldehyde and subsequent steps as described in the general procedure (steps 4-10).

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis of this compound-based alkaloids from acetonitrile.

experimental_workflow cluster_reagents Starting Materials cluster_synthesis One-Pot Synthesis cluster_product Product acetonitrile Acetonitrile step1 Deprotonation of Acetonitrile (nBuLi, THF, -78°C) acetonitrile->step1 nitrobenzaldehyde 2-Nitrobenzaldehyde step3 Reaction with 2-Nitrobenzaldehyde (Forms (Z)-Acrylonitrile) nitrobenzaldehyde->step3 step2 Formation of α-Diaminoboryl Carbanion ((i-Pr₂N)₂BCl) step1->step2 step2->step3 step4 Reductive Cyclization (Zn, Acetic Acid) step3->step4 aminoquinoline This compound Alkaloid step4->aminoquinoline

Caption: One-pot synthesis of 2-aminoquinolines from acetonitrile.

Signaling Pathway: BACE1 in Alzheimer's Disease

2-Aminoquinolines have been identified as potent inhibitors of BACE1. The following diagram depicts the amyloidogenic processing of the Amyloid Precursor Protein (APP) and the role of BACE1.

BACE1_pathway cluster_membrane Cell Membrane cluster_processing APP Processing cluster_pathology Alzheimer's Pathology cluster_inhibition Therapeutic Intervention APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage sAPPb sAPPβ (soluble fragment) BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) Peptide gamma_secretase->Ab AICD AICD gamma_secretase->AICD C99->gamma_secretase cleavage plaques Amyloid Plaques Ab->plaques inhibitor This compound BACE1 Inhibitor inhibitor->BACE1 inhibition

Caption: Amyloidogenic pathway and BACE1 inhibition.

Conclusion

The one-pot synthesis of this compound-based alkaloids from acetonitrile offers a robust and efficient method for accessing a class of compounds with significant therapeutic potential. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings. The connection between the synthesized 2-aminoquinolines and their role as BACE1 inhibitors underscores the importance of this synthetic methodology in the ongoing efforts to develop effective treatments for Alzheimer's disease. The provided visualizations of the experimental workflow and the relevant biological pathway offer a clear and concise overview for educational and research purposes.

References

Application Notes and Protocols for the Dehydrogenative Synthesis of 2-Aminoquinolines using Ni(II)-Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoquinolines via a dehydrogenative coupling reaction catalyzed by a singlet diradical Ni(II) complex. This method offers an atom-economical and efficient route to this important class of N-heterocycles, which are prevalent in pharmaceuticals and functional materials.

Introduction

The synthesis of 2-aminoquinolines is of significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Traditional methods for their synthesis often involve multi-step procedures and the use of pre-functionalized starting materials. The dehydrogenative coupling approach, utilizing earth-abundant metal catalysts like nickel, presents a more sustainable and straightforward alternative.[1][2]

This protocol is based on the work of Chakraborty, Paul, and coworkers, who developed a method using a well-defined singlet diradical Ni(II)-catalyst for the biomimetic dehydrogenative condensation/coupling of 2-aminobenzyl alcohols with nitriles.[3][4][5] This reaction proceeds under relatively mild conditions in the presence of a base and has been shown to tolerate a variety of functional groups.[3][6]

Reaction Principle

The core of this synthetic method is a nickel(II)-catalyzed dehydrogenative annulation. The reaction initiates with the dehydrogenation of a 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. This is followed by a base-promoted condensation with a nitrile, leading to the formation of the 2-aminoquinoline product.[6] The process is atom-economical, with the only byproducts being hydrogen gas and water.[7]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various polysubstituted 2-aminoquinolines from 2-aminobenzyl alcohols and substituted acetonitriles.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
12KOBuᵗ (0.5)Toluene801245
24KOBuᵗ (0.5)Toluene951262
34KOBuᵗ (0.75)Toluene951075
44KOBuᵗ (1.0)Toluene951073
54KOBuᵗ (0.75)Dioxane951258
64NaOBuᵗ (0.75)Toluene951268

Data synthesized from optimal conditions reported in the literature.[3]

Table 2: Substrate Scope for the Synthesis of 2-Aminoquinolines

Entry2-Aminobenzyl AlcoholNitrileProductYield (%)
12-Aminobenzyl alcohol2-Phenylacetonitrile2-Amino-4-phenylquinoline75
22-Aminobenzyl alcohol2-(p-Tolyl)acetonitrile2-Amino-4-(p-tolyl)quinoline70
32-Aminobenzyl alcohol2-(4-Methoxyphenyl)acetonitrile2-Amino-4-(4-methoxyphenyl)quinoline67
42-Amino-5-chlorobenzyl alcohol2-Phenylacetonitrile2-Amino-6-chloro-4-phenylquinoline59
52-Amino-5-methylbenzyl alcohol2-Phenylacetonitrile2-Amino-6-methyl-4-phenylquinoline72
62-Aminobenzyl alcohol2-(4-Chlorophenyl)acetonitrile2-Amino-4-(4-chlorophenyl)quinoline65
72-Aminobenzyl alcohol2-(4-Fluorophenyl)acetonitrile2-Amino-4-(4-fluorophenyl)quinoline68

Yields are for isolated products. Data extracted from the study by Chakraborty et al.[6]

Experimental Protocols

Materials and Equipment:

  • Reactants: Substituted 2-aminobenzyl alcohols and substituted acetonitriles.

  • Catalyst: Singlet diradical Ni(II)-complex.

  • Base: Potassium tert-butoxide (KOBuᵗ).

  • Solvent: Anhydrous toluene.

  • Glassware: Schlenk tube or a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Inert Gas: Argon or Nitrogen.

  • Heating: Oil bath or heating mantle with temperature control.

  • Purification: Column chromatography supplies (silica gel, solvents).

General Procedure for the Synthesis of 2-Aminoquinolines:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the substituted 2-aminobenzyl alcohol (0.5 mmol, 1.0 equiv.).

  • Add the substituted acetonitrile (0.5 mmol, 1.0 equiv.).

  • Add the singlet diradical Ni(II)-catalyst (0.02 mmol, 4 mol%).

  • Add potassium tert-butoxide (KOBuᵗ) (0.375 mmol, 0.75 equiv.).

  • Add anhydrous toluene (3 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 95 °C.

  • Stir the reaction mixture for 10-12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Note: The reaction can be carried out under an air atmosphere, though yields may be slightly diminished.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Tube under Inert Atmosphere reactants Add 2-Aminobenzyl Alcohol and Nitrile start->reactants catalyst Add Ni(II)-Catalyst and KOBuᵗ reactants->catalyst solvent Add Anhydrous Toluene catalyst->solvent heat Heat at 95 °C for 10-12h solvent->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: A flowchart of the experimental procedure for Ni(II)-catalyzed this compound synthesis.

Proposed Catalytic Cycle

catalytic_cycle cluster_condensation Base-Mediated Condensation catalyst Ni(II)-L Catalyst intermediate1 Ni(II)-Alkoxide Complex catalyst->intermediate1 + Substrate substrate1 2-Aminobenzyl Alcohol substrate1->intermediate1 intermediate1->catalyst - H₂ intermediate2 2-Aminobenzaldehyde (in situ) intermediate1->intermediate2 Dehydrogenation step1 Addition of Amine to Nitrile intermediate2->step1 product This compound substrate2 Nitrile (R-CN) substrate2->step1 base KOBuᵗ base->step1 h2 H₂ h2o H₂O step2 Intramolecular Cyclization step1->step2 step3 Dehydration & Tautomerization step2->step3 step3->product

Caption: A proposed mechanism for the dehydrogenative synthesis of 2-aminoquinolines.

References

Troubleshooting & Optimization

Improving 2-Aminoquinoline solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoquinoline, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is generally considered to have low to moderate aqueous solubility. Its reported water solubility is approximately 0.92 g/L. The solubility can be significantly influenced by the pH of the aqueous solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak base with a pKa of approximately 6.71. This means that in acidic solutions with a pH below its pKa, this compound will become protonated, forming a more soluble salt. Conversely, in neutral to basic solutions (pH > 7), it will exist predominantly in its less soluble, non-ionized form. Therefore, to enhance the aqueous solubility of this compound, acidifying the solution is a common strategy.

Q3: What are the most common methods to improve the aqueous solubility of this compound?

A3: The most common techniques to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the molecule and form a more soluble salt.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase solubility.

  • Use of Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.

Q4: Can I use co-solvents to dissolve this compound for in vivo studies?

A4: Yes, co-solvents are frequently used to prepare this compound formulations for in vivo experiments. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to minimize the percentage of organic solvents like DMSO in the final formulation to avoid toxicity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in water. The pH of the water is likely neutral or slightly basic, leading to the less soluble, non-ionized form of this compound.1. Check the pH of your water. 2. Gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH of the solution. Monitor the pH and observe for dissolution. 3. Consider preparing a stock solution in a co-solvent like DMSO first, and then diluting it into your aqueous buffer.
Precipitation occurs when diluting a this compound stock solution (in organic solvent) into an aqueous buffer. The final concentration of the organic solvent in the aqueous buffer may be too low to maintain the solubility of this compound. The pH of the aqueous buffer may also be unfavorable.1. Increase the proportion of the co-solvent in the final solution, if permissible for your experiment. 2. Ensure the pH of the aqueous buffer is acidic (ideally below the pKa of this compound). 3. Consider using a different co-solvent system or adding a surfactant like Tween 80. 4. Prepare a more dilute stock solution to reduce the extent of precipitation upon dilution.
The prepared this compound solution is not stable and precipitates over time. The solution may be supersaturated, or the pH may be shifting over time. For co-solvent systems, the components might be evaporating.1. Ensure the solution is not supersaturated by starting with a concentration known to be soluble under your conditions. 2. Use a well-buffered aqueous solution to maintain a stable pH. 3. Store the solution in a tightly sealed container to prevent solvent evaporation. 4. Consider preparing fresh solutions before each experiment.
Difficulty in forming a this compound-cyclodextrin complex. The chosen cyclodextrin may not be suitable, or the preparation method may be inefficient.1. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Try different preparation methods such as kneading, co-precipitation, or freeze-drying to facilitate complex formation. 3. Vary the molar ratio of this compound to cyclodextrin to find the optimal complexation efficiency.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
Melting Point126-131 °C
pKa (of the conjugate acid)~6.71Calculated from pKb
Water Solubility~0.92 g/L
Solubility in Organic SolventsSoluble in Chloroform and Methanol

Table 2: Example Co-solvent Systems for this compound Formulation

ProtocolCompositionAchieved SolubilityReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (17.34 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.34 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (17.34 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is adapted from a method for preparing this compound for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline solution

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: General Method for Enhancing this compound Solubility with β-Cyclodextrin (Kneading Method)

This is a general protocol for forming an inclusion complex to improve solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Water-ethanol mixture (e.g., 50:50 v/v)

  • Mortar and pestle

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Place the appropriate amount of β-cyclodextrin in a mortar.

  • Add a small amount of the water-ethanol mixture to the β-cyclodextrin to form a paste.

  • Gradually add the this compound to the paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried complex can be pulverized and sieved to obtain a fine powder with enhanced aqueous solubility.

Visualizations

nNOS_Inhibition cluster_nNOS_pathway Neuronal Nitric Oxide Synthase (nNOS) Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects of NO L_Arginine L-Arginine nNOS_enzyme nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS_enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_enzyme->NO_Citrulline Catalysis sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates Two_Aminoquinoline This compound Two_Aminoquinoline->nNOS_enzyme Competitive Inhibitor cGMP cGMP sGC->cGMP Produces Physiological_Response Physiological Response cGMP->Physiological_Response Mediates

Caption: Inhibition of the nNOS pathway by this compound.

logical_relationship cluster_problem Solubility Issue cluster_solutions Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action Low_Solubility Low Aqueous Solubility of this compound pH_Adjustment pH Adjustment (Acidification) Low_Solubility->pH_Adjustment Co_solvency Co-solvency Low_Solubility->Co_solvency Cyclodextrin Cyclodextrin Complexation Low_Solubility->Cyclodextrin Protonation Protonation to form a soluble salt pH_Adjustment->Protonation Solvent_Polarity Altering solvent polarity Co_solvency->Solvent_Polarity Inclusion_Complex Formation of a hydrophilic complex Cyclodextrin->Inclusion_Complex

Caption: Strategies to improve this compound solubility.

2-Aminoquinoline stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 2-Aminoquinoline to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is stable under normal temperatures and pressures.[1][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in an appropriate solvent such as DMSO, methanol, or chloroform.[4] It is advisable to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[5] For long-term storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5][6]

Q3: Is this compound sensitive to light?

A3: Yes, this compound should be protected from light, especially when in solution.[2][5][6] Exposure to light can lead to degradation.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent vigorous reactions or degradation.

Q5: My solid this compound has a yellowish or brownish tint. Is it still usable?

A5: this compound can appear as a white to light yellow or brown crystalline powder.[2] A slight coloration does not necessarily indicate degradation. However, a significant change in color over time, especially if accompanied by other changes in physical properties, may suggest decomposition. It is recommended to use a fresh batch if you suspect degradation.

Q6: Can I dissolve this compound in aqueous buffers?

A6: While this compound is sparingly soluble in water, prolonged storage in aqueous buffers is not recommended due to potential degradation.[7] If your experiment requires an aqueous solution, it is best to prepare it fresh and use it immediately. For improved solubility and stability in aqueous media, a co-solvent system, such as a 2% DMSO in PBS, may be considered.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Aliquot new stock solutions and store them at -80°C, protected from light.[5][6]
Improper storage of solid compound.Ensure the solid is stored in a tightly sealed container in a cool, dry, and dark place.[1][2]
Precipitation in stock solution upon thawing Poor solubility or concentration exceeding solubility limit.Gently warm the solution to 37°C and sonicate to aid dissolution.[5] Consider preparing a more dilute stock solution.
Discoloration of stock solution Light-induced degradation or oxidation.Discard the discolored solution and prepare a fresh one. Always store stock solutions protected from light.[6]
Reaction with an incompatible substance.Review your experimental protocol to ensure no incompatible chemicals (e.g., strong acids or oxidizing agents) are mixed with this compound.[2]
Low biological activity Degradation due to improper storage or handling.Verify the storage conditions and age of your this compound. Use a fresh vial if possible and prepare new solutions.
Instability in the experimental buffer.Minimize the time this compound is in an aqueous buffer before use. Prepare the final dilution immediately before the experiment.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Special Conditions
SolidRoom TemperatureLong-termKeep in a tightly sealed container, in a dry and dark place.[1][4]
Stock Solution-20°CUp to 1 monthProtect from light; avoid repeated freeze-thaw cycles.[5][6]
-80°CUp to 6 monthsProtect from light; avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[5]

    • Aliquot the stock solution into single-use amber vials to protect from light and to avoid multiple freeze-thaw cycles.

    • Label the vials with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]

Visual Guides

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment solid Solid this compound (Store cool, dry, dark) dissolve Dissolve in Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Amber Vials stock->aliquot storage_short Short-term Storage (-20°C, <= 1 month) aliquot->storage_short or storage_long Long-term Storage (-80°C, <= 6 months) aliquot->storage_long thaw Thaw One Aliquot storage_short->thaw storage_long->thaw dilute Prepare Working Solution (Use immediately) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: A flowchart outlining the recommended procedure for preparing, storing, and using this compound solutions in a research setting.

troubleshooting_logic Troubleshooting Logic for this compound Experiments start Inconsistent Results? check_solution Is stock solution old or discolored? start->check_solution check_solid Is solid compound properly stored? check_solution->check_solid No action_fresh_solution Prepare fresh stock solution. Aliquot and store properly. check_solution->action_fresh_solution Yes check_protocol Any incompatible reagents used? check_solid->check_protocol Yes action_check_storage Verify solid storage: cool, dry, dark, sealed. check_solid->action_check_storage No action_review_protocol Review protocol for incompatibilities (e.g., strong acids). check_protocol->action_review_protocol Yes solution_ok Problem Solved check_protocol->solution_ok No action_fresh_solution->solution_ok action_check_storage->solution_ok action_review_protocol->solution_ok

Caption: A decision tree to guide researchers in troubleshooting common issues encountered during experiments with this compound.

References

Troubleshooting low yields in 2-Aminoquinoline derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in 2-aminoquinoline derivatization reactions.

Troubleshooting Guide for Low Derivatization Yields

Low derivatization yields can be frustrating and stall research progress. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Derivatization Yield Observed check_reagents 1. Verify Reagent Quality & Storage start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh reagents. Store properly. check_reagents->solution_reagents Issue Found check_sample 3. Assess Sample Preparation & Matrix Effects check_conditions->check_sample Conditions OK solution_conditions Adjust temperature, time, and solvent. Ensure proper mixing. check_conditions->solution_conditions Issue Found check_ph 4. Confirm pH of Reaction Mixture check_sample->check_ph Sample OK solution_sample Implement sample cleanup. Perform matrix-matched calibration. check_sample->solution_sample Issue Found check_quantification 5. Review Quantification Method check_ph->check_quantification pH OK solution_ph Adjust pH to optimal range (e.g., ~11.5 for some amine derivatizations). check_ph->solution_ph Issue Found solution_quantification Verify stability of derivatives. Check for interfering peaks. check_quantification->solution_quantification Issue Found end Yield Optimized check_quantification->end Quantification OK solution_reagents->check_conditions solution_conditions->check_sample solution_sample->check_ph solution_ph->check_quantification solution_quantification->end

Caption: A stepwise guide to troubleshooting low yields in derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: My derivatization reaction is showing very low or no yield. What are the most common causes?

A1: Low yields in this compound derivatization can stem from several factors. The most common culprits include:

  • Reagent Degradation: Derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are sensitive to moisture. The excess reagent is designed to hydrolyze into 6-aminoquinoline (AMQ), but premature degradation will reduce the amount of active reagent available to react with your analyte.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the derivatization of carboxylic acids and ketones with 2-hydrazinoquinoline (HQ), acetonitrile is a more effective solvent than methanol, ethanol, or water.[3]

  • Incorrect pH: The pH of the reaction mixture is crucial for many derivatization reactions. For biogenic amines, a stable pH of around 11.5 is often ideal for good recovery, though this can vary by analyte.[4]

  • Sample Matrix Interferences: Complex biological matrices can contain compounds that interfere with the derivatization reaction or compete for the derivatizing agent.[5][6]

  • Analyte-Specific Issues: The structure of your target molecule can affect its reactivity. For example, the amino group in glycine has a lower degree of freedom, which can hinder its reaction with some derivatizing reagents.[7]

Q2: How can I optimize the reaction conditions for my specific analyte?

A2: Optimization is key to achieving high and reproducible yields. A systematic approach is recommended:

  • Temperature: Test a range of temperatures. For HQ derivatization, 60°C was found to be optimal compared to temperatures between 25°C and 75°C.[3][5]

  • Reaction Time: Monitor the reaction kinetics by analyzing samples at different time points. For HQ, most analytes showed complete derivatization within 15 minutes, but some required up to 60 minutes for maximum yield.[3]

  • Reagent Concentration: A molar excess of the derivatizing reagent is typically required. For AQC, a 4-6x molar excess is recommended to ensure the reaction goes to completion.[2]

Q3: What is the role of catalysts or other reagents in the reaction mixture?

A3: In some this compound derivatization schemes, additional reagents are necessary to facilitate the reaction. For example, when derivatizing carboxylic acids with 2-hydrazinoquinoline (HQ), triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) are used as activating agents.[3][5][8] These reagents convert the carboxylic acid into a more reactive intermediate that can then readily react with HQ.[3] For the derivatization of aldehydes and ketones with HQ, these activating agents are not necessary as the hydrazine group of HQ is a strong nucleophile that can directly attack the carbonyl carbon.[3][8]

Q4: Can the solvent I use impact the derivatization efficiency?

A4: Absolutely. The choice of solvent is critical. For the derivatization of various metabolites with 2-hydrazinoquinoline, acetonitrile was found to be a significantly more effective solvent than methanol, ethanol, or water.[3] It is important to use a solvent that can dissolve both your analyte and the derivatizing reagent and that does not interfere with the reaction.

Q5: My derivatives seem to be unstable. How can I improve their stability?

A5: Derivative stability is crucial for accurate quantification. While some derivatives, like those from AQC, are stable for days, allowing for batch processing, others might be less stable.[2] To mitigate stability issues:

  • Storage Conditions: Store derivatized samples at low temperatures (e.g., 4°C) and protect them from light until analysis.

  • Time to Analysis: Analyze samples as soon as possible after derivatization.

  • pH Control: Ensure the final pH of the sample is compatible with the stability of the derivative.

Quantitative Data Summary

Table 1: Optimization of 2-Hydrazinoquinoline (HQ) Derivatization Conditions

ParameterOptimal ValueNotes
Temperature 60°CCompared reaction rates at 25, 37, 50, 60, and 75°C.[3][5]
Reaction Time 60 minutesWhile some analytes derivatized within 15 minutes, others required up to 60 minutes for completion.[3]
Solvent AcetonitrileDemonstrated more effective derivatization compared to methanol, ethanol, and water.[3]

Experimental Protocols

Protocol 1: General Derivatization of Carboxylic Acids and Ketones using 2-Hydrazinoquinoline (HQ)

This protocol is adapted from a method for analyzing short-chain carboxylic acids, aldehydes, and ketones in biological samples.[5]

  • Reagent Preparation: Prepare a fresh solution in acetonitrile containing 1 mM 2-hydrazinoquinoline (HQ), 1 mM 2,2'-dipyridyl disulfide (DPDS), and 1 mM triphenylphosphine (TPP).

  • Sample Preparation: Quench and extract your biological sample as required.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 2 µL of the quenched sample with 100 µL of the freshly prepared HQ reagent solution.

    • If using an internal standard, add it to the reagent solution.

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes.

  • Analysis: After incubation, the sample is ready for LC-MS analysis.

Protocol 2: General Derivatization of Amines using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

This protocol is based on the widely used Waters AccQ•Tag chemistry.[2]

  • Reagent Preparation:

    • Reconstitute the AQC reagent in acetonitrile.

    • Prepare a borate buffer solution. The pH of the final reaction mixture should be optimal for the derivatization of amines.

  • Sample Preparation:

    • Ensure your sample is in an appropriate buffer. If the sample is in acid (e.g., from hydrolysis), it must be neutralized.

  • Derivatization Reaction:

    • In a reaction vial, combine 70 µL of borate buffer, 10 µL of your sample (or standard), and 20 µL of the AQC reagent solution.

  • Incubation:

    • Vortex the mixture immediately.

    • Incubate at 55°C for 10 minutes.

  • Analysis: The derivatized sample is now ready for HPLC or UPLC analysis. The derivatives are typically stable for several days when stored properly.

Visualizations

Diagram: this compound Derivatization Pathways

DerivatizationPathways cluster_amine Amine Derivatization (AQC) cluster_carbonyl Carbonyl/Carboxyl Derivatization (HQ) amine Primary/Secondary Amine (R-NH₂/R₂NH) product_amine Stable, Fluorescent Urea Derivative amine->product_amine Reacts with aqc AQC (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) aqc->product_amine Provides carbonyl Aldehyde/Ketone (R-CHO/R₂CO) product_hydrazone Hydrazone Derivative carbonyl->product_hydrazone Forms Schiff Base carboxyl Carboxylic Acid (R-COOH) product_hydrazide Hydrazide Derivative carboxyl->product_hydrazide Activated by hq HQ (2-hydrazinoquinoline) hq->product_hydrazone hq->product_hydrazide tpp_dpds TPP/DPDS tpp_dpds->carboxyl

Caption: Reaction pathways for amine and carbonyl/carboxyl derivatization.

Diagram: General Experimental Workflow

ExperimentalWorkflow sample_prep 1. Sample Preparation (e.g., Hydrolysis, Extraction) reagent_prep 2. Reagent Preparation (Derivatizing Agent, Buffers) sample_prep->reagent_prep derivatization 3. Derivatization Reaction (Mix Sample & Reagents) reagent_prep->derivatization incubation 4. Incubation (Controlled Temperature & Time) derivatization->incubation analysis 5. Instrumental Analysis (LC-MS, HPLC-FLD) incubation->analysis data_processing 6. Data Processing (Quantification & Interpretation) analysis->data_processing

Caption: A typical workflow for derivatization experiments from sample to data.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing when analyzing 2-Aminoquinoline derivatives by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the baseline. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a Tf or As value of 1.0. Values greater than 1.2 are generally considered to be tailing.

Q2: Why are this compound derivatives prone to peak tailing?

The primary amino group on the quinoline ring is basic and can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns. This strong interaction leads to some molecules being retained longer than others, resulting in a tailed peak shape.

Q3: What are the main causes of peak tailing for basic compounds like 2-Aminoquinolines?

The most common causes include:

  • Secondary interactions: Strong ionic interactions between the protonated basic analyte and negatively charged silanol groups on the stationary phase.

  • Column degradation: The formation of active sites on the column due to stationary phase degradation.

  • Improper mobile phase pH: A mobile phase pH that is not optimal for keeping the analyte in a single ionic state.

  • Sample overload: Injecting too much sample, which saturates the stationary phase.

Troubleshooting Guide

Issue: Asymmetrical peaks with significant tailing are observed for my this compound derivative.

This guide provides a systematic approach to diagnose and resolve peak tailing.

The first step is to identify the likely cause of the peak tailing. The following workflow can guide your diagnostic process.

G A Start: Peak Tailing Observed B Check Tailing Factor (Tf) Tf > 1.2? A->B C Inject a Neutral Compound (e.g., Toluene) Does it tail? B->C Yes H Peak Shape Acceptable (Tf <= 1.2) B->H No D Problem is likely column-related or extra-column effects. C->D Yes E Problem is likely related to secondary interactions. C->E No F Consult 'Extra-Column Volume and Column Issues' Section D->F G Proceed to Mobile Phase and Column Chemistry Optimization E->G

Figure 1: Initial diagnostic workflow for peak tailing.

Optimizing the mobile phase is often the most effective way to reduce peak tailing for basic compounds.

A. pH Adjustment:

The pH of the mobile phase is critical for controlling the ionization state of both the this compound derivative and the stationary phase silanol groups. For a basic compound, a low pH (2.5-3.5) will ensure the analyte is fully protonated and the silanol groups are not ionized, minimizing secondary interactions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5) using an appropriate buffer system like phosphate or formate.

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Injection and Analysis: Inject the this compound derivative standard and record the chromatogram.

  • Evaluation: Compare the tailing factor at each pH value.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)
5.02.1
3.51.5
3.01.2
2.51.1

B. Buffer Concentration and Type:

Increasing the buffer concentration can help to mask the residual silanol groups. The type of buffer can also influence peak shape.

C. Use of Mobile Phase Additives:

Adding a competing base, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.

Experimental Protocol: Addition of a Competing Base

  • Stock Solution: Prepare a stock solution of the competing base (e.g., 1% v/v TEA in mobile phase).

  • Mobile Phase Preparation: Add the competing base to the mobile phase at a low concentration (e.g., 0.1% v/v).

  • Equilibration and Analysis: Equilibrate the column and inject the sample as described above.

  • Optimization: The concentration of the competing base may need to be optimized.

Table 2: Effect of Triethylamine (TEA) on Tailing Factor

TEA Concentration (% v/v)Tailing Factor (Tf)
01.8
0.11.3
0.21.1

If mobile phase optimization is insufficient, consider the stationary phase.

A. Column Choice:

Modern columns designed for the analysis of basic compounds often have very low silanol activity.

  • End-capped Columns: These columns have been treated to reduce the number of accessible silanol groups.

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can shield the silanol groups.

  • Bidentate C18 Columns: These offer increased stability and reduced silanol activity.

B. Guard Column:

Using a guard column with a similar stationary phase can help to protect the analytical column from strongly retained compounds and particulates, which can contribute to active sites and peak tailing.

A. Sample Overload:

Injecting too large a mass of the analyte can saturate the stationary phase and cause peak tailing.

Experimental Protocol: Sample Load Study

  • Prepare Standards: Prepare a series of standards of your this compound derivative at different concentrations.

  • Injection: Inject a constant volume of each standard.

  • Analysis: Plot the peak asymmetry against the mass of analyte injected. The point at which the asymmetry starts to increase significantly indicates the beginning of column overload.

Table 3: Effect of Sample Load on Tailing Factor

Mass Injected (µg)Tailing Factor (Tf)
0.11.1
0.51.1
1.01.2
5.01.7
10.02.3

B. Extra-Column Volume:

Excessive volume in the tubing, injector, and detector cell can lead to peak broadening and tailing. Ensure that the tubing is as short as possible and has a small internal diameter.

Underlying Mechanism of Peak Tailing

The following diagram illustrates the interaction between a protonated this compound derivative and a deprotonated silanol group on the stationary phase surface, which is the primary cause of peak tailing for this class of compounds.

Figure 2: Interaction leading to peak tailing.

Reducing by-product formation in 2-Aminoquinoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminoquinoline and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods for synthesizing the quinoline core, which can then be aminated, include the Friedländer synthesis, Skraup synthesis, and modern catalytic methods like the Buchwald-Hartwig amination.[1][2]

Q2: I am observing a mixture of isomers in my Friedländer synthesis. How can I improve regioselectivity?

A2: When using unsymmetrical ketones in the Friedländer synthesis, the formation of two regioisomeric enamine intermediates can lead to a mixture of products.[3] To improve regioselectivity, consider introducing a phosphoryl group on the α-carbon of the ketone, using specific amine catalysts, or employing an ionic liquid as the solvent.[4]

Q3: My Skraup synthesis is very exothermic and difficult to control. What can I do?

A3: The Skraup reaction is known for being highly exothermic.[2][5] To moderate the reaction, it is typically conducted in the presence of a moderator like ferrous sulfate or boric acid.[5][6]

Q4: In my Buchwald-Hartwig amination of 2-chloroquinoline, I am getting a significant amount of quinoline as a by-product. What is causing this?

A4: The formation of quinoline as a by-product is likely due to hydrodehalogenation of the 2-chloroquinoline starting material. This is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired amination.[7][8] It proceeds through a β-hydride elimination pathway.[7]

Troubleshooting Guides

Friedländer Synthesis: Poor Yield and By-product Formation
Symptom Possible Cause Suggested Solution
Low yield of this compound Incomplete reaction or side reactions.Optimize reaction temperature and time. Ensure the appropriate catalyst (acid or base) is used. Consider using a modified procedure, such as an in-situ reduction of a 2-nitrobenzaldehyde.[9]
Formation of multiple products (isomers) Use of an unsymmetrical ketone leading to poor regioselectivity.[3]- Use a symmetrical ketone if possible.- Modify the ketone with a directing group.- Screen different catalysts and solvents to favor the desired isomer.[4]
Presence of a by-product from self-condensation of the ketone Aldol condensation of the ketone starting material under basic conditions.[4]- Use the imine analog of the o-aminoaryl aldehyde or ketone to avoid the need for strongly basic conditions.[4]- Slowly add the ketone to the reaction mixture.
Skraup Synthesis: Reaction Control and By-products
Symptom Possible Cause Suggested Solution
Violent, uncontrollable reaction The reaction is highly exothermic.[2][5]Add a moderator such as ferrous sulfate or boric acid to the reaction mixture.[5][6]
Low yield and tar formation Polymerization of acrolein formed in situ from glycerol.Ensure efficient stirring and temperature control. The use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, has been reported to result in a less violent reaction.[2]
Mixture of substituted quinolines Use of a meta-substituted aniline can lead to the formation of a mixture of products.[6]If a specific isomer is required, consider a different synthetic route that offers better regioselectivity.
Buchwald-Hartwig Amination: Low Conversion and Side Reactions
Symptom Possible Cause Suggested Solution
Low conversion of 2-haloquinoline Inactive catalyst or suboptimal reaction conditions.- Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.[10]- Optimize the base, solvent, and temperature. Common bases include sodium tert-butoxide and cesium carbonate.[11]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Significant formation of quinoline (hydrodehalogenation) β-hydride elimination from the palladium-amido intermediate.[7][8]- The choice of ligand is critical. Bidentate phosphine ligands like BINAP and DPPF can sometimes suppress this side reaction.[7]- A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to facilitate the amination pathway selectively over hydrodehalogenation.[12]
Formation of imine by-product Reductive elimination from an intermediate formed after β-hydride elimination.[7]This is mechanistically linked to hydrodehalogenation. Strategies to reduce hydrodehalogenation will also reduce imine formation.

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol describes the synthesis of a substituted quinoline from a 2-aminobenzaldehyde and a ketone.[1][13][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: Add the ketone (e.g., acetone, 1.2 eq) to the solution.

  • Catalyst Addition: Slowly add a catalytic amount of a base (e.g., 10 mol% sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Purification of this compound by Recrystallization

This protocol is a general procedure for the purification of solid organic compounds.[15][16][17]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of amines include ethanol, methanol, or mixtures with water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Friedlander_Troubleshooting Start Friedländer Synthesis Issue Symptom1 Low Yield Start->Symptom1 Symptom2 Mixture of Isomers Start->Symptom2 Symptom3 Ketone Self-Condensation Start->Symptom3 Cause1 Incomplete Reaction Symptom1->Cause1 Cause2 Unsymmetrical Ketone Symptom2->Cause2 Cause3 Basic Conditions Symptom3->Cause3 Solution1 Optimize Temp/Time/ Catalyst Cause1->Solution1 Solution2 Use Symmetrical Ketone/ Modify Ketone/ Screen Conditions Cause2->Solution2 Solution3 Use Imine Analog/ Slow Ketone Addition Cause3->Solution3

Caption: Troubleshooting Friedländer Synthesis By-products.

Buchwald_Hartwig_Workflow cluster_main_cycle Desired Amination Pathway cluster_side_reaction By-product Formation Pathway A Pd(0) Catalyst B Oxidative Addition (2-Haloquinoline) A->B C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D E Pd(II)-Amido Complex D->E F Reductive Elimination E->F H β-Hydride Elimination E->H F->A Regenerates G This compound Product F->G I Pd-Hydride Complex H->I J Reductive Elimination I->J J->A Regenerates K Quinoline By-product J->K

Caption: Buchwald-Hartwig Amination: Desired vs. Side Reaction.

Purification_Logic Start Crude this compound Decision1 Are impurities significantly different in polarity? Start->Decision1 Process1 Column Chromatography Decision1->Process1 Yes Decision2 Is the compound thermally stable and solid at RT? Decision1->Decision2 No End Pure this compound Process1->End Process2 Recrystallization Process2->End Decision2->Process1 No Decision2->Process2 Yes

Caption: Logic for Choosing a Purification Method.

References

Technical Support Center: Optimizing Selectivity of 2-Aminoquinoline nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the selectivity of 2-aminoquinoline-based neuronal nitric oxide synthase (nNOS) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is isoform selectivity crucial for nNOS inhibitors?

A1: The three nitric oxide synthase (NOS) isoforms—nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS)—have highly similar active sites, making the design of selective inhibitors challenging.[1] However, isoform selectivity is critical to avoid off-target effects. Inhibition of eNOS can lead to cardiovascular side effects such as hypertension, while iNOS inhibition may interfere with the immune response.[2][3] Therefore, developing inhibitors that selectively target nNOS is essential for therapeutic applications in neurodegenerative diseases.[1]

Q2: What are the key structural features of 2-aminoquinolines that influence nNOS selectivity?

A2: Structure-activity relationship (SAR) studies have identified several key features:

  • Substitution at the 7-position: Incorporation of bulky or hydrophilic groups at the 7-position of the this compound core can significantly enhance nNOS potency and selectivity.[2][4] This is a critical area for modification to achieve desired inhibitor properties.

  • 4-Methylation: Adding a methyl group at the 4-position of the quinoline ring can improve potency and, in some cases, n/e selectivity. This is thought to be due to favorable interactions with a hydrophobic pocket in the nNOS active site.[2]

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the this compound scaffold to other chemical moieties are crucial. Inflexible or improperly sized linkers can lead to a loss of inhibitory activity.[5]

Q3: My this compound inhibitor shows high potency for rat nNOS but is significantly less active against human nNOS. Why is this happening?

A3: This is a common issue arising from historical structure-based design efforts that utilized rat nNOS (rnNOS) crystal structures.[2] While the active sites are similar, there are subtle differences. For example, a key residue in a hydrophobic pocket is Leu337 in rnNOS but His341 in human nNOS (hnNOS), making the human pocket smaller and more polar.[6] This can lead to weaker binding of inhibitors optimized for the rat enzyme. To address this, it is crucial to screen against human nNOS early in the drug discovery process.

Q4: What is the difference between IC50 and Kᵢ values, and which should I prioritize?

A4:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[7] It is an operational parameter that can be influenced by factors like substrate concentration.[7][8]

  • Kᵢ (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. It reflects the intrinsic binding affinity and is independent of substrate concentration for competitive inhibitors.[8][9]

While IC50 values are useful for initial screening, Kᵢ values are a more fundamental measure of inhibitor potency and are preferred for direct comparison of different compounds.[7] The Cheng-Prusoff equation can be used to convert IC50 to Kᵢ for competitive inhibitors.[7]

Troubleshooting Guides

Guide 1: Inconsistent Results in the Hemoglobin Capture Assay

The hemoglobin capture assay is a common method for determining NOS activity by spectrophotometrically measuring the oxidation of oxyhemoglobin to methemoglobin by NO.

Observed Problem Potential Cause Troubleshooting Step
High background signal in "no enzyme" control wells. Reagent contamination or instability.Prepare fresh buffers and reagent solutions. Ensure the purity of hemoglobin.
Low signal-to-noise ratio. Suboptimal substrate or cofactor concentrations.Titrate the concentrations of L-arginine, NADPH, and BH4 to find the optimal conditions for your enzyme preparation.
Precipitation of the test compound in the assay buffer. Poor aqueous solubility of the this compound derivative.Dissolve the compound in a minimal amount of an appropriate solvent (e.g., DMSO) before diluting in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not inhibit the enzyme.[10]
Variable IC50 values between experiments. Inconsistent incubation times or temperature.Strictly adhere to a standardized protocol with consistent pre-incubation and reaction times. Maintain a constant temperature throughout the assay.
Inhibitor appears less potent than expected. Substrate concentration is too high, leading to competitive displacement.Use an L-arginine concentration at or below its Kₘ value for nNOS to accurately determine the potency of competitive inhibitors.[11]
Guide 2: Issues with the Caco-2 Permeability Assay

The Caco-2 cell monolayer assay is used to predict the intestinal permeability and potential for blood-brain barrier penetration of a compound.

Observed Problem Potential Cause Troubleshooting Step
Low apparent permeability (Papp) for a promising inhibitor. The compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.Perform a bidirectional permeability assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12][13]
Poor recovery of the test compound. Low aqueous solubility, non-specific binding to the plate or cell monolayer, or compound instability.Ensure the compound is fully dissolved in the transport buffer. Use low-binding plates. Analyze the stability of the compound under assay conditions.[1][14]
High variability in Papp values. Inconsistent Caco-2 cell monolayer integrity.Regularly check the transepithelial electrical resistance (TEER) values of the monolayers to ensure they are within the acceptable range for your laboratory.[12]
Compound appears to have good permeability but shows no efficacy in vivo. The compound may have poor metabolic stability or be rapidly cleared from circulation.In addition to permeability, assess the metabolic stability of the compound using liver microsomes or hepatocytes.

Quantitative Data Summary

The following tables summarize inhibitory activities and selectivity profiles for representative this compound-based nNOS inhibitors.

Table 1: Inhibitory Potency (Kᵢ) and Selectivity of Representative this compound Derivatives

CompoundhnNOS Kᵢ (nM)n/e Selectivity (eNOS Kᵢ / nNOS Kᵢ)n/i Selectivity (iNOS Kᵢ / nNOS Kᵢ)Reference
Compound A 74~6124[5][15]
Compound B 35100143[16]
Compound C 2010758[16]
HH044 -33761[17]
MAC-3-190 3311989[17]

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

Protocol 1: Hemoglobin Capture Assay for NOS Inhibition

This protocol outlines the general steps for determining the inhibitory activity of a compound against a purified NOS isoform.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

    • Prepare stock solutions of L-arginine, NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (H₄B).

    • Prepare a stock solution of oxyhemoglobin.

    • Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the test inhibitor at various concentrations. Include a "no inhibitor" control.

    • Add the cofactors (NADPH, CaCl₂, calmodulin, H₄B) and L-arginine.

    • Initiate the reaction by adding the purified nNOS enzyme. For eNOS and nNOS, calcium and calmodulin are required.[18]

    • Immediately add the oxyhemoglobin solution.

    • Monitor the increase in absorbance at 401 nm over time, which corresponds to the formation of the NO-hemoglobin complex.[18]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

    • If determining Kᵢ, vary the substrate concentration and use appropriate kinetic models.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a general workflow for assessing the permeability and efflux potential of a compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers before the experiment to ensure barrier integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the process, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

Visualizations

nNOS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_Calmodulin Ca²⁺/Calmodulin NMDA_Receptor->Ca_Calmodulin Ca²⁺ influx nNOS_inactive nNOS (inactive) Ca_Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active substrate Downstream Downstream Signaling NO->Downstream 2_Aminoquinoline_Inhibitor This compound Inhibitor 2_Aminoquinoline_Inhibitor->nNOS_active inhibits

Caption: nNOS activation pathway and inhibition by 2-aminoquinolines.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_adme ADME Profiling cluster_optimization Lead Optimization Synthesis Synthesize this compound Derivatives Purification Purify & Characterize (NMR, MS) Synthesis->Purification Solubility Assess Aqueous Solubility Purification->Solubility nNOS_Assay nNOS Inhibition Assay (Hemoglobin Capture) Solubility->nNOS_Assay Selectivity Calculate Selectivity Ratios (n/e, n/i) nNOS_Assay->Selectivity eNOS_Assay eNOS Inhibition Assay eNOS_Assay->Selectivity iNOS_Assay iNOS Inhibition Assay iNOS_Assay->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Caco2 Caco-2 Permeability Assay Metabolic_Stability Metabolic Stability (Microsomes) Caco2->Metabolic_Stability Metabolic_Stability->SAR_Analysis Redesign Redesign Compounds SAR_Analysis->Redesign Redesign->Synthesis

Caption: Workflow for developing selective nNOS inhibitors.

References

Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of 2-Aminoquinoline Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the blood-brain barrier (BBB) permeability of 2-Aminoquinoline drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to delivering this compound drugs to the central nervous system (CNS)?

A1: The main obstacle is the blood-brain barrier (BBB), a highly selective physiological barrier that protects the brain.[1][2] Many this compound derivatives may have physicochemical properties, such as high polarity or insufficient lipophilicity, that prevent them from effectively crossing the BBB through passive diffusion.[3][4] Furthermore, these compounds can be recognized and actively transported back into the bloodstream by efflux pumps like P-glycoprotein (P-gp) located on the BBB, which significantly lowers their concentration in the brain.[3]

Q2: How should I begin to evaluate the BBB permeability of a novel this compound derivative?

A2: An efficient initial approach involves a combination of in-silico prediction and in-vitro modeling. In-silico tools can forecast key physicochemical properties that influence BBB penetration, including lipophilicity (LogP), polar surface area (PSA), and molecular weight.[5] Following this, in-vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can serve as a preliminary screen for passive permeability.[3][6] For a more comprehensive assessment, cell-based assays using cell lines like Caco-2 or immortalized human cerebral microvascular endothelial cells (hCMEC/D3) can provide valuable data on both passive diffusion and potential interactions with efflux transporters.[6][7][8]

Q3: What are the principal strategies for enhancing the BBB permeability of this compound drugs?

A3: There are several established strategies to improve the CNS delivery of 2-Aminoquinolines:

  • Chemical Modification (Prodrug/Analog Strategy): Altering the structure of the this compound to enhance its lipophilicity can improve passive diffusion across the BBB.[9][10][11] This includes the design of lipophilic prodrugs that are converted to the active parent drug within the brain.[10][12][13][14]

  • Nanoparticle-Based Delivery: Encapsulating the this compound drug within nanoparticles (e.g., polymeric nanoparticles, liposomes) can facilitate its passage across the BBB.[2][15][16][17][18] These nanocarriers can also be surface-functionalized with specific ligands to target receptors on the BBB, thereby promoting uptake.[17][19][20]

  • Liposomal Formulations: Liposomes are versatile carriers for both hydrophilic and lipophilic drugs. Their surface can be modified to extend circulation time and improve brain targeting.[9][19][21][22]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA-BBB Assay
Potential Cause Troubleshooting Steps
High Polarity / Low Lipophilicity - Synthesize and evaluate analogs with increased lipophilicity by introducing non-polar functional groups. - Explore a prodrug approach by temporarily attaching a lipophilic moiety to the this compound core.[10][14]
Poor Compound Solubility in Assay Buffer - Optimize the drug formulation with a co-solvent (e.g., DMSO), ensuring its concentration is low enough to not compromise the integrity of the artificial membrane. - Measure the aqueous solubility of your compound and confirm that the concentration used in the assay is below this limit.
Compound Instability in Assay Conditions - Use an analytical method like HPLC to assess the chemical stability of your compound in the assay buffer throughout the duration of the experiment.
Issue 2: High Efflux Ratio Determined in Caco-2 or MDCK-MDR1 Assays
Potential Cause Troubleshooting Steps
Compound is a Substrate for P-gp or other Efflux Transporters - To confirm P-gp involvement, co-administer your compound with a known P-gp inhibitor (e.g., verapamil).[8] A marked reduction in the efflux ratio is indicative of P-gp mediated transport. - Undertake structural modifications to the this compound scaffold to diminish its affinity for efflux transporters.[3] - Investigate nanoparticle-based delivery systems as a method to circumvent efflux pump recognition.[2]
Inherently Poor Passive Permeability - Re-assess the compound's passive permeability with the PAMPA-BBB assay. If passive diffusion is low, structural modifications to increase lipophilicity are warranted.[3]
Compromised In-Vitro Model Integrity - Measure the trans-endothelial electrical resistance (TEER) of the cell monolayer before and after the permeability experiment to ensure barrier integrity.[7][23] - Assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm the tightness of the cell junctions.[7]
Issue 3: Low Brain-to-Plasma Concentration Ratio in In-Vivo Animal Studies
Potential Cause Troubleshooting Steps
Rapid Peripheral Metabolism - Perform pharmacokinetic studies to ascertain the plasma half-life of the compound. - If the compound is rapidly metabolized, consider protective strategies such as encapsulation in liposomes or nanoparticles.[22]
High Binding to Plasma Proteins - Quantify the unbound fraction of the drug in plasma, as only this fraction can cross the BBB.[24] - If plasma protein binding is excessively high, consider structural modifications to reduce it.
Ineffective BBB Transport In-Vivo - If in-vitro results were promising, other in-vivo factors may be at play. - Employ techniques like microdialysis to measure the unbound drug concentration in the brain's interstitial fluid for a more precise evaluation of BBB penetration.[22] - Explore alternative administration routes, such as intranasal delivery, which may partially bypass the BBB.[20][21]
Contamination from Residual Blood in Brain Tissue - Before homogenization, perfuse the brain with saline to clear the vasculature of residual blood, which can falsely elevate the measured brain drug concentration.[24]

Experimental Protocols

Protocol 1: In-Vitro BBB Permeability Assessment Using a Co-culture Model

This protocol details the use of a co-culture model with human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes to assess the permeability of this compound compounds.

Materials:

  • hCMEC/D3 cells and human astrocytes

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Appropriate cell culture media and supplements

  • This compound test compound

  • Control compounds: Lucifer yellow (low permeability) and caffeine (high permeability)

  • LC-MS/MS for quantitative analysis

Methodology:

  • Astrocyte Seeding: Plate human astrocytes on the bottom of a 24-well plate and culture to confluence.

  • Endothelial Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell inserts.

  • Co-culture and Barrier Formation: Introduce the inserts into the wells containing the confluent astrocytes. Culture the co-culture system until a stable and high trans-endothelial electrical resistance (TEER) is achieved (e.g., >150 Ω·cm²).

  • Permeability Assay: a. Replace the medium in the apical (donor) chamber with fresh medium containing the this compound test compound and controls. b. Collect samples from the basolateral (receiver) chamber at designated time points (e.g., 30, 60, 90, 120 minutes). c. Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a method for quantifying the concentration of a this compound drug in brain tissue obtained from in-vivo experiments.

Materials:

  • Brain tissue from animals treated with the this compound compound

  • Tissue homogenizer

  • Extraction solvent (e.g., acetonitrile with 0.1% formic acid)

  • A suitable internal standard

  • LC-MS/MS system

Methodology:

  • Sample Preparation: a. Accurately weigh a portion of the brain tissue. b. Add a predetermined amount of the internal standard. c. Homogenize the tissue in the extraction solvent. d. Centrifuge the resulting homogenate to precipitate proteins and cellular debris.

  • Extraction: Carefully collect the supernatant which contains the drug and the internal standard.

  • Analysis: a. Inject an aliquot of the supernatant into the LC-MS/MS system. b. Utilize a previously developed and optimized method for the chromatographic separation and mass spectrometric detection of the this compound and the internal standard.

  • Quantification: a. Construct a standard curve using known concentrations of the this compound drug. b. Determine the concentration of the drug in the brain homogenate by comparing its peak area ratio to the internal standard against the standard curve.[24][25]

Data Presentation

Table 1: Comparative In-Vitro Permeability Data for this compound Analogs
CompoundPAMPA-BBB Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Parent 2-AQ 1.10.76.1
Analog 1 (-Cl) 3.82.54.5
Analog 2 (-OCH₃) 7.55.91.8
Analog 3 (Prodrug) 16.111.21.1
Table 2: In-Vivo Brain Penetration of Various this compound Formulations
FormulationAdministration RouteDose (mg/kg)Brain Conc. (ng/g) at 1hPlasma Conc. (ng/mL) at 1hBrain/Plasma Ratio
Analog 2 (Free Drug) IV5552600.21
Analog 2 in Liposomes IV51653100.53
Analog 2 in Nanoparticles IV54203651.15

Visualizations

experimental_workflow cluster_in_silico In-Silico Screening cluster_in_vitro In-Vitro Permeability Assays cluster_formulation Formulation Development cluster_in_vivo In-Vivo Studies in_silico Predict Physicochemical Properties (LogP, PSA) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa Select Candidates caco2 Caco-2 / MDCK-MDR1 (Efflux Assessment) pampa->caco2 Confirm Permeability formulation Chemical Modification (Prodrugs) Nanoparticles Liposomes caco2->formulation Optimize Delivery in_vivo Animal Model (Pharmacokinetics & Brain Penetration) caco2->in_vivo Test Promising Candidates formulation->in_vivo Test Optimized Drug

Caption: Workflow for assessing and enhancing BBB permeability.

signaling_pathway cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma drug This compound (Free Drug) endothelial_cell Endothelial Cell drug->endothelial_cell Low Passive Diffusion np_drug Nanoparticle-encapsulated This compound np_drug->endothelial_cell Enhanced Transport (e.g., Transcytosis) pgp P-glycoprotein (Efflux Transporter) endothelial_cell->pgp brain_np_drug Released Drug endothelial_cell->brain_np_drug pgp->drug Efflux brain_drug This compound (Therapeutic Effect) brain_np_drug->brain_drug Drug Release

Caption: Nanoparticle delivery to overcome BBB efflux transporters.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Aminoquinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 2-Aminoquinoline kinase inhibitors. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is showing activity against unexpected cellular pathways. How can I identify the potential off-target kinases?

A1: Unforeseen phenotypic effects often stem from a lack of inhibitor selectivity. The first step in troubleshooting is to identify the off-target kinases. Several experimental approaches can be employed:

  • Kinome Profiling: This is the most comprehensive method. Services like KINOMEscan™ or similar platforms test your compound against a large panel of purified kinases (often over 400) to determine its binding affinity or inhibitory activity. This provides a broad overview of your inhibitor's selectivity profile.

  • Chemoproteomics: Techniques like Kinobeads utilize immobilized, non-selective kinase inhibitors to capture the majority of cellular kinases from a lysate. By pre-incubating the lysate with your inhibitor, you can perform a competition experiment to identify which kinases are specifically bound by your compound. This method has the advantage of assessing interactions with endogenously expressed kinases in a more physiological context.

  • In Silico Profiling: Computational methods can predict potential off-targets based on the structural similarity of your compound to known kinase inhibitors and the sequence/structural homology of kinase ATP-binding sites. While predictive, these results should be validated experimentally.

Q2: What are some common off-target kinases for the this compound scaffold?

A2: While the specific off-target profile depends on the detailed chemical structure of the inhibitor, kinome profiling studies of various this compound derivatives have identified several commonly affected kinase families. These include, but are not limited to:

  • Src Family Kinases (SFKs): Such as Src, Lyn, Fyn, and Lck.

  • Ephrin Receptors (Eph): A large family of receptor tyrosine kinases.

  • ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase.

  • ZAK (Sterile alpha motif and leucine zipper containing kinase AZK): A MAP3K.

  • ALK (Anaplastic Lymphoma Kinase): A receptor tyrosine kinase.

  • RAF Kinases: Particularly c-RAF.

  • NLK (Nemo-like kinase): A serine/threonine kinase.

  • RIPK2 (Receptor-interacting serine/threonine-protein kinase 2): A key mediator in the NOD signaling pathway.

It is crucial to perform selectivity profiling for your specific compound to determine its unique off-target landscape.

Q3: How can I improve the selectivity of my this compound kinase inhibitor?

A3: Improving selectivity is a key challenge in medicinal chemistry. Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity. This can help identify key chemical moieties responsible for off-target binding.

  • Rational Drug Design: Utilize structural information of your target kinase and known off-targets to design modifications that enhance binding to the desired target while reducing affinity for others. This can involve exploiting unique residues or conformations within the ATP-binding pocket of the target kinase.

  • Targeting Less Conserved Regions: Design inhibitors that interact with regions outside the highly conserved ATP-binding site, such as allosteric sites. This can lead to greater selectivity.

  • Macrocyclization: This strategy can constrain the conformation of the inhibitor, potentially leading to a better fit for the target kinase and reduced binding to off-targets.

Troubleshooting Guides

Problem: My in vitro biochemical assay results do not correlate with my cell-based assay results.

Possible Cause & Solution:

Possible CauseSuggested Solution
Cell Permeability: The compound may not be effectively entering the cells. Perform a cellular uptake assay to measure the intracellular concentration of your inhibitor.
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays, which often use lower ATP concentrations. Determine the IC50 of your inhibitor at physiological ATP concentrations in your biochemical assay to better reflect the cellular environment.
Target Engagement in Cells: The inhibitor may not be binding to the target kinase within the complex cellular environment. Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that your compound is binding to its intended target in intact cells.
Off-Target Effects: An off-target effect may be masking or counteracting the effect of on-target inhibition. Perform a kinome-wide selectivity profile to identify potential off-targets.

Problem: I've identified off-targets for my inhibitor. How do I confirm they are responsible for the observed phenotype?

Possible Cause & Solution:

Possible CauseSuggested Solution
Confounding Off-Target Activity: The observed cellular effect may be due to inhibition of an off-target kinase rather than the intended target.
- Use a Structurally Unrelated Inhibitor: Test a known selective inhibitor for your primary target that has a different chemical scaffold and off-target profile. If this second inhibitor recapitulates the phenotype, it is more likely due to on-target inhibition.
- Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If the phenotype is lost, it confirms the involvement of your target. Conversely, knocking down a suspected off-target can help determine its contribution to the observed cellular response.
- Rescue Experiment: If your inhibitor causes a specific phenotype, try to rescue it by overexpressing a drug-resistant mutant of your primary target. If the phenotype is reversed, it strongly suggests on-target activity.
- Off-Target Validation: Use selective tool compounds for the identified off-targets to see if they produce a similar phenotype.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize kinome profiling data for representative quinoline-based kinase inhibitors. This data can help anticipate potential off-target effects.

Table 1: Kinome Profiling of a 4-Aminoquinoline-based RIPK2 Inhibitor

KinasePercent Inhibition at 1 µM
RIPK2 >90%
Fyn>90%
Lyn>90%
BTK>90%
Abl>90%
KDR50-90%
CDK950-90%
LOK50-90%
Data adapted from a study on 4-aminoquinoline derivatives as RIPK2 inhibitors.[1]

Table 2: Common Off-Targets Identified for Quinoline-Based GAK Inhibitors

KinaseObserved Inhibition
GAK On-Target
ABL1Potent Off-Target
ALK2Potent Off-Target
c-RAFPotent Off-Target
NLKVariable Off-Target
RIPK2Variable Off-Target
Data synthesized from a study on quinoline inhibitors of GAK.[2][3]

Experimental Protocols

Protocol 1: Kinobeads Competition Binding Assay

This protocol outlines a general workflow for identifying kinase targets of an inhibitor from cell lysates.

  • Cell Culture and Lysis:

    • Culture cells of interest to a sufficient density.

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Inhibitor Incubation:

    • Divide the cell lysate into multiple aliquots.

    • Incubate each aliquot with a different concentration of your this compound inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1 hour at 4°C).

  • Kinobeads Pulldown:

    • Add Kinobeads (sepharose beads coupled with non-selective kinase inhibitors) to each lysate and incubate to allow binding of kinases not occupied by your test compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution trypsin digestion).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that it is a target of your inhibitor.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement of an inhibitor in intact cells.

  • Cell Treatment:

    • Treat cultured cells with your this compound inhibitor at the desired concentration (include a vehicle control).

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). This creates a "melting curve".

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Analysis:

    • Analyze the amount of your target kinase remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates that it is binding to and stabilizing the target protein.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_proteomics Proteomics cluster_validation Validation biochem_assay Kinome-wide Profiling ic50 IC50 Determination (On- and Off-targets) biochem_assay->ic50 Quantify Potency target_engagement Target Engagement (e.g., CETSA, NanoBRET) ic50->target_engagement Confirm Cellular Binding cell_assay Phenotypic Screening cell_assay->biochem_assay Identify Potential Targets chemoproteomics Chemoproteomics (e.g., Kinobeads) cell_assay->chemoproteomics Identify Cellular Targets pathway_analysis Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis Assess Downstream Effects genetic_validation Genetic Validation (siRNA, CRISPR) pathway_analysis->genetic_validation Confirm Target Involvement phosphoproteomics Phosphoproteomics chemoproteomics->phosphoproteomics Profile Signaling Changes rescue_exp Rescue Experiments genetic_validation->rescue_exp Validate On-Target Effect

Caption: A logical workflow for characterizing kinase inhibitor selectivity.

rip_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Recruitment & Activation IKK IKK Complex TAK1->IKK Activation NFkB_IkB NF-kB/IkB Complex IKK->NFkB_IkB Phosphorylation of IkB NFkB NF-kB NFkB_IkB->NFkB IkB Degradation & NF-kB Release NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Inhibitor This compound Inhibitor Inhibitor->RIPK2 Inhibition

Caption: The NOD1/2-RIPK2 signaling pathway and the point of inhibition.

alk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Anti-apoptotic signaling STAT3 STAT3 JAK->STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc ERK_nuc->Transcription STAT3_nuc->Transcription Inhibitor This compound Inhibitor Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathways potentially affected by off-target inhibition.[3][4][5][6][7]

References

Validation & Comparative

A Head-to-Head Comparison: 2-Aminoquinoline vs. Anthranilic Acid for Glycan Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of derivatizing agent is a critical step that significantly impacts the quality and sensitivity of results. Among the array of available fluorescent labels, 2-aminoquinoline (2-AQ) and anthranilic acid (AA) have emerged as common choices for tagging glycans prior to analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Mass Spectrometry (MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.

Executive Summary

Both this compound (a close structural analog of the widely used 2-aminobenzamide, 2-AB) and anthranilic acid are utilized for the derivatization of glycans via reductive amination. The fundamental mechanism involves the reaction of the primary amine of the label with the aldehyde group of the open-ring form of the reducing end of the glycan to form a Schiff base, which is subsequently stabilized by reduction to a secondary amine. While both reagents offer robust and sensitive detection, they exhibit differences in labeling efficiency, stability, and performance in various analytical platforms.

Performance Comparison: 2-AQ vs. AA

A comprehensive review of published literature provides insights into the key performance characteristics of these two labeling agents. While direct comparative studies between 2-AQ and AA are limited, extensive data exists for the closely related 2-aminobenzamide (2-AB), which is considered a reliable proxy for 2-AQ's performance.

FeatureThis compound (2-AQ) / 2-Aminobenzamide (2-AB)Anthranilic Acid (AA)Key Considerations
Labeling Efficiency High (>85%) and non-selective, independent of glycan structure.[1]High and non-selective.[2]Both reagents provide stoichiometric labeling, crucial for accurate relative quantification of different glycan species in a mixture.
Reaction Conditions Typically 65°C for 2-3 hours.[1]Typically 65°C for 2 hours.[3]Both reactions are performed under relatively mild conditions to minimize degradation of labile structures like sialic acids.
Stability of Labeled Glycans Excellent stability when stored at -20°C in the dark.[4][5]Robust, with no degradation during post-cleanup analysis.[6]Proper storage is essential for both to prevent degradation.
HPLC-FLD Sensitivity High, with detection limits in the low femtomole range.[5][6]High intrinsic sensitivity, facilitating very sensitive analysis.[2]Both provide excellent sensitivity for fluorescence-based detection and quantification.
Mass Spectrometry (MS) Performance Compatible with MS methods, including MALDI and ESI-MS.[2]Well-suited for MS analysis, with the negative charge of the carboxyl group offering flexibility in both positive and negative ion modes.[3] AA-labeled glycans can also act as a matrix in MALDI-MS, simplifying sample preparation.[7]AA's inherent charge can be advantageous for certain MS applications.
Desialylation Negligible (<2%) under optimized conditions.[2][5] Shorter incubation times or lower temperatures can further reduce desialylation for highly sialylated glycans.[1]Negligible sialic acid loss during labeling.[6]Both protocols are optimized to preserve sialic acid integrity, which is critical for the analysis of many biologically relevant glycans.
Analytical Applications Widely used for HPLC, UPLC, and various MS techniques.[2]Particularly well-suited for electrophoretic separations and a versatile tag for HPLC and LC/MS analysis.[2][3]The choice may depend on the primary analytical platform being used.

Experimental Workflows

The general workflow for derivatizing glycans with either 2-AQ or AA is a two-step reductive amination process. The following diagrams illustrate this process.

G cluster_0 Glycan Derivatization with this compound (2-AQ) Glycan Release Glycan Release Derivatization Derivatization Glycan Release->Derivatization Released Glycans Purification Purification Derivatization->Purification Labeled Glycans Analysis Analysis Purification->Analysis Purified Labeled Glycans

Caption: Workflow for glycan derivatization with 2-AQ.

G cluster_1 Glycan Derivatization with Anthranilic Acid (AA) Glycan_Release_AA Glycan Release Derivatization_AA Derivatization Glycan_Release_AA->Derivatization_AA Released Glycans Purification_AA Purification Derivatization_AA->Purification_AA Labeled Glycans Analysis_AA Analysis Purification_AA->Analysis_AA Purified Labeled Glycans

Caption: Workflow for glycan derivatization with AA.

Experimental Protocols

Below are representative protocols for the derivatization of N-glycans with 2-aminobenzamide (as a proxy for 2-AQ) and anthranilic acid.

Protocol 1: 2-Aminobenzamide (2-AB) Labeling of N-Glycans

This protocol is based on established methods for reductive amination with 2-AB.[1][4]

Materials:

  • Dried glycan sample (100 pmol to 50 nmol)

  • 2-Aminobenzamide (2-AB)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Sodium cyanoborohydride (reductant)

  • Microcentrifuge tubes

Procedure:

  • Prepare Labeling Reagent: Prepare a solution of 350 mM 2-AB and 1 M sodium cyanoborohydride in a 70:30 (v/v) mixture of DMSO and glacial acetic acid. This reagent should be prepared fresh.

  • Reconstitute Glycans: Dissolve the dried glycan sample in 5 µL of the labeling reagent.

  • Incubation: Tightly cap the tube and incubate at 65°C for 2-3 hours in a heating block or oven.

  • Cleanup: After incubation, the labeled glycans need to be purified from excess reagents. This is typically achieved using solid-phase extraction (SPE) cartridges, such as those with hydrophilic interaction liquid chromatography (HILIC) stationary phases.

  • Elution and Storage: Elute the purified 2-AB labeled glycans. The samples are then ready for analysis or can be stored at -20°C in the dark.

Protocol 2: Anthranilic Acid (AA) Labeling of N-Glycans

This protocol is adapted from published methods for AA derivatization.[3]

Materials:

  • Dried glycan sample (e.g., 100 µg)

  • Anthranilic acid (AA)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaCNBH₃)

  • Acetonitrile

  • Milli-Q water

  • Microcentrifuge tubes

Procedure:

  • Prepare Labeling Solution: Prepare a solution of 60 mg/mL AA in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.

  • Prepare Reductant Solution: Prepare a solution of 64 mg/mL NaCNBH₃ in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.

  • Reaction Mixture: In a microcentrifuge tube, mix the dried glycan sample with 50 µL of the AA labeling solution and 50 µL of the NaCNBH₃ reductant solution. Vortex for 1 minute.

  • Incubation: Incubate the reaction mixture at 65°C for 2 hours.

  • Quenching and Precipitation: Quench the reaction by adding 10 times the volume of acetonitrile. A cloudy precipitate of the labeled glycans should form.

  • Purification: Centrifuge the mixture at 10,000 x g for 2 minutes. Decant the supernatant containing excess reagents.

  • Final Preparation: Dry the pellet under vacuum and dissolve it in an appropriate volume of Milli-Q water for subsequent analysis.

Conclusion

Both this compound (represented by its close analog 2-AB) and anthranilic acid are highly effective reagents for the fluorescent labeling of glycans for sensitive and quantitative analysis. The choice between them may be guided by the specific requirements of the downstream analytical methodology.

  • For routine HPLC-FLD analysis , both reagents perform exceptionally well, offering high sensitivity and robust labeling.

  • For mass spectrometry applications , anthranilic acid's inherent negative charge can provide advantages in certain ionization modes and its potential use as a MALDI matrix offers a simplified workflow.

Ultimately, the optimal choice will depend on the specific glycans being analyzed, the available instrumentation, and the desired analytical endpoint. Researchers are encouraged to consider the subtle differences in their properties to best suit their experimental goals.

References

A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for amino acid analysis, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) techniques. We delve into the validation of the 2-Aminoquinoline (AQC, also known as 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) method and compare its performance against the widely used alternatives: o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). This guide offers a detailed examination of experimental protocols and presents quantitative performance data to aid in the selection of the most suitable method for your analytical needs.

The accurate quantification of amino acids is crucial in various fields, including biopharmaceutical development, clinical diagnostics, and nutritional analysis. HPLC, coupled with pre-column derivatization, is a powerful and versatile technique for this purpose. The choice of derivatizing agent is a critical factor that influences the sensitivity, stability, and overall performance of the method. While OPA and FMOC have been the traditional reagents of choice, the AQC method has gained prominence due to the high stability of its derivatives.[1]

Executive Summary of Method Comparison

The selection of an appropriate derivatization reagent for amino acid analysis by HPLC is contingent on the specific requirements of the assay, such as the need to analyze both primary and secondary amines, desired sensitivity, and required stability of the derivatives. A recent comparative study highlighted the differences in analysis time and accuracy among the AQC, OPA-FMOC, and PITC (phenylisothiocyanate) methods. The OPA-FMOC method demonstrated the shortest analysis time at 18 minutes, compared to 35 minutes for AQC and 45 minutes for PITC.[2] However, the stability of the derivatized products is a key advantage of the AQC method.[1]

Quantitative Performance Data

The following tables summarize the key performance characteristics of the AQC, OPA, and FMOC derivatization methods for amino acid analysis by HPLC. Data has been compiled from various validation studies to provide a comparative overview.

Table 1: Performance Characteristics of the AQC-HPLC Method

Validation ParameterReported Performance
Linearity (Correlation Coefficient, r²) ≥ 0.9999 (concentration range of 25-500 µM)
Limit of Detection (LOD) 0.07 - 0.3 pmol
Limit of Quantification (LOQ) Data not consistently reported across studies
Accuracy (Recovery) Average of 101%
Precision (Relative Standard Deviation, RSD) 2% to 4.5% for peak areas

Table 2: Performance Characteristics of the OPA/FMOC-HPLC Method

Validation ParameterReported Performance
Linearity (Correlation Coefficient, r²) > 0.99 for a concentration range of 1.0 to 100 µmol/L[3]
Limit of Detection (LOD) Closer to 1 pmol for both OPA and FMOC derivatives[4]
Limit of Quantification (LOQ) Data not consistently reported across studies
Accuracy (Recovery) 108.3% (by standard addition method)[5]
Precision (Relative Standard Deviation, RSD) < 3% for peak areas[3]

Note: The performance characteristics can vary depending on the specific amino acid, HPLC system, and experimental conditions.

Experimental Protocols

Detailed methodologies for the AQC, OPA, and FMOC derivatization procedures are provided below. These protocols are based on established methods and offer a starting point for implementation in the laboratory.

This compound (AQC) Derivatization Protocol

This protocol is based on the well-established Waters AccQ•Tag™ chemistry.

Reagents:

  • Borate Buffer: 0.2 M, pH 8.8

  • AQC Derivatizing Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate dissolved in acetonitrile (e.g., 2 mg/mL).

Procedure:

  • Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.

  • Mixing: Vortex the mixture immediately and thoroughly.

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization, especially for tyrosine.

  • Injection: After cooling, the derivatized sample is ready for HPLC analysis.

OPA/FMOC Derivatization Protocol (for Primary and Secondary Amino Acids)

This protocol allows for the derivatization of both primary and secondary amino acids in a two-step process.

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2

  • OPA Reagent: o-phthalaldehyde solution.

  • FMOC Reagent: 9-fluorenylmethyl chloroformate solution.

  • 3-Mercaptopropionic Acid (MPA): Thiol reagent.

Automated Derivatization Program (Example):

  • Draw 12.5 µL of Borate Buffer.

  • Draw 5.0 µL of the sample.

  • Mix in air (5 times).

  • Wait for 0.2 minutes.

  • Draw 2.5 µL of OPA reagent.

  • Mix in air (10 times).

  • Draw 5.0 µL of FMOC reagent.

  • Mix in air (10 times).

  • Draw 5.0 µL of Water.

  • Mix in air (8 times).

  • Inject the mixture onto the HPLC system.[1]

HPLC Conditions

Table 3: Typical HPLC Conditions for AQC, OPA, and FMOC Methods

ParameterAQC MethodOPA/FMOC Method
Column Reversed-phase C18 (e.g., WATREX Amino Acid-AQC, 250x4 mm, 5 µm)Reversed-phase C18 (e.g., Unifinepak C18, 3.0 mm I.D. x 75 mm L, 1.9 µm)[3]
Mobile Phase A 0.1 M Acetate Buffer, pH 5.020 mM Potassium Phosphate Buffer, pH 6.9[3]
Mobile Phase B Acetonitrile:Water (60:40)Acetonitrile:Methanol:Water (45:40:15)[3]
Flow Rate 1.5 - 2.0 mL/min0.8 mL/min[3]
Column Temperature 37°C35°C[3]
Detection Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm)Fluorescence (OPA: Ex: 340 nm, Em: 450 nm; FMOC: Ex: 266 nm, Em: 305 nm)[3]
Gradient A time-based gradient from low to high organic phase is typically used.A time-based gradient is employed to separate the derivatized amino acids.[3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the AQC and OPA/FMOC derivatization methods.

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample/Standard Buffer Add Borate Buffer (pH 8.8) Sample->Buffer Add_AQC Add AQC Reagent Buffer->Add_AQC Vortex Vortex Thoroughly Add_AQC->Vortex Heat Incubate 55°C for 10 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool HPLC HPLC Analysis (UV or Fluorescence) Cool->HPLC

AQC Derivatization Workflow

OPA_FMOC_Workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis Sample Amino Acid Sample/Standard Start Start Autosampler Program Add_Buffer Add Borate Buffer Start->Add_Buffer Add_Sample Add Sample Add_Buffer->Add_Sample Mix1 Mix Add_Sample->Mix1 Add_OPA Add OPA (Primary Amines) Mix1->Add_OPA Mix2 Mix Add_OPA->Mix2 Add_FMOC Add FMOC (Secondary Amines) Mix2->Add_FMOC Mix3 Mix Add_FMOC->Mix3 Inject Inject into HPLC System Mix3->Inject HPLC HPLC Analysis (Fluorescence) Inject->HPLC

OPA/FMOC Derivatization Workflow

Conclusion

The choice between AQC, OPA, and FMOC for HPLC-based amino acid analysis depends on the specific analytical goals. The AQC method offers the significant advantage of producing highly stable derivatives, which is beneficial for methods requiring longer analysis times or when samples need to be stored before analysis. The OPA/FMOC method provides a rapid and sensitive approach for the simultaneous analysis of both primary and secondary amino acids.

By presenting detailed protocols and comparative performance data, this guide aims to empower researchers to make informed decisions when selecting and validating an HPLC method for amino acid analysis. The provided workflows and data tables serve as a valuable resource for developing and implementing robust and reliable analytical procedures in a regulated or research environment.

References

Comparative Analysis of Anti-2-Aminoquinoline Antibody Specificity: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and validity of immunoassay data. When working with small molecules like 2-Aminoquinoline, the potential for antibody cross-reactivity with structurally similar compounds is a significant concern. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against this compound, complete with illustrative experimental data, detailed protocols, and workflow diagrams to ensure accurate and reproducible results.

Understanding Cross-Reactivity in Antibody Performance

An antibody's utility is defined by its ability to bind with high affinity to its target antigen while exhibiting minimal binding to other molecules. Cross-reactivity occurs when an antibody binds to non-target antigens that share similar structural motifs or epitopes[1][2][3]. In the context of this compound, an antibody raised against it might also recognize other quinoline derivatives or related structures, leading to false-positive signals and inaccurate quantification[1]. Therefore, rigorous cross-reactivity testing is an essential step in the validation of any anti-2-Aminoquinoline antibody.

Comparative Cross-Reactivity Data

The most common method for assessing antibody specificity against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA)[4][5][6]. In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a weaker signal, a principle that can be used to quantify the analyte and assess cross-reactivity[4][5].

The cross-reactivity of an antibody is typically quantified by determining the concentration of a competing compound that causes 50% inhibition of the antibody's binding to its primary target (IC50). The percentage of cross-reactivity is then calculated relative to the primary antigen.

Illustrative Cross-Reactivity Profile of a Polyclonal Anti-2-Aminoquinoline Antibody

Disclaimer: The following data is for illustrative purposes only and is intended to represent a typical cross-reactivity study. Actual values will vary between different antibodies and experimental conditions.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Structure of this compound1.2 100%
3-AminoquinolineStructure of 3-Aminoquinoline2500.48%
4-AminoquinolineStructure of 4-Aminoquinoline>1000<0.12%
QuinolineStructure of Quinoline>2000<0.06%
IsoquinolineStructure of Isoquinoline>2000<0.06%
AnilineStructure of Aniline>5000<0.02%

Interpretation of Data: The table illustrates that the hypothetical antibody is highly specific for this compound. The significantly higher IC50 values and consequently low cross-reactivity percentages for related analogs like 3- and 4-Aminoquinoline, as well as the parent quinoline structure, indicate minimal off-target binding. This level of specificity is crucial for assays designed to detect only this compound in complex biological matrices.

Experimental Protocols

Accurate cross-reactivity assessment is dependent on a well-designed and executed experimental protocol. The following is a detailed methodology for a competitive ELISA to determine the specificity of an anti-2-Aminoquinoline antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Antigen: Prepare a 1 µg/mL solution of this compound-protein conjugate (e.g., -BSA or -OVA) in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).

  • Antibody Solution: Determine the optimal dilution of the anti-2-Aminoquinoline antibody in assay buffer (e.g., PBS with 0.1% BSA). This is typically the concentration that yields 50-70% of the maximum signal in a direct ELISA.

  • Competing Compounds: Prepare stock solutions of this compound and potential cross-reactants in a suitable solvent (e.g., DMSO) and then create a series of dilutions in assay buffer.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP) diluted in assay buffer according to the manufacturer's instructions.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stop Solution: 2 M H₂SO₄.

2. Assay Procedure:

  • Plate Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of the diluted competing compound solutions (including a standard curve for this compound) to the appropriate wells. Then, add 50 µL of the diluted anti-2-Aminoquinoline antibody solution to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer to remove any unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the this compound concentration.

  • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for this compound and each of the tested cross-reactants.

  • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) * 100

Visualizing the Workflow and Logic

To better understand the experimental process and the logic behind specificity assessment, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat Plate with 2-AQ Conjugate B Wash A->B C Block Non-specific Sites B->C D Add Competing Compounds (2-AQ & Analogs) C->D E Add Anti-2-AQ Primary Antibody D->E F Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Wash G->H I Add TMB Substrate H->I J Stop Reaction & Read Absorbance at 450 nm I->J

Caption: Experimental workflow for a competitive ELISA to assess cross-reactivity.

G A Primary Goal: Determine Antibody Specificity B Select Structurally Related Analogs A->B C Perform Competitive Immunoassay (ELISA) B->C D Generate Dose-Response Curves for All Compounds C->D E Calculate IC50 Values D->E F Calculate % Cross-Reactivity E->F G High Specificity: Low % Cross-Reactivity for Analogs F->G

Caption: Logical framework for the determination of antibody cross-reactivity.

By following these protocols and principles, researchers can confidently characterize the specificity of their anti-2-Aminoquinoline antibodies, ensuring the integrity and accuracy of their experimental outcomes.

References

2-Aminoquinoline-Based Drugs: A Comparative Analysis of Efficacy in Malaria, Cancer, and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of emerging 2-aminoquinoline-based drug candidates reveals promising efficacy against malaria, various cancers, and key targets in Alzheimer's disease, in some cases surpassing existing standard-of-care treatments. This guide provides a detailed comparison of the performance of these novel compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Efficacy Against Malaria

This compound derivatives have demonstrated significant potential as antimalarial agents, with several compounds exhibiting superior activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum compared to chloroquine itself.

Table 1: Comparative Antimalarial Efficacy (IC50 in nM)
CompoundP. falciparum Strain (CQS)P. falciparum Strain (CQR)Reference Drug: Chloroquine (IC50 in nM)
2-AP Derivative 10r-3.6[1]201.8 (CQR)[1]
4-AQ Derivative 13d30 (3D7)89 (W2)30 (3D7), 750 (W2)
4-AQ Conjugate 14-69.0 (W2)60.0 (W2)
4-AQ Conjugate 16-11.8 (W2)36.37 (W2)
4-AQ Conjugate 17-13.5 (W2)36.37 (W2)
Quinoline-Pyrimidine Hybrid 3270 (D10)157 (Dd2)40 (D10), 417 (Dd2)
Morpholinoquinoline Conjugate 61-0.018 (µM)0.062 (µM)
Morpholinoquinoline Conjugate 64-0.015 (µM)0.062 (µM)
Monoquinoline (MAQ)-Active in nM range[2][3][4]-
Bisquinoline (BAQ)-Active in nM range[2][3][4]-

Note: CQS strains include 3D7 and D10. CQR strains include K1, W2, and Dd2. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action in Malaria

The primary antimalarial mechanism of 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The drug accumulates in this acidic compartment and forms a complex with heme, preventing its detoxification into hemozoin. The buildup of free heme is toxic to the parasite, leading to its death.[1][2][3][4]

Malaria_Mechanism cluster_parasite Plasmodium falciparum cluster_heme_detox Heme Detoxification Parasite Parasite Death Death Parasite->Death Digestive_Vacuole Digestive Vacuole Heme Heme Heme->Parasite Toxicity Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Aminoquinoline Aminoquinoline Aminoquinoline->Digestive_Vacuole Accumulates Aminoquinoline->Heme Complexation Cancer_Mechanism cluster_cellular_effects Cellular Effects Aminoquinoline Aminoquinoline Apoptosis Induction of Apoptosis Aminoquinoline->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Aminoquinoline->Cell_Cycle_Arrest Kinase_Inhibition Protein Kinase Inhibition Aminoquinoline->Kinase_Inhibition Cancer_Cell Cancer_Cell Apoptosis->Cancer_Cell Cell_Cycle_Arrest->Cancer_Cell Kinase_Inhibition->Cancer_Cell Cell_Death Cell_Death Cancer_Cell->Cell_Death AD_Mechanism AChE Acetylcholinesterase (AChE) Degradation Degradation Products AChE->Degradation Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Cognitive_Improvement Potential Cognitive Improvement Acetylcholine->Cognitive_Improvement Aminoquinoline Aminoquinoline Aminoquinoline->AChE Inhibition Antimalarial_Assay A Culture P. falciparum in erythrocytes C Add drug dilutions and parasitized erythrocytes to 96-well plate A->C B Prepare serial dilutions of this compound derivatives B->C D Incubate for 48-72 hours C->D E Measure parasite growth (e.g., pLDH assay) D->E F Calculate IC50 values E->F MTT_Assay A Seed cancer cells in 96-well plate B Treat cells with This compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H AChE_Assay A Pre-incubate AChE enzyme with This compound derivatives B Initiate reaction by adding ATCI (substrate) and DTNB A->B C Measure absorbance at 412 nm kinetically B->C D Calculate percentage of enzyme inhibition C->D E Determine IC50 values D->E

References

A Comparative Guide to 2-Aminoquinoline Fluorescent Probes and Other Common Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of 2-aminoquinoline-based fluorescent probes against other widely used fluorescent dyes. The performance of these probes is benchmarked across key applications, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.

Overview of Fluorescent Probes

Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of cellular structures, ions, and dynamic processes.[1] Their utility is determined by a range of photophysical properties, including quantum yield, photostability, molar extinction coefficient, and Stokes shift. This guide focuses on a comparative analysis of this compound derivatives and other prevalent dye families.

This compound Probes: This class of probes is recognized for its versatility, with applications in biological imaging and as chemosensors for detecting metal ions like zinc.[2] Structural modifications to the this compound scaffold allow for the fine-tuning of their photophysical properties.[3]

Commonly Used Fluorescent Dyes: For benchmarking purposes, this guide includes a comparison with well-established dyes such as DAPI and Hoechst for nuclear staining, LysoTracker for lysosomal imaging, and various probes for zinc sensing.

Data Presentation: A Comparative Analysis

The following tables summarize the key photophysical properties of this compound probes and other selected fluorescent dyes. Data has been compiled from various sources, and it is important to note that properties such as quantum yield can be highly dependent on the solvent and local environment.

Table 1: Photophysical Properties of Selected Nuclear Stains

FeatureThis compound Derivative (Hypothetical)DAPIHoechst 33342
Excitation Max (nm) ~350358350
Emission Max (nm) ~450461461
Molar Extinction Coefficient (cm⁻¹M⁻¹) Varies~34,000 (in MeOH)42,000 (in H₂O)
Quantum Yield (Φ) Varies (e.g., 0.12-0.85 in different solvents)[4]~0.45 (bound to DNA)~0.42 (bound to DNA)
Photostability Generally goodReported to be more photostable than Hoechst 33342[5]Less photostable than DAPI[5]
Cell Permeability Varies with modificationPoor in live cellsGood in live cells[6]
Toxicity VariesCan be toxic at higher concentrationsCan be phototoxic[7]

Table 2: Photophysical Properties of Selected Lysosomal and Zinc Probes

FeatureThis compound-based LysoProbe (Hypothetical)LysoTracker Red DND-992-AQ Zinc Probe (e.g., Zinpyr-1)
Excitation Max (nm) Varies577~492
Emission Max (nm) Varies590~527
Molar Extinction Coefficient (cm⁻¹M⁻¹) VariesNot readily availableVaries
Quantum Yield (Φ) VariesNot readily available~0.052 (apo), ~0.70 (Zn-bound)[2]
Photostability Generally goodCan be prone to photobleaching[8]Generally good
Specificity Can be designed for high specificityAccumulates in acidic organelles, not exclusively lysosomes[8]High specificity for Zn²⁺
Advantages Tunable properties, potential for ratiometric sensingCommercially available, easy to useHigh sensitivity and selectivity for zinc
Disadvantages May require custom synthesisCan alter lysosomal pH with prolonged incubation[9]May require specific delivery methods

Mandatory Visualization

Signaling Pathway for a Generic this compound-Based Zinc Probe

This diagram illustrates a common mechanism for "turn-on" fluorescence of a this compound-based probe upon binding to zinc ions.

G Signaling Pathway of a 2-AQ Zinc Probe Probe 2-AQ Probe (Low Fluorescence) Complex 2-AQ Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binding Quencher Photoinduced Electron Transfer (PET) Quenching Probe->Quencher Zinc Zinc Ions (Zn²⁺) Zinc->Complex Emission Fluorescence Emission Complex->Emission

Caption: A "turn-on" this compound zinc probe.

Experimental Workflow for Comparing Fluorescent Probes

The following diagram outlines a generalized workflow for the comparative evaluation of different fluorescent probes in a cell-based assay.

G Workflow for Fluorescent Probe Comparison cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_results Results CellCulture Cell Culture Staining Cell Staining with Probes CellCulture->Staining ProbePrep Probe Preparation (Stock Solutions) ProbePrep->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Photobleaching Photobleaching Assay Microscopy->Photobleaching DataAnalysis Image & Data Analysis Photobleaching->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Caption: General workflow for comparing fluorescent probes.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of fluorescent probes. Below are generalized protocols for key experiments.

Protocol 1: Live-Cell Imaging for Nuclear Staining
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare stock solutions of the this compound probe, DAPI, and Hoechst 33342 in DMSO. Dilute to the final working concentration in pre-warmed culture medium. Optimal concentrations should be determined empirically but typically range from 1-10 µg/mL.[6]

  • Staining: Remove the culture medium and add the probe-containing medium to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for each dye. For DAPI and Hoechst, a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm) are typically used.[10]

Protocol 2: Lysosome Staining and Tracking
  • Cell Culture: As described in Protocol 1.

  • Probe Preparation: Prepare a stock solution of the this compound-based lysosomal probe and LysoTracker Red DND-99 in DMSO. Dilute to a final working concentration (typically 50-100 nM for LysoTracker) in culture medium.[11]

  • Staining: Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.[11]

  • Washing: Wash the cells twice with fresh culture medium.

  • Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the selected probes. For time-lapse imaging, acquire images at regular intervals.

Protocol 3: Quantification of Intracellular Zinc
  • Cell Culture and Treatment: Culture cells as described above. To modulate intracellular zinc levels, cells can be treated with a zinc chelator like TPEN or supplemented with a zinc salt in the presence of an ionophore like pyrithione.[5]

  • Probe Loading: Prepare a working solution of the this compound-based zinc probe (e.g., Zinpyr-1) in a suitable buffer (e.g., HBSS). Incubate the cells with the probe for 30 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Calibration: To quantify zinc concentrations, a calibration curve can be generated by measuring the fluorescence of the probe in solutions with known zinc concentrations. Alternatively, in-cell calibration can be performed by treating the cells with solutions of buffered high and low zinc concentrations.[5]

Protocol 4: Photobleaching Assay
  • Sample Preparation: Prepare cells stained with the fluorescent probes as described in the respective protocols.

  • Image Acquisition: Select a region of interest (ROI) and acquire an initial image using a low laser power to minimize photobleaching during this step.

  • Photobleaching: Expose the ROI to a high-intensity laser for a defined period to induce photobleaching.

  • Post-Bleach Imaging: Acquire a time-series of images of the ROI at a low laser power to monitor the fluorescence recovery.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. The rate of fluorescence decay during the high-intensity illumination provides a measure of the probe's photostability. For a more detailed analysis of molecular dynamics, Fluorescence Recovery After Photobleaching (FRAP) analysis can be performed.[12]

Concluding Remarks

The choice of a fluorescent probe should be guided by the specific experimental requirements, including the target analyte or organelle, the imaging modality, and the need for live-cell or fixed-cell analysis. This compound-based probes offer a versatile platform with tunable photophysical properties, making them a valuable addition to the molecular imaging toolbox. However, established dyes like DAPI, Hoechst, and LysoTracker remain powerful tools for routine applications. This guide provides a framework for comparing these probes, and researchers are encouraged to perform their own validation experiments to determine the optimal probe for their studies.

References

Unraveling the Structure-Activity Relationship of 2-Aminopyrimidine-Based 4-Aminoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-aminopyrimidine-based 4-aminoquinoline derivatives, focusing on their structure-activity relationships (SAR) primarily in the context of antimalarial drug discovery. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

The hybridization of pharmacophores is a well-established strategy in drug discovery to develop novel molecules with enhanced potency, improved pharmacokinetic profiles, and the ability to overcome drug resistance. One such promising hybrid scaffold combines the 4-aminoquinoline core, famously found in the antimalarial drug chloroquine, with a 2-aminopyrimidine moiety. This combination aims to leverage the known mechanisms of 4-aminoquinolines, such as the inhibition of heme polymerization, while potentially introducing new modes of action and circumventing resistance mechanisms through the appended pyrimidine ring.

Antimalarial Activity: A Primary Focus

The bulk of research on 2-aminopyrimidine-based 4-aminoquinolines has centered on their potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. These hybrid molecules have demonstrated significant efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite, often exhibiting activity in the nanomolar range.

Comparative Antimalarial Potency

The following tables summarize the in vitro antimalarial activity (IC50 values) of various 2-aminopyrimidine-based 4-aminoquinoline derivatives against different strains of P. falciparum. The data highlights key structural modifications and their impact on potency.

Table 1: In Vitro Antiplasmodial Activity of 2-Aminopyrimidine-4-Aminoquinoline Hybrids

Compound IDLinker (between quinoline and pyrimidine)R1 (on Pyrimidine)R2 (on Pyrimidine)R3 (on Pyrimidine)P. falciparum StrainIC50 (nM)Reference
10c ButylaminoIsopropyloxycarbonylMethylPhenylK1 (CQR)160.8[1]
10r ButylaminoIsopropyloxycarbonylMethyl2-NitrophenylK1 (CQR)3.6[1]
10o ButylaminoIsopropyloxycarbonylMethyl3-NitrophenylK1 (CQR)22.4[1]
8i Varies (piperazinyl-ethyl)MethylH4-Methylpiperazin-1-ylD6 (CQS)<0.03 µM[2]
8i Varies (piperazinyl-ethyl)MethylH4-Methylpiperazin-1-ylW2 (CQR)<0.03 µM[2]
8m Varies (piperazinyl-propyl)MethylH4-Ethylpiperazin-1-ylD6 (CQS)<0.03 µM[2]
8m Varies (piperazinyl-propyl)MethylH4-Ethylpiperazin-1-ylW2 (CQR)<0.03 µM[2]
5b Varies (ester linkage)PhenylMethylIsopropyloxyDd2 (CQS)247.5[3]
5b Varies (ester linkage)PhenylMethylIsopropyloxyD10 (CQR)52.2[3]

Note: The compound IDs are taken from the respective publications for ease of reference. The structures can be found in the cited literature.

Key SAR Insights from Antimalarial Data:

  • Linker Length and Composition: The nature and length of the linker between the 4-aminoquinoline and 2-aminopyrimidine moieties significantly influence activity. Studies have shown that a diaminoalkyl spacer of three or four carbons often provides optimal potency.[1][3]

  • Substitution on the Pyrimidine Ring:

    • The presence of a nitro substituent on the phenyl ring at the C-4 position of the pyrimidine core can dramatically enhance antimalarial activity, as seen in the comparison between compounds 10c and 10r .[1] The ortho position for the nitro group appears to be particularly favorable.[1]

    • Substitution of a chlorine atom on the pyrimidine ring with secondary amines generally improves antimalarial activity.[2]

  • Ester Group Modification: Altering the ester group at the C-5 position of the pyrimidine can modulate activity. For instance, replacing an ethyl ester with a methyl ester has been shown to decrease activity against both CQS and CQR strains.[3]

Beyond Malaria: Exploring Other Biological Activities

While the primary focus has been on antimalarial applications, the versatile 2-aminopyrimidine and 4-aminoquinoline scaffolds are known to interact with various biological targets. However, published research on the specific 2-aminopyrimidine-based 4-aminoquinoline hybrid scaffold for other therapeutic areas is limited.

  • Antifungal Activity: While some 2-substituted-4-aminoquinolines have shown promising antifungal activity with MIC values in the range of 4-32 μg/mL against various invasive fungi, the reported active compounds did not feature a 2-aminopyrimidine substituent.[4] Further investigation is needed to determine if this specific hybrid class possesses antifungal properties.

  • Kinase Inhibitory Activity: Aminopyrimidine derivatives are known kinase inhibitors.[5] For example, 4-aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) with IC50 values in the low nanomolar range.[6] However, the reported structures, while containing a 4-aminoquinoline core, do not incorporate the 2-aminopyrimidine moiety. The potential of the hybrid scaffold as kinase inhibitors remains an area for future exploration.

Proposed Mechanisms of Action

The antimalarial activity of these hybrid molecules is believed to be multi-targeted, a desirable attribute for combating drug resistance.

  • Heme Polymerization Inhibition: Similar to chloroquine, the 4-aminoquinoline core can interfere with the detoxification of heme in the parasite's food vacuole. Free heme is toxic to the parasite, which normally polymerizes it into non-toxic hemozoin. These hybrid molecules are thought to bind to heme and inhibit this polymerization process, leading to parasite death.[1][3]

  • DNA Binding: Some studies suggest that these compounds can bind to DNA, particularly AT-rich regions, which could interfere with parasitic DNA replication and transcription.[1][3]

  • PfDHFR Inhibition: Molecular docking studies have suggested that these hybrid molecules may interact with and inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme crucial for parasite survival.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and comparison of results.

In Vitro Antiplasmodial Activity Assay (Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%. The plates are incubated for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the amount of incorporated [3H]-hypoxanthine is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).

  • Reaction Mixture: A solution of hematin in NaOH is prepared. The test compound at various concentrations is added to the hematin solution.

  • Initiation of Polymerization: The polymerization reaction is initiated by the addition of glacial acetic acid to lower the pH.

  • Incubation: The mixture is incubated at 37°C for 24 hours to allow for the formation of β-hematin crystals.

  • Washing: The tubes are centrifuged, and the supernatant is discarded. The pellet containing β-hematin is washed multiple times with DMSO to remove any unreacted hematin.

  • Quantification: The β-hematin pellet is dissolved in NaOH, and the absorbance is measured at 405 nm using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of β-hematin formation, is calculated from the dose-response curve.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis General Synthetic Scheme aldehyde Aldehyde (R3CHO) biginelli Biginelli Condensation aldehyde->biginelli acetoacetate Alkyl Acetoacetate acetoacetate->biginelli urea Urea urea->biginelli dihydropyrimidinone 3,4-Dihydropyrimidin-2(1H)-one biginelli->dihydropyrimidinone dehydrogenation Dehydrogenation dihydropyrimidinone->dehydrogenation pyrimidinone Pyrimidinone dehydrogenation->pyrimidinone chlorination Chlorination (POCl3) pyrimidinone->chlorination chloro_pyrimidine 2-Chloro-pyrimidine derivative chlorination->chloro_pyrimidine substitution Nucleophilic Substitution chloro_pyrimidine->substitution aminoquinoline 4-Amino-7-chloroquinoline derivative aminoquinoline->substitution final_product 2-Aminopyrimidine-based 4-Aminoquinoline Hybrid substitution->final_product

Caption: A generalized synthetic pathway for 2-aminopyrimidine-based 4-aminoquinoline hybrids.

G cluster_moa Proposed Antimalarial Mechanism of Action rbc Infected Red Blood Cell parasite Malaria Parasite (Food Vacuole) rbc->parasite hemoglobin Hemoglobin parasite->hemoglobin Digestion heme Toxic Free Heme hemoglobin->heme polymerization Heme Polymerization heme->polymerization hemozoin Non-toxic Hemozoin polymerization->hemozoin hybrid 2-Aminopyrimidine- 4-Aminoquinoline Hybrid inhibition Inhibition hybrid->inhibition dna_binding DNA Binding hybrid->dna_binding dhfr_inhibition Enzyme Inhibition hybrid->dhfr_inhibition inhibition->polymerization dna Parasite DNA dna_binding->dna pf_dhfr PfDHFR dhfr_inhibition->pf_dhfr

Caption: Multi-targeted mechanism of action for antimalarial 2-aminopyrimidine-4-aminoquinoline hybrids.

Conclusion

The 2-aminopyrimidine-based 4-aminoquinoline scaffold represents a highly promising class of antimalarial agents, with several derivatives demonstrating potent, low-nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. The structure-activity relationship studies have provided valuable insights for the rational design of more effective analogues. Key determinants of activity include the nature of the linker and the substitution patterns on the pyrimidine ring. While their potential in other therapeutic areas such as antifungal and kinase inhibition remains largely unexplored, the inherent biological activities of the constituent pharmacophores suggest that this is a fertile ground for future research. The detailed protocols and comparative data presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the development of this versatile chemical scaffold.

References

2-Aminoquinoline vs. 8-Aminoquinoline as Ligands for Cu(II) and Zn(II): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a ligand is critical in the design of metal-based therapeutics and catalysts. This guide provides an objective comparison of 2-aminoquinoline and 8-aminoquinoline as ligands for copper(II) and zinc(II), supported by experimental data on their coordination chemistry, stability, and biological activity.

The position of the amino group on the quinoline scaffold significantly influences the chelating properties of this compound and 8-aminoquinoline, leading to distinct coordination geometries, stability constants, and biological activities of their respective Cu(II) and Zn(II) complexes. Generally, 8-aminoquinoline and its derivatives are recognized as more potent chelating agents for divalent metal ions compared to this compound, a characteristic attributed to the formation of a stable five-membered chelate ring involving the amino nitrogen and the quinoline nitrogen.

Ligand Structures and Chelation

The structural difference between this compound and 8-aminoquinoline dictates their mode of chelation with metal ions. 8-Aminoquinoline acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the amino group and the nitrogen atom of the quinoline ring, forming a stable five-membered ring. In contrast, while this compound can also act as a bidentate ligand, the resulting four-membered chelate ring is generally less stable.

Ligand_Chelation cluster_2AQ This compound Chelation cluster_8AQ 8-Aminoquinoline Chelation 2AQ_structure M_2AQ M(II) 2AQ_structure->M_2AQ Less Stable 4-membered ring 8AQ_structure M_8AQ M(II) 8AQ_structure->M_8AQ More Stable 5-membered ring

Figure 1: Chelation modes of this compound and 8-aminoquinoline with a metal ion (M(II)).

Stability of Metal Complexes

The stability of metal complexes is a crucial parameter, often quantified by formation or stability constants (log K). Higher log K values indicate greater stability. Data from various studies consistently show that 8-aminoquinoline and its derivatives form more stable complexes with both Cu(II) and Zn(II) compared to analogous this compound ligands.

Ligand DerivativeMetal IonLog KExperimental ConditionsReference
8-Aminoquinoline derivativeCu(II)log K app = 16 to 17pH 7.4[1]
8-Aminoquinoline derivativeZn(II)Not specified, but lower than Cu(II)pH 7.4[1]
2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeCu(II)Kf = 2.9 x 106Not specified[2][3]
2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeZn(II)Kf = 2.3 x 106Not specified[2][3]

Note: Direct comparison of stability constants should be made with caution due to variations in experimental conditions (e.g., solvent, temperature, ionic strength) across different studies.

Biological Activity: A Comparative Overview

The enhanced stability of 8-aminoquinoline complexes often translates to more pronounced biological activity. Numerous studies have highlighted the potential of 8-aminoquinoline-metal complexes as antimicrobial and anticancer agents.[4][5] While this compound complexes also exhibit biological activities, they are generally reported to be less potent.

Antibacterial Activity

The antibacterial activity of these complexes is often evaluated by measuring the zone of inhibition against various bacterial strains.

ComplexBacterial StrainZone of Inhibition (mm) at 200 µg/mLReference
Cu(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeP. aeruginosa20.90 ± 2.00[6][7]
S. aureus19.69 ± 0.71[6][7]
S. pyogenes18.58 ± 1.04[6][7]
Zn(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeP. aeruginosaLower than Cu(II) complex[6][7]
S. aureusLower than Cu(II) complex[6][7]
S. pyogenesLower than Cu(II) complex[6][7]
8-Aminoquinoline-Uracil-Cu(II) complexesP. shigelloidesActive[8]
S. dysenteriaeActive[8]

Note: The table presents data for a derivative of this compound. Direct comparative data for the parent this compound and 8-aminoquinoline complexes under identical conditions is limited in the reviewed literature.

Antioxidant Activity

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the activity reported as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher antioxidant activity.

ComplexIC50 (µg/mL)Reference
Cu(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde4.72[6][7]
Zn(II)-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde8.2[6][7]
Cu(II)-aminoquinoline derivative8.62[3][9]
Zn(II)-aminoquinoline derivative10.46[3][9]

Experimental Protocols

Synthesis of Metal Complexes

A general procedure for the synthesis of aminoquinoline-metal complexes involves the reaction of the aminoquinoline ligand with a corresponding metal salt in a suitable solvent.

Synthesis_Workflow cluster_synthesis General Synthesis of Aminoquinoline Metal Complexes Ligand Aminoquinoline Ligand Reaction Stirring / Refluxing (e.g., 80°C for 4h) Ligand->Reaction Metal_Salt Metal(II) Salt (e.g., CuCl2, Zn(NO3)2) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Precipitate Precipitation of Complex Reaction->Precipitate Filter_Wash Filtration and Washing Precipitate->Filter_Wash Dry Drying Filter_Wash->Dry Final_Complex Final Metal Complex Dry->Final_Complex

Figure 2: A generalized workflow for the synthesis of aminoquinoline metal complexes.

A typical synthesis involves dissolving the aminoquinoline ligand in a hot alcohol solution, followed by the dropwise addition of a solution of the metal salt (e.g., Cu(NO₃)₂·3H₂O or ZnCl₂) in the same solvent.[10] The reaction mixture is then refluxed for several hours.[10] The resulting precipitate, the metal complex, is collected by filtration, washed with cold solvent, and dried.

Determination of Stability Constants

Potentiometric titration is a common method used to determine the stability constants of metal complexes.[11] This technique involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The stability constants are then calculated from the titration curve using computational programs.

Antibacterial Activity Assay (Disk Diffusion Method)

The antibacterial activity of the synthesized complexes is frequently evaluated using the disk diffusion method.[2][12]

  • Preparation of Bacterial Culture: A standardized suspension of the test bacteria is spread evenly onto the surface of an agar plate.

  • Application of Test Compounds: Sterile filter paper disks are impregnated with known concentrations of the ligand and its metal complexes dissolved in a solvent like DMSO.

  • Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

In the comparison between this compound and 8-aminoquinoline as ligands for Cu(II) and Zn(II), 8-aminoquinoline consistently emerges as the superior chelating agent. The formation of a more stable five-membered chelate ring with metal ions leads to 8-aminoquinoline complexes having higher stability constants. This enhanced stability often correlates with greater biological efficacy, particularly in antimicrobial and antioxidant applications. For researchers and drug development professionals, 8-aminoquinoline and its derivatives represent a more promising scaffold for the design of potent metal-based therapeutic agents. However, the specific substitution on the quinoline ring can further modulate the properties of the resulting complexes, offering avenues for fine-tuning their activity and selectivity.

References

A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various quinoline-based kinase inhibitors through molecular docking studies. The information presented herein is collated from recent scientific literature to aid in the rational design and development of novel anticancer therapeutics. Quinoline scaffolds have gained prominence in drug discovery due to their versatile nature as kinase inhibitors, which are crucial in cancer treatment.[1][2]

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline nucleus is a key pharmacophore in a multitude of clinically approved and investigational kinase inhibitors.[2][3][4] These compounds exert their therapeutic effect by competitively binding to the ATP-binding pocket of various protein kinases, thereby disrupting aberrant signaling pathways that drive tumor growth and progression.[1][2][5] Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of these small molecules with their protein targets, facilitating lead optimization and structure-activity relationship (SAR) studies.[6][7][8]

Comparative Docking Performance

The following table summarizes the docking scores and binding energies of representative quinoline-based inhibitors against several key cancer-related kinases. These values are indicative of the binding affinity, with lower energy values suggesting more favorable interactions.

Quinoline Derivative/InhibitorTarget KinaseDocking SoftwareDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
A quinoline-3-carboxamide derivativeATM Kinase--Hinge Region[5]
2,4-disubstituted quinoline derivativeLipB (M. tuberculosis)--18.5-[9]
2H-thiopyrano[2,3-b]quinoline derivativeCB1aAutoDock Vina-6.1ILE-8, LYS-7, VAL-14, TRP-12[10]
A quinoline derivativeVEGFR-2GLIDE-11.55LEU-840, VAL-845, LYS-868[11]
2-chloroquinoline-3-carboxamide derivativeEphrin B4 (EPHB4)AutoDockHigher than Erdafitnib-[12]
Imatinib-quinoline hybrid (2g)BCR-ABL1--Interacts at bosutinib binding site[13]
A quinoline-based inhibitorPI3Kα--11.973-[14]

Note: Direct comparison of scores between different software and studies should be approached with caution due to variations in algorithms and scoring functions.

Experimental Protocols: A Generalized Molecular Docking Workflow

Molecular docking studies are instrumental in predicting the binding modes of ligands within a protein's active site.[7][8] A typical workflow involves several key steps, from protein and ligand preparation to the final analysis of results.

Protein Preparation

The initial step involves obtaining the 3D structure of the target kinase, usually from the Protein Data Bank (PDB). The protein structure is then prepared by:

  • Removing water molecules and other heteroatoms not relevant to the binding interaction.

  • Adding hydrogen atoms, which are often not resolved in crystal structures.

  • Assigning correct bond orders and formal charges.

  • Repairing any missing residues or side chains.

  • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation

The 3D structures of the quinoline-based inhibitors are generated and optimized. This includes:

  • Generating various possible conformations of the ligand.

  • Assigning correct atom types and partial charges.

  • Minimizing the energy of the ligand to obtain a low-energy conformation.

Receptor Grid Generation

A grid box is defined around the active site of the kinase. This grid is a three-dimensional representation of the binding pocket where the docking calculations will be performed. The size and center of the grid are crucial for an accurate docking simulation.

Molecular Docking

The prepared ligands are then docked into the prepared receptor grid using software such as AutoDock, Glide, or GOLD.[15] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

Scoring and Analysis

The docking poses are then evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy). The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Visualizing the Process and Pathways

To better understand the logical flow of a comparative docking study and the biological context of kinase inhibition, the following diagrams are provided.

G Experimental Workflow for Comparative Docking cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation PDB 1. Select Target Kinase (e.g., VEGFR-2 from PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt Ligands 2. Select Quinoline Inhibitors (Ligand Library) PrepLig 4. Prepare Ligands (Generate 3D Conformations) Ligands->PrepLig Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid Dock 6. Perform Molecular Docking (e.g., AutoDock, Glide) PrepLig->Dock Grid->Dock Score 7. Score & Rank Poses (Binding Energy Calculation) Dock->Score Analyze 8. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Compare 9. Compare Docking Scores & Binding Modes Analyze->Compare SAR 10. Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Quinoline-based PI3K Inhibitor Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a quinoline-based inhibitor.

Conclusion

Molecular docking serves as an invaluable in silico tool in the discovery and development of novel quinoline-based kinase inhibitors.[16][17] The comparative analysis of docking scores and binding interactions provides crucial insights for medicinal chemists to design more potent and selective drug candidates. The methodologies and data presented in this guide are intended to support researchers in their efforts to leverage computational approaches for advancing cancer therapy.

References

A Comparative Guide to the In Vitro Anti-Plasmodial Activity of 2-Aminoquinoline Derivatives and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug-resistant Plasmodium falciparum necessitates a continuous search for novel anti-malarial agents. Quinoline-based compounds, particularly chloroquine, have been a cornerstone of anti-malarial chemotherapy for decades. However, widespread resistance has severely limited the efficacy of chloroquine. This has spurred research into structurally related compounds, including 2-aminoquinoline derivatives, as potential alternatives. This guide provides an objective comparison of the in vitro anti-plasmodial activity of this compound derivatives against chloroquine, supported by available experimental data.

Performance Comparison: this compound Derivatives vs. Chloroquine

The in vitro efficacy of anti-malarial compounds is primarily assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth. A lower IC50 value indicates higher potency. The therapeutic potential of a compound is further evaluated by its selectivity index (SI), calculated as the ratio of its cytotoxicity (CC50 or IC50 against a mammalian cell line) to its anti-plasmodial activity (IC50 against the parasite). A higher SI value is desirable, as it indicates a greater therapeutic window.

While extensive data exists for 4-aminoquinoline derivatives, this guide focuses on the available data for this compound derivatives in comparison to the benchmark drug, chloroquine. It is important to note that direct comparative studies for a wide range of this compound derivatives against chloroquine under identical experimental conditions are limited in the publicly available literature. The following tables summarize the anti-plasmodial activity and cytotoxicity of selected aminoquinoline derivatives from various studies.

In Vitro Anti-plasmodial Activity (IC50)
Compound ClassSpecific DerivativeP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
4-Aminoquinoline Chloroquine3D7 (CQ-sensitive)6.9 - 26--
ChloroquineK1 (CQ-resistant)201.8 - 313--
ChloroquineW2 (CQ-resistant)120 - 853--
ChloroquineDd2 (CQ-resistant)60 - 160--
2-Aminopyrimidine based 4-Aminoquinoline Compound 10rK1 (CQ-resistant)3.6Chloroquine201.8
Compound 10m3D7 (CQ-sensitive)42.1ChloroquineNot specified in study
4-Aminoquinoline Hydrazone Compound 2K1 (CQ-resistant)26 - 219 (72h)Chloroquine255
Compound 23D7 (CQ-sensitive)Lower µM rangeChloroquineLower µM range
Compound 2Dd2 (CQ-resistant)Lower µM rangeChloroquineLower µM range

Note: The IC50 values for chloroquine can vary between studies due to differences in experimental protocols and parasite culture conditions.

Cytotoxicity and Selectivity Index
Compound ClassSpecific DerivativeCell LineCytotoxicity (CC50/IC50 in µM)Selectivity Index (SI)
2-Aminopyrimidine based 4-Aminoquinoline Compound 10rMDCK>2300638 (against K1 strain)
Compound 10lMDCK>58200361.9 (against K1 strain)
Compound 10mMDCK0.80.48 (against K1 strain)
4-Aminoquinoline Hydrazone Lead CompoundsHepG20.87 - 11.1>30 (for most compounds at 72h)
Lead CompoundsMDBK1.66 - 11.7>30 (for most compounds at 72h)

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment and comparison of anti-malarial drug candidates. Below are detailed methodologies for key in vitro assays.

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used for high-throughput screening of anti-malarial compounds and measures the proliferation of P. falciparum by quantifying the parasite's DNA.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 50 µg/mL gentamycin, and 0.5% Albumax I.[1]

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% O2, 3% CO2, and 92% N2 with 95% relative humidity.[1]

  • Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.[1]

2. Drug Dilution and Plate Preparation:

  • Test compounds and standard drugs (e.g., chloroquine) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • The drug solutions are added to 96-well black microplates with clear bottoms.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% with 2% hematocrit and added to the drug-containing microplates.

  • The plates are incubated for 72 hours under the standard culture conditions mentioned above.

4. Lysis and Staining:

  • After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The lysis buffer typically consists of Tris buffer, EDTA, saponin, and Triton X-100.

  • The plates are incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.

5. Fluorescence Measurement and Data Analysis:

  • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

1. Cell Culture:

  • Mammalian cell lines (e.g., HepG2, VERO, MDCK) are cultured in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Incubation:

  • The test compounds are serially diluted and added to the cells.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well.[2]

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[2]

4. Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[2]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The CC50 (or IC50) values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Anti-Plasmodial and Cytotoxicity Testing

G cluster_0 In Vitro Anti-Plasmodial Assay (SYBR Green I) cluster_1 Cytotoxicity Assay (MTT) cluster_2 Data Analysis P_Culture P. falciparum Culture (Ring Stage Synchronization) Drug_Plate_P Drug Dilution & Plate Preparation P_Culture->Drug_Plate_P Add Parasites Incubation_P 72h Incubation Drug_Plate_P->Incubation_P Lysis_Stain Lysis & SYBR Green I Staining Incubation_P->Lysis_Stain Fluorescence Fluorescence Reading Lysis_Stain->Fluorescence IC50_Calc_P IC50 Calculation Fluorescence->IC50_Calc_P SI_Calc Selectivity Index (SI) Calculation (CC50 / IC50) IC50_Calc_P->SI_Calc M_Culture Mammalian Cell Culture (Seeding in 96-well plates) Drug_Plate_M Drug Dilution & Addition to Cells M_Culture->Drug_Plate_M Incubation_M 24-72h Incubation Drug_Plate_M->Incubation_M MTT_Add MTT Addition & Incubation Incubation_M->MTT_Add Solubilization Formazan Solubilization MTT_Add->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance CC50_Calc CC50 Calculation Absorbance->CC50_Calc CC50_Calc->SI_Calc

Caption: Workflow for determining anti-plasmodial IC50 and cytotoxicity CC50.

Proposed Mechanism of Action for Quinoline-based Anti-malarials

G cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Aminoquinoline Complex Heme->Complex Lysis Parasite Lysis & Death Heme->Lysis Accumulation leads to Aminoquinoline Aminoquinoline Derivative Aminoquinoline->Heme Binding Aminoquinoline->Complex Complex->Hemozoin Inhibition

Caption: Inhibition of hemozoin formation by aminoquinoline derivatives.

Concluding Remarks

The available data suggests that this compound derivatives, and more broadly aminoquinolines, hold promise as a scaffold for the development of novel anti-malarial drugs, particularly against chloroquine-resistant strains of P. falciparum. Several derivatives have demonstrated potent in vitro anti-plasmodial activity, in some cases surpassing that of chloroquine against resistant parasites, and have exhibited favorable selectivity indices. The primary mechanism of action for these compounds is believed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.

However, a comprehensive and direct comparison of a wide array of this compound derivatives with chloroquine is still needed to establish clear structure-activity relationships and to identify the most promising lead candidates. Future research should focus on standardized in vitro testing of novel this compound analogues against a panel of both drug-sensitive and drug-resistant P. falciparum strains, alongside thorough cytotoxicity profiling, to build a more complete picture of their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-Aminoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2-Aminoquinoline is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear approved safety glasses with side shields or goggles. For larger quantities, a face shield is recommended.
Skin Protection Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection In case of inadequate ventilation or the potential for dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Containment: Collect waste this compound, including any contaminated materials, in a designated, sturdy, and leak-proof container that is chemically compatible with the substance.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Handling Spills:

  • In the event of a spill, avoid generating dust.[2]

  • Carefully sweep the solid material and place it into a suitable, closed container for disposal.[1][4]

  • Clean the spill area thoroughly.

3. Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]

  • Label Removal: Completely remove or deface the original product label on the container.[3]

  • Final Disposal: Once cleaned and with the label removed, the container can be disposed of as regular solid waste, in accordance with institutional guidelines.[3]

4. Alternative Disposal Method (for consideration by licensed professionals):

For certain related compounds, a potential disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This method should only be carried out by a licensed disposal company with the appropriate facilities and permits.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start: this compound Waste Generated cluster_collection Step 1: Collection & Labeling cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal cluster_end End: Compliant Disposal start Generate this compound Waste collect_waste Collect in a designated, compatible, and leak-proof container start->collect_waste label_container Label container clearly: 'Hazardous Waste', 'this compound', concentration, date collect_waste->label_container store_waste Store sealed container in a secure, well-ventilated area label_container->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal transport Arrange for professional pickup and transport contact_disposal->transport end Waste disposed of in compliance with all regulations transport->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: The information provided is a general guide and should not replace a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always ensure compliance with all applicable local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinoline
Reactant of Route 2
2-Aminoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.